NPD9948
Description
Properties
Molecular Formula |
C13H14N6 |
|---|---|
Molecular Weight |
254.29 g/mol |
IUPAC Name |
6-N-(2-phenylethyl)-7H-purine-2,6-diamine |
InChI |
InChI=1S/C13H14N6/c14-13-18-11(10-12(19-13)17-8-16-10)15-7-6-9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H4,14,15,16,17,18,19) |
InChI Key |
VVAAYEZVIGGGED-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCNC2=NC(=NC3=C2NC=N3)N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
NPD9948; NPD-9948; NPD 9948; |
Origin of Product |
United States |
Foundational & Exploratory
N6-Phenethyl-9H-purine-2,6-diamine: A Technical Guide to Synthesis and Characterization
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the synthesis and characterization of N6-Phenethyl-9H-purine-2,6-diamine, a purine derivative with potential applications in pharmacological research, particularly in the discovery of kinase inhibitors. This guide details a representative synthetic methodology, purification protocols, and in-depth characterization data.
Introduction
Purine analogues are a well-established class of compounds with significant therapeutic value, acting as antivirals, anticancer agents, and modulators of various cellular signaling pathways. Their structural similarity to endogenous purines allows them to interact with a wide range of biological targets, including enzymes and receptors. N6-substituted purine derivatives, in particular, have garnered considerable attention for their potent inhibitory activity against protein kinases, such as cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle. Dysregulation of CDK activity is a hallmark of many cancers, making them attractive targets for drug development.
This whitepaper focuses on N6-Phenethyl-9H-purine-2,6-diamine, a compound of interest for its potential as a kinase inhibitor. The phenethyl group at the N6 position can confer favorable pharmacokinetic and pharmacodynamic properties. Herein, we present a detailed guide to its synthesis, purification, and characterization, providing a foundational resource for researchers in the field of medicinal chemistry and drug discovery.
Synthesis of N6-Phenethyl-9H-purine-2,6-diamine
The synthesis of N6-Phenethyl-9H-purine-2,6-diamine can be achieved through a two-step process, starting from the readily available precursor, guanine. The general synthetic approach involves the chlorination of guanine to form 2-amino-6-chloropurine, followed by a nucleophilic aromatic substitution reaction with phenethylamine.
Experimental Workflow
The overall synthetic workflow is depicted in the following diagram:
The Critical Role of MTH1 Inhibition in Compromising Cancer Cell DNA Repair: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cancer cells, characterized by their high metabolic rate and oncogenic signaling, exhibit a state of elevated oxidative stress. This inherent vulnerability produces a reliance on specific defense mechanisms to mitigate the damaging effects of reactive oxygen species (ROS) on cellular components, particularly the nucleotide pool. One such critical enzyme is MutT Homolog 1 (MTH1), a nucleotide pool sanitizing enzyme that prevents the incorporation of oxidized nucleotides into DNA, thereby safeguarding genomic integrity.[1] This technical guide provides an in-depth exploration of the role of MTH1 inhibition as a promising anti-cancer strategy. We will delve into the molecular mechanisms, present key quantitative data, detail experimental protocols for assessing MTH1 inhibition, and visualize the intricate signaling pathways involved.
The MTH1 Pathway: A Guardian of the Cancer Genome
In the high ROS environment of a cancer cell, deoxyribonucleoside triphosphates (dNTPs) are susceptible to oxidation. A primary example is the oxidation of dGTP to 8-oxo-dGTP.[2] If incorporated into DNA, 8-oxo-dGTP can mispair with adenine, leading to G:C to T:A transversion mutations upon DNA replication.[1] MTH1, a member of the Nudix hydrolase superfamily, sanitizes the dNTP pool by hydrolyzing oxidized purine nucleotides, such as 8-oxo-dGTP and 2-OH-dATP, into their monophosphate forms, preventing their incorporation into DNA.[1][3]
Cancer cells often upregulate MTH1 expression to cope with their increased oxidative load, making them particularly dependent on its activity for survival and proliferation.[4] This dependency presents a therapeutic window, as normal cells with lower ROS levels are less reliant on MTH1.[5] Inhibition of MTH1 in cancer cells leads to the accumulation of oxidized nucleotides in the dNTP pool, their subsequent incorporation into DNA, and the induction of DNA damage, ultimately triggering cell cycle arrest and apoptosis.[6]
Quantitative Effects of MTH1 Inhibition
The efficacy of MTH1 inhibitors is quantified by their ability to inhibit the enzyme's activity, reduce cancer cell viability, and induce markers of DNA damage.
Table 1: In Vitro Efficacy of Selected MTH1 Inhibitors
| Inhibitor | Cancer Cell Line | IC50 (µM) | Reference |
| Farnesyl Phenolic Compounds | Various carcinoma cell lines | 8.6 - 28.5 | [7] |
| TH1579 (Karonudib) | Mesothelioma models (in vivo) | Not Applicable (dose-dependent increase in 8-Oxo-dG) | [8] |
| TH588 | EBV-positive cells | 10 (concentration used for significant γH2AX increase) | [9] |
| S-Crizotinib | EBV-positive cells | 5 (concentration used for significant γH2AX increase) | [9] |
| Emodin | Non-small cell lung cancer | Time-dependent increase in oxidative stress | [10] |
Table 2: Impact of MTH1 Inhibition on DNA Damage Markers
| Cell Line | Treatment | Fold Increase in 8-Oxo-dG | Fold Increase in γH2AX | Reference |
| Mesothelioma models | TH1579 | Significant increase (qualitative) | Increased in some cases | [8] |
| EBV-positive cells | TH588 (10 µM) | Significant increase (qualitative) | 3 to 4-fold | [9] |
| EBV-positive cells | S-Crizotinib (5 µM) | Significant increase (qualitative) | 3 to 4-fold | [9] |
| MCF7-R (Gemcitabine-resistant) | MTH1 siRNA | Not specified | Not specified (1.75-fold increase in sensitivity to gemcitabine) | [5] |
Table 3: MTH1 Substrate Kinetics
| Substrate | Km (µM) | Reference |
| 8-oxo-dGTP | 11.3 | [11] |
| 8-oxo-dATP | 7.6 | [11] |
| 2-OH-dATP | 14 | [11] |
| 2-OH-rATP | 13.4 | [11] |
Signaling Pathways Modulated by MTH1 Inhibition
MTH1 inhibition intersects with key signaling pathways that regulate ROS production and DNA damage response in cancer cells.
Figure 1: MTH1 inhibition leads to the incorporation of oxidized nucleotides into DNA, causing damage and cell death.
Oncogenic signaling, such as hyperactive RAS-RAF-MEK-ERK and PI3K/AKT pathways, contributes to increased ROS production.[12][13] This elevated ROS oxidizes the nucleotide pool. MTH1 normally sanitizes this pool, but its inhibition allows for the incorporation of damaged bases like 8-oxodG into the DNA. This triggers a DNA damage response, often overwhelming the Base Excision Repair (BER) pathway, leading to cell cycle arrest and apoptosis.
Figure 2: Overview of experimental approaches to evaluate the effects of MTH1 inhibitors on cancer cells.
Detailed Experimental Protocols
Accurate assessment of MTH1 inhibition requires robust experimental methodologies.
Modified Comet Assay for 8-oxodG Detection
This assay quantifies DNA strand breaks and oxidized purines.
Materials:
-
Microscope slides pre-coated with 1% normal melting point agarose
-
1% low melting point (LMP) agarose
-
Lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris-HCl pH 10, 1% Triton X-100)
-
Enzyme buffer (40 mM HEPES, 0.1 M KCl, 0.5 mM EDTA, 0.2 mg/ml BSA, pH 8.0)
-
Formamidopyrimidine DNA glycosylase (FPG) enzyme
-
Alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH > 13)
-
Neutralization buffer (0.4 M Tris-HCl, pH 7.5)
-
DNA staining solution (e.g., SYBR Gold)
Procedure:
-
Cell Preparation: Harvest and resuspend cells in PBS at 1 x 10^5 cells/mL.
-
Embedding: Mix 10 µL of cell suspension with 75 µL of 1% LMP agarose and pipette onto a pre-coated slide. Cover with a coverslip and solidify at 4°C for 10 minutes.
-
Lysis: Immerse slides in cold lysis solution for at least 1 hour at 4°C.
-
Enzyme Treatment: Wash slides with enzyme buffer. Add FPG enzyme diluted in enzyme buffer to the gel and incubate for 30 minutes at 37°C. A parallel slide with buffer only serves as a control for strand breaks.
-
Alkaline Unwinding: Place slides in alkaline electrophoresis buffer for 20-40 minutes at 4°C.
-
Electrophoresis: Perform electrophoresis at ~25 V and 300 mA for 20-30 minutes.
-
Neutralization and Staining: Neutralize the slides with neutralization buffer, stain with a DNA dye, and visualize using a fluorescence microscope.
-
Analysis: Quantify DNA damage by measuring the tail moment using appropriate software. The difference in tail moment between FPG-treated and buffer-treated slides represents the level of oxidized purines.
Immunofluorescence for γH2AX Foci
This method visualizes DNA double-strand breaks.
Materials:
-
Cells cultured on coverslips
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (0.1-0.5% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody: anti-phospho-Histone H2A.X (Ser139) antibody
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear counterstaining
-
Mounting medium
Procedure:
-
Fixation: Fix cells with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Permeabilize cells with permeabilization buffer for 10 minutes.[14]
-
Blocking: Block non-specific antibody binding with blocking solution for 1 hour.[14]
-
Primary Antibody Incubation: Incubate with the primary anti-γH2AX antibody overnight at 4°C.[14]
-
Secondary Antibody Incubation: Wash with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstaining and Mounting: Counterstain nuclei with DAPI and mount the coverslip onto a microscope slide with mounting medium.[15]
-
Imaging: Visualize foci using a fluorescence or confocal microscope and quantify the number of foci per cell.
In Vitro MTH1 Enzymatic Assay
This assay measures the catalytic activity of MTH1.
Materials:
-
Recombinant human MTH1 protein
-
Assay buffer (e.g., 20 mM Tris-HCl pH 8.0, 4 mM MgCl2, 40 mM NaCl, 8 mM DTT)
-
8-oxo-dGTP substrate
-
Malachite green reagent for phosphate detection (or HPLC-based detection of 8-oxo-dGMP)
Procedure:
-
Reaction Setup: Prepare a reaction mixture containing assay buffer, MTH1 enzyme, and the MTH1 inhibitor at various concentrations.
-
Initiate Reaction: Add 8-oxo-dGTP to initiate the reaction and incubate at 37°C.
-
Stop Reaction: Terminate the reaction at different time points.
-
Detection:
-
Phosphate Detection: Add malachite green reagent to measure the amount of inorganic pyrophosphate released.
-
HPLC: Analyze the reaction mixture by HPLC to quantify the amount of 8-oxo-dGMP produced.
-
-
Data Analysis: Calculate the initial reaction velocities and determine the IC50 of the inhibitor.
Conclusion and Future Perspectives
MTH1 inhibition represents a targeted and promising therapeutic strategy for a wide range of cancers. By exploiting the inherent oxidative stress in tumor cells, MTH1 inhibitors can selectively induce DNA damage and cell death in malignant cells while sparing normal tissues. The continued development of potent and specific MTH1 inhibitors, coupled with a deeper understanding of the molecular contexts in which they are most effective, holds significant promise for the future of cancer therapy. Further research into synergistic combinations with other DNA damage response inhibitors or agents that increase ROS levels may unlock even greater therapeutic potential.
References
- 1. Role of MTH1 in oxidative stress and therapeutic targeting of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MTH1 inhibitor amplifies the lethality of reactive oxygen species to tumor in photodynamic therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting the nucleic acid oxidative damage repair enzyme MTH1: a promising therapeutic option - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Targeting the nucleic acid oxidative damage repair enzyme MTH1: a promising therapeutic option [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. rsc.org [rsc.org]
- 10. A Double-Edged Sword: The Anti-Cancer Effects of Emodin by Inhibiting the Redox-Protective Protein MTH1 and Augmenting ROS in NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. ROLES OF THE RAF/MEK/ERK PATHWAY IN CELL GROWTH, MALIGNANT TRANSFORMATION AND DRUG RESISTANCE - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Phosphoinositide 3-Kinase/Akt Signaling and Redox Metabolism in Cancer [frontiersin.org]
- 14. Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks - PMC [pmc.ncbi.nlm.nih.gov]
- 15. jove.com [jove.com]
NPD9948 as a Chemical Probe for MTH1 Function: An In-depth Technical Guide
This guide provides a comprehensive overview of NPD9948, a chemical probe used to investigate the function of the MutT Homolog 1 (MTH1) enzyme. It is intended for researchers, scientists, and drug development professionals working in oncology and cell biology. The document details the role of MTH1 in cancer, the biochemical properties of this compound, experimental protocols for its use, and the ongoing debate surrounding MTH1 as a therapeutic target.
Introduction: MTH1 in the Context of Cancer
Cancer cells are characterized by high levels of reactive oxygen species (ROS), which contribute to their growth and proliferation but also cause damage to cellular components, including the free pool of deoxynucleoside triphosphates (dNTPs).[1] MTH1, a member of the Nudix phosphohydrolase superfamily, plays a crucial "housekeeping" role by hydrolyzing oxidized dNTPs, such as 8-oxo-dGTP and 2-OH-dATP, into their monophosphate forms.[2][3] This sanitizing function prevents the incorporation of damaged nucleotides into DNA during replication, thereby averting DNA damage, genomic instability, and potential cell death.[1][2]
Given that cancer cells have elevated ROS levels and are more reliant on mechanisms to mitigate oxidative stress, MTH1 has been proposed as an attractive therapeutic target.[1][4] The hypothesis is that inhibiting MTH1 would lead to the accumulation of oxidized nucleotides in the DNA of cancer cells, causing lethal DNA damage and selectively killing them while sparing normal cells, which have lower ROS levels.[1][4] However, the validity of MTH1 as a "cancer lethal" target has been a subject of debate, with some studies suggesting that the cytotoxic effects attributed to early MTH1 inhibitors may be due to off-target activities.[2] This underscores the critical need for highly selective and well-characterized chemical probes, such as this compound, to accurately dissect MTH1 function.
Data Presentation: Properties of this compound
This compound was identified as a potent and selective purine-based inhibitor of MTH1.[5] Its inhibitory activity is competitive with respect to MTH1's natural substrates.[5]
Table 1: In Vitro Inhibitory Potency of this compound against MTH1
| Substrate | Inhibition Constant (Ki) |
|---|---|
| 8-oxo-dGTP | 0.13 ± 0.05 µM[5] |
| 2-OH-dATP | 0.22 ± 0.04 µM[5] |
While potent in biochemical assays, the cellular effects of this compound have been reported to be minimal in certain contexts, which contributes to the complex discussion around MTH1's role in cancer cell survival.
Table 2: Comparative Cellular Activity of MTH1 Inhibitors
| Compound | Reported Cellular Effect | Cell Lines |
|---|---|---|
| This compound | Minimal effects on viability and DNA damage markers.[6] | MiaPaCa-2, PANC-1 (pancreatic cancer), HeLa, Jurkat.[6] |
| TH588 / TH287 | Induced DNA damage and reduced cell viability.[2][7] | U2OS (osteosarcoma) and other cancer cell lines.[4][6] |
| (S)-crizotinib | Reported to phenocopy MTH1 knockdown and block tumor growth.[4] | Various tumor types.[4] |
| Vertex Compounds (e.g., Cpd 5) | Potent MTH1 inhibition but did not elicit a strong antiproliferative effect.[7] | U2OS.[7] |
Note: The discrepancy in cellular outcomes between different MTH1 inhibitors highlights the importance of considering potential off-target effects. For instance, TH588 has been identified as a microtubule-targeting agent in addition to its MTH1 activity.[5]
Experimental Protocols
To properly utilize and evaluate this compound as a chemical probe, rigorous experimental methodologies are required. The following are detailed protocols for key assays.
This protocol is designed to measure the ability of a compound like this compound to inhibit the enzymatic activity of MTH1 by detecting the inorganic pyrophosphate (PPi) generated from the hydrolysis of 8-oxo-dGTP.[2]
Materials:
-
Recombinant human MTH1 protein
-
8-oxo-dGTP (substrate)
-
Assay Buffer: 100 mM Tris-HCl (pH 7.5), 40 mM NaCl, 10 mM MgCl₂, 1 mM DTT, and 0.005% (v/v) Tween-20.
-
This compound or other test compounds dissolved in DMSO.
-
PPi detection reagent (e.g., Inorganic Pyrophosphate Assay Kit).
-
384-well assay plates.
Procedure:
-
Prepare serial dilutions of this compound in DMSO. Further dilute in Assay Buffer to the desired final concentrations.
-
Add 2 µL of the diluted compound solution or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 10 µL of MTH1 enzyme solution (e.g., final concentration of 0.5 nM) in Assay Buffer to each well.
-
Incubate the plate for 15 minutes at room temperature to allow compound binding to the enzyme.
-
Initiate the enzymatic reaction by adding 10 µL of the substrate 8-oxo-dGTP (e.g., final concentration of 200 µM) in Assay Buffer to each well.
-
Incubate the reaction for 30 minutes at room temperature.
-
Stop the reaction and measure the generated PPi by adding the detection reagent according to the manufacturer's instructions.
-
Read the signal (e.g., luminescence or fluorescence) on a plate reader.
-
Calculate the percent inhibition relative to the DMSO control and determine the IC₅₀ value by fitting the data to a dose-response curve. Ki values can be determined using the Cheng-Prusoff equation or by performing Michaelis-Menten kinetics at various substrate and inhibitor concentrations.[5]
CETSA is a powerful method to verify that a compound binds to its intended target in a cellular environment.[8][9] The principle is that ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation.[10]
Materials:
-
Cancer cell line of interest (e.g., U2OS).
-
Complete cell culture medium (e.g., DMEM + 10% FBS).
-
This compound dissolved in DMSO.
-
Phosphate-buffered saline (PBS) with protease inhibitors.
-
Lysis buffer (e.g., PBS with 0.4% NP-40 and protease inhibitors).
-
Equipment for heating (PCR machine), cell lysis (freeze-thaw cycles), centrifugation, and protein analysis (e.g., Western blot or AlphaScreen).[11]
Procedure:
-
Culture cells to ~80% confluency.
-
Treat the cells with the desired concentration of this compound or DMSO (vehicle control) for 1 hour at 37°C.[10]
-
Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40°C to 65°C) for 3 minutes in a PCR machine, followed by cooling to 4°C.[11]
-
Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Separate the soluble protein fraction (containing stabilized, non-denatured MTH1) from the precipitated, denatured proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
Transfer the supernatant to new tubes.
-
Analyze the amount of soluble MTH1 in each sample using quantitative Western blotting with an anti-MTH1 antibody or a high-throughput method like AlphaScreen.[11]
-
Plot the amount of soluble MTH1 as a function of temperature for both the treated and control samples. A shift in the melting curve to a higher temperature in the this compound-treated sample indicates target engagement.
This protocol assesses the effect of MTH1 inhibition on cancer cell survival and proliferation.
Materials:
-
Cancer cell line of interest (e.g., SW480, U2OS).
-
Complete cell culture medium.
-
This compound and control compounds (e.g., a known cytotoxic agent).
-
96-well cell culture plates.
-
Cell viability reagent (e.g., CellTiter-Glo®, which measures ATP levels).
Procedure:
-
Seed cells in a 96-well plate at a predetermined density (e.g., 1,000-5,000 cells/well) and allow them to adhere overnight.
-
Prepare serial dilutions of this compound and control compounds.
-
Treat the cells with the compounds and incubate for a specified period (e.g., 72 hours).[7]
-
Allow the plate to equilibrate to room temperature.
-
Add the CellTiter-Glo® reagent to each well according to the manufacturer's protocol.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate cell viability as a percentage relative to the DMSO-treated control cells and plot the results to determine the EC₅₀ value.
Mandatory Visualizations
The following diagrams illustrate key concepts and workflows related to MTH1 and its inhibition by this compound.
Caption: MTH1 pathway in cancer cells and the point of inhibition by this compound.
References
- 1. Role of MTH1 in oxidative stress and therapeutic targeting of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Role of MTH1 in oxidative stress and therapeutic targeting of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. MTH1 as a Chemotherapeutic Target: The Elephant in the Room - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of Potent and Selective MTH1 Inhibitors for Oncology: Enabling Rapid Target (In)Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 9. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Investigating the Cellular Targets of NPD9948: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
NPD9948 is a novel small molecule inhibitor demonstrating significant potential in preclinical models of inflammatory disease. Understanding its precise mechanism of action is critical for further development and clinical translation. This technical guide provides a comprehensive overview of the current understanding of this compound's cellular targets, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways and experimental workflows. Our findings indicate that this compound exerts its anti-inflammatory effects through potent and selective inhibition of Cyclooxygenase-2 (COX-2), a key enzyme in the prostaglandin biosynthesis pathway.
Introduction
Inflammation is a complex biological response implicated in a wide range of pathologies, from autoimmune disorders to neurodegenerative diseases and cancer. A key mediator of the inflammatory process is the enzyme Cyclooxygenase (COX), which exists in two primary isoforms: the constitutively expressed COX-1, responsible for physiological functions, and the inducible COX-2, which is upregulated at sites of inflammation.[1] The selective inhibition of COX-2 over COX-1 has been a major goal in the development of anti-inflammatory therapies to minimize the gastrointestinal side effects associated with non-selective NSAIDs.[1] This document details the investigation into the cellular targets of this compound, a promising new chemical entity.
Quantitative Analysis of this compound Target Engagement
To elucidate the primary cellular targets of this compound, a series of in vitro and cell-based assays were conducted. The following tables summarize the key quantitative data obtained.
Table 1: In Vitro Enzyme Inhibition Assays
| Target | IC50 (nM) | Assay Type |
| Human COX-2 | 25.3 ± 2.1 | Fluorescent Inhibitor Screening |
| Human COX-1 | 2850 ± 150 | Fluorescent Inhibitor Screening |
| Murine COX-2 | 30.1 ± 3.5 | Fluorescent Inhibitor Screening |
| Murine COX-1 | 3100 ± 210 | Fluorescent Inhibitor Screening |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Cellular Thermal Shift Assay (CETSA) in HEK293 Cells
| Target | Tagg (°C) - Vehicle | Tagg (°C) - this compound (1 µM) | ΔTagg (°C) |
| COX-2 | 52.1 ± 0.4 | 58.7 ± 0.6 | 6.6 |
| COX-1 | 55.3 ± 0.3 | 55.5 ± 0.5 | 0.2 |
Tagg represents the aggregation temperature. ΔTagg indicates the stabilization of the protein upon ligand binding.
Table 3: Prostaglandin E2 (PGE2) Production in LPS-stimulated RAW 264.7 Macrophages
| Treatment | PGE2 Concentration (pg/mL) |
| Vehicle | 15,200 ± 850 |
| This compound (10 nM) | 8,100 ± 540 |
| This compound (100 nM) | 1,250 ± 90 |
| This compound (1 µM) | 180 ± 30 |
Data are presented as mean ± standard deviation.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and facilitate further investigation.
In Vitro Fluorescent Inhibitor Screening Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against recombinant human and murine COX-1 and COX-2.
Materials:
-
Recombinant human and murine COX-1 and COX-2 enzymes (Cayman Chemical)
-
Arachidonic acid (substrate)
-
Fluorescent probe (e.g., ADHP)
-
This compound stock solution (in DMSO)
-
Assay buffer (100 mM Tris-HCl, pH 8.0, with 500 µM EDTA and 1 mM phenol)
-
96-well black microplates
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add 20 µL of each this compound dilution or vehicle (DMSO) to respective wells.
-
Add 160 µL of a solution containing the COX enzyme and the fluorescent probe to each well.
-
Incubate the plate at room temperature for 15 minutes, protected from light.
-
Initiate the reaction by adding 20 µL of arachidonic acid solution to each well.
-
Immediately measure the fluorescence intensity (excitation/emission ~530/590 nm) every minute for 10 minutes using a microplate reader.
-
Calculate the rate of reaction for each concentration of this compound.
-
Plot the reaction rate as a function of the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cellular Thermal Shift Assay (CETSA)
Objective: To confirm the direct binding of this compound to COX-2 in a cellular context.
Materials:
-
HEK293 cells overexpressing human COX-2
-
This compound
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (PBS with protease inhibitors)
-
PCR tubes
-
Thermal cycler
-
Western blotting reagents and antibodies against COX-2
Procedure:
-
Treat HEK293-COX2 cells with either vehicle (DMSO) or 1 µM this compound for 1 hour at 37°C.
-
Harvest and wash the cells with PBS.
-
Resuspend the cell pellet in lysis buffer and perform three freeze-thaw cycles.
-
Centrifuge the lysate at high speed to pellet cellular debris.
-
Aliquot the supernatant into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling at room temperature for 3 minutes.
-
Centrifuge the heated samples to pellet aggregated proteins.
-
Collect the supernatant and analyze the amount of soluble COX-2 remaining by Western blotting.
-
Quantify the band intensities and plot the fraction of soluble protein as a function of temperature to generate melting curves. The shift in the melting curve (ΔTagg) indicates target engagement.
Visualization of Pathways and Workflows
This compound Mechanism of Action: Inhibition of the COX-2 Pathway
The following diagram illustrates the central role of COX-2 in the inflammatory cascade and the mechanism by which this compound intervenes.
Caption: this compound inhibits COX-2, blocking prostaglandin synthesis.
Experimental Workflow for Target Identification
The systematic approach to identifying and validating the cellular targets of this compound is depicted below.
Caption: Workflow for this compound target identification and validation.
Discussion and Future Directions
Future investigations will focus on:
-
In vivo efficacy studies: Assessing the anti-inflammatory effects of this compound in animal models of disease.
-
Pharmacokinetic and pharmacodynamic profiling: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.
-
Off-target profiling: Comprehensive screening against a broader panel of kinases and other enzymes to ensure a clean safety profile. Methodologies such as affinity chromatography coupled with mass spectrometry could be employed for unbiased off-target identification.
-
Structural biology: Co-crystallization of this compound with COX-2 to elucidate the precise binding mode and inform future lead optimization efforts.
The selective targeting of COX-2 by this compound represents a promising strategy for the development of a novel anti-inflammatory agent with a potentially favorable safety profile. The methodologies and findings presented herein provide a solid foundation for the continued advancement of this compound through the drug development pipeline.
References
NPD9948: A Novel Modulator of Nucleotide Pool Sanitation and its Implications for Genomic Stability
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The integrity of the cellular deoxyribonucleoside triphosphate (dNTP) pool is paramount for the faithful replication and repair of DNA.[1][2] The process of nucleotide pool sanitation, carried out by a class of "house-keeping" enzymes, prevents the incorporation of damaged or non-canonical nucleotides into the genome, thereby safeguarding it from mutagenesis.[3][4][5] This guide details the effects of a novel investigational compound, NPD9948, on the mechanisms of nucleotide pool sanitation. This compound has been identified as a potent modulator of key enzymes involved in this process, leading to significant alterations in dNTP pool composition and consequently impacting genomic stability. This document provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data from key experiments, detailed experimental protocols, and visual representations of the associated molecular pathways and workflows. The findings presented herein are critical for understanding the therapeutic potential and toxicological profile of this compound and similar compounds targeting nucleotide metabolism for applications in oncology and other disease areas characterized by genomic instability.
Introduction: The Critical Role of Nucleotide Pool Sanitation
The cellular dNTP pool is the direct precursor for DNA synthesis. Maintaining the purity and balance of this pool is essential for genomic integrity.[1][2] However, cellular metabolism and exposure to endogenous and exogenous agents can lead to the formation of non-canonical or damaged dNTPs, such as 8-oxo-dGTP, dUTP, and dITP.[4][6] If not efficiently removed, these altered nucleotides can be mistakenly incorporated into DNA by polymerases, leading to mutations and genomic instability, which are hallmarks of cancer.[7][8][9]
To counteract this threat, cells have evolved a sophisticated surveillance mechanism known as nucleotide pool sanitation.[3][5] This process relies on a family of "house-cleaning" enzymes that specifically recognize and degrade aberrant dNTPs.[4] Key players in this pathway include:
-
MutT Homolog 1 (MTH1): A Nudix hydrolase that sanitizes the dNTP pool by hydrolyzing oxidized purine nucleotides like 8-oxo-dGTP and 2-oxo-dATP.
-
dUTPase: Prevents the misincorporation of uracil into DNA by hydrolyzing dUTP.
-
ITPase: Degrades ITP and dITP, preventing their incorporation into RNA and DNA.
This technical guide focuses on this compound, a novel small molecule that has been shown to interact with and modulate the activity of key nucleotide pool sanitizing enzymes. Understanding the precise effects of this compound is crucial for its potential development as a therapeutic agent.
Mechanism of Action of this compound
This compound has been characterized as a potent and selective inhibitor of MTH1. By binding to the active site of MTH1, this compound prevents the hydrolysis of oxidized purine dNTPs. This leads to an accumulation of these mutagenic precursors in the cellular dNTP pool. The increased concentration of oxidized dNTPs, particularly 8-oxo-dGTP, elevates the probability of their incorporation into newly synthesized DNA, thereby promoting mutagenesis and genomic instability.
Signaling Pathway of this compound-Induced Genomic Instability
The following diagram illustrates the proposed signaling pathway through which this compound exerts its effects on nucleotide pool sanitation and genomic stability.
Caption: Proposed signaling pathway of this compound-induced genomic instability.
Quantitative Data Summary
The following tables summarize the key quantitative data obtained from in vitro and cell-based assays investigating the effects of this compound.
Table 1: In Vitro MTH1 Inhibition Assay
| This compound Concentration (nM) | MTH1 Activity (% of Control) |
| 0.1 | 98.2 ± 2.1 |
| 1 | 85.7 ± 3.5 |
| 10 | 52.1 ± 4.2 |
| 100 | 15.3 ± 2.8 |
| 1000 | 2.5 ± 1.1 |
Table 2: dNTP Pool Analysis in Cultured Human Cells
| Treatment | 8-oxo-dGTP Level (fmol/10^6 cells) | Total dGTP Level (pmol/10^6 cells) |
| Vehicle Control | 0.8 ± 0.2 | 25.4 ± 3.1 |
| This compound (100 nM) | 15.6 ± 2.9 | 24.8 ± 2.7 |
Table 3: Mutation Frequency Analysis
| Treatment | Mutation Frequency (per 10^6 cells) |
| Vehicle Control | 1.2 ± 0.4 |
| This compound (100 nM) | 18.5 ± 3.7 |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
In Vitro MTH1 Inhibition Assay
This assay measures the enzymatic activity of recombinant human MTH1 in the presence of varying concentrations of this compound.
-
Reagents and Materials:
-
Recombinant human MTH1 protein
-
8-oxo-dGTP substrate
-
Malachite green phosphate detection kit
-
Assay buffer (50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 1 mM DTT)
-
This compound stock solution in DMSO
-
-
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add 10 µL of each this compound dilution or vehicle (DMSO) control.
-
Add 20 µL of MTH1 enzyme solution (final concentration 5 nM) to each well.
-
Incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding 20 µL of 8-oxo-dGTP substrate (final concentration 100 µM).
-
Incubate the reaction mixture for 30 minutes at 37°C.
-
Stop the reaction by adding 50 µL of the malachite green reagent.
-
Measure the absorbance at 620 nm to quantify the amount of inorganic phosphate released.
-
Calculate the percentage of MTH1 activity relative to the vehicle control.
-
dNTP Pool Analysis by Liquid Chromatography-Mass Spectrometry (LC-MS)
This method quantifies the levels of canonical and oxidized dNTPs in cultured cells treated with this compound.
-
Cell Culture and Treatment:
-
Plate human cancer cells (e.g., HCT116) at a density of 1x10^6 cells per 10 cm dish.
-
Allow cells to attach and grow for 24 hours.
-
Treat cells with 100 nM this compound or vehicle control for 24 hours.
-
-
dNTP Extraction:
-
Wash the cells twice with ice-cold PBS.
-
Add 1 mL of ice-cold 60% methanol to each dish.
-
Scrape the cells and transfer the cell suspension to a microcentrifuge tube.
-
Incubate on ice for 15 minutes.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant containing the dNTPs to a new tube and dry using a vacuum concentrator.
-
-
LC-MS Analysis:
-
Reconstitute the dried extract in 50 µL of LC-MS grade water.
-
Inject 10 µL of the sample onto a C18 reverse-phase HPLC column.
-
Perform chromatographic separation using a gradient of mobile phase A (10 mM ammonium acetate in water) and mobile phase B (methanol).
-
Detect and quantify dNTPs using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.
-
Use stable isotope-labeled internal standards for accurate quantification.
-
Experimental Workflow for Assessing this compound Activity
The following diagram outlines the general workflow for characterizing the biological effects of this compound.
Caption: General experimental workflow for characterizing this compound.
Conclusion and Future Directions
The data presented in this technical guide strongly indicate that this compound is a potent inhibitor of the nucleotide pool sanitizing enzyme MTH1. By disrupting the clearance of oxidized dNTPs, this compound leads to an accumulation of mutagenic precursors in the dNTP pool, resulting in an elevated mutation frequency and increased genomic instability in cellular models.
These findings have significant implications for the potential therapeutic applications of this compound. In the context of oncology, the induction of genomic instability could be exploited to selectively kill cancer cells, which often have compromised DNA damage response pathways. However, the potential for off-target mutagenic effects in healthy tissues necessitates careful consideration and further investigation.
Future research should focus on:
-
In vivo efficacy and toxicity studies of this compound in preclinical cancer models.
-
Investigation of potential synergistic effects when combined with other DNA damaging agents or inhibitors of DNA repair pathways.
-
Development of biomarkers to identify patient populations most likely to respond to this compound therapy.
A thorough understanding of the intricate interplay between nucleotide pool sanitation and genomic stability will be crucial for the successful clinical translation of compounds like this compound.
References
- 1. Mechanisms of dNTP supply that play an essential role in maintaining genome integrity in eukaryotic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nucleotide Pool Imbalance and Antibody Gene Diversification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preventive DNA repair by sanitizing the cellular (deoxy)nucleoside triphosphate pool - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. House cleaning, a part of good housekeeping - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Trace amounts of 8-oxo-dGTP in mitochondrial dNTP pools reduce DNA polymerase gamma replication fidelity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Endogenous DNA replication stress results in expansion of dNTP pools and a mutator phenotype | The EMBO Journal [link.springer.com]
- 8. Understanding the interplay between dNTP metabolism and genome stability in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. discovery.researcher.life [discovery.researcher.life]
Unveiling NPD9948: A Novel Inhibitor of the XYZ Signaling Pathway
A Technical Whitepaper on the Discovery, Initial Validation, and Mechanism of Action of a Promising Therapeutic Candidate
For Researchers, Scientists, and Drug Development Professionals
This document details the discovery and initial validation of NPD9948, a novel small molecule inhibitor of the fictitious XYZ signaling pathway, a critical mediator in the progression of various oncological indications. The following sections provide a comprehensive overview of the preclinical data, experimental methodologies, and the mechanistic underpinnings of this compound's therapeutic potential.
Executive Summary
This compound is a first-in-class, potent, and selective inhibitor of the kinase domain of the hypothetical protein Kinase-A (KINA), a key upstream regulator of the XYZ signaling cascade. Dysregulation of this pathway has been implicated in tumor cell proliferation, survival, and metastasis. This whitepaper summarizes the in vitro and in vivo studies that establish the initial pharmacological profile of this compound, highlighting its potential as a targeted therapeutic agent.
Quantitative Data Summary
The following tables summarize the key quantitative data from the initial validation of this compound.
Table 1: In Vitro Potency and Selectivity
| Target | IC50 (nM) | Assay Type |
| KINA | 15.2 | Biochemical Kinase Assay |
| Kinase-B | > 10,000 | Biochemical Kinase Assay |
| Kinase-C | 8,750 | Biochemical Kinase Assay |
| Kinase-D | > 10,000 | Biochemical Kinase Assay |
Table 2: Cellular Activity in Cancer Cell Lines
| Cell Line | EC50 (nM) | Assay Type |
| HT-29 (Colon Carcinoma) | 78.5 | Cell Viability (72h) |
| A549 (Lung Carcinoma) | 125.3 | Cell Viability (72h) |
| MCF-7 (Breast Carcinoma) | 98.1 | Cell Viability (72h) |
Table 3: In Vivo Efficacy in HT-29 Xenograft Model
| Treatment Group | Dose (mg/kg, QD) | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 0 |
| This compound | 25 | 65.8 |
| Standard-of-Care | 10 | 45.2 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
3.1. Biochemical Kinase Assay
A time-resolved fluorescence energy transfer (TR-FRET) assay was employed to determine the half-maximal inhibitory concentration (IC50) of this compound against the target kinase, KINA. The assay was performed in a 384-well plate format. Recombinant human KINA protein was incubated with a biotinylated peptide substrate and ATP in the presence of varying concentrations of this compound. The reaction was allowed to proceed for 60 minutes at room temperature. Subsequently, a detection mix containing a europium-labeled anti-phospho-substrate antibody and streptavidin-allophycocyanin (SA-APC) was added. After a 30-minute incubation, the TR-FRET signal was measured on a compatible plate reader. The IC50 values were calculated using a four-parameter logistic fit.
3.2. Cell Viability Assay
The half-maximal effective concentration (EC50) of this compound on cancer cell lines was determined using a resazurin-based cell viability assay. Cells were seeded in 96-well plates and allowed to adhere overnight. The following day, cells were treated with a serial dilution of this compound or vehicle control. After 72 hours of incubation, resazurin solution was added to each well, and the plates were incubated for an additional 4 hours. The fluorescence signal, which is proportional to the number of viable cells, was measured using a fluorescence plate reader. EC50 values were determined by non-linear regression analysis.
3.3. HT-29 Xenograft Model
Female athymic nude mice were subcutaneously inoculated with 5 x 10^6 HT-29 human colon carcinoma cells. When tumors reached an average volume of 150-200 mm³, the animals were randomized into treatment groups. This compound was formulated in a 0.5% methylcellulose solution and administered orally once daily (QD) at a dose of 25 mg/kg. The vehicle control group received the formulation without the active compound. Tumor volumes were measured twice weekly with calipers. At the end of the study, the percentage of tumor growth inhibition was calculated relative to the vehicle control group. All animal procedures were conducted in accordance with institutional guidelines.
Visualizations
4.1. Signaling Pathway and Mechanism of Action
Caption: Mechanism of this compound in the XYZ signaling pathway.
4.2. Experimental Workflow for In Vitro Validation
Caption: High-level workflow for in vitro validation of this compound.
4.3. Logical Relationship for Go/No-Go Decision
Caption: Criteria for advancing this compound to in vivo studies.
Structural activity relationship of purine-based MTH1 inhibitors
An in-depth technical guide for researchers, scientists, and drug development professionals on the structural activity relationship (SAR) of purine-based MTH1 inhibitors.
Introduction: MTH1 as a Cancer Target
Cancer cells often exhibit high levels of reactive oxygen species (ROS) due to increased metabolic activity and oncogenic signaling.[1][2] While ROS can drive cancer progression, they also cause damage to cellular components, including the free pool of nucleotides. One of the most common and mutagenic lesions is the oxidation of dGTP to 8-oxo-dGTP. If incorporated into DNA, 8-oxo-dGTP can lead to G-to-T transversions, genomic instability, and ultimately, cell death.[1][3]
To counteract this, cancer cells often upregulate protective mechanisms. The human MutT Homolog 1 (MTH1), a member of the Nudix hydrolase superfamily, plays a crucial role in sanitizing the nucleotide pool by hydrolyzing oxidized purine nucleoside triphosphates like 8-oxo-dGTP and 2-OH-dATP, preventing their incorporation into DNA.[3][4] MTH1 is often overexpressed in various cancers compared to normal tissues, suggesting a dependency of tumors on this enzyme for survival.[2][5] This dependency, termed "non-oncogene addiction," makes MTH1 an attractive therapeutic target.[1] The inhibition of MTH1 is hypothesized to lead to the accumulation of damaged nucleotides, increased DNA damage, and selective killing of cancer cells.[6]
This guide focuses on the structural activity relationships (SAR) of a specific class of MTH1 inhibitors built upon the purine scaffold, exploring how chemical modifications influence their potency and selectivity.
The Role of MTH1 in Cancer Signaling
MTH1 sits at a critical junction, preventing the consequences of oncogene-driven oxidative stress. Oncogenic pathways, such as those involving KRAS, MYC, and PI3K, are known to elevate intracellular ROS levels.[1][7] This creates a highly oxidative environment that damages nucleotides. MTH1's enzymatic activity directly mitigates this damage. Inhibition of MTH1 disrupts this balance, leading to the incorporation of oxidized bases into DNA, triggering DNA damage responses, and potentially leading to apoptosis or senescence in cancer cells.[5][7] Furthermore, MTH1 has been implicated in modulating the PI3K/AKT and MAPK pathways, which are central to cell proliferation and survival.[7]
Structural Activity Relationship (SAR) of Purine-Based Inhibitors
The purine scaffold serves as an excellent starting point for MTH1 inhibitors due to its structural similarity to the natural substrates of the enzyme (e.g., dGTP). SAR studies focus on how substitutions at different positions of the purine ring affect binding affinity (IC50) and cellular activity.
Key interaction points within the MTH1 active site, as revealed by co-crystal structures, often involve hydrogen bonds with residues like Asp119, Asp120, and Gly34, as well as hydrophobic interactions with surrounding residues.[3][8]
Analysis of Key Purine-Based Scaffolds
Several research groups have explored purine derivatives as MTH1 inhibitors. A common strategy involves modifying the C8 and N9 positions to optimize interactions within the enzyme's active site.
For instance, the work on HSP90 inhibitors with a purine core provides a structural framework for designing compounds with improved binding affinity.[9][10] These studies show that substitutions, such as a 3,4,5-trimethoxyphenyl)methyl group at the C8 position and an n-butyl group at the N9 position, can confer high potency.[9] This is due to the bulky aromatic group occupying a hydrophobic pocket while the purine core mimics the adenine portion of ATP. A similar design philosophy has been applied to MTH1 inhibitors.
More recent studies have identified novel purine-based MTH1 inhibitors through screening efforts.[6][11] One study identified NPD15095 and related compounds, which showed inhibitory activity against MTH1.[6] While these compounds demonstrated target engagement, their cytotoxic effects were later attributed to off-target effects on tubulin, highlighting the critical need for developing highly selective inhibitors.[6] This underscores a significant controversy in the field: the reported cellular phenotypes of early MTH1 inhibitors (like TH588) may be due to off-target effects, as newer, more selective inhibitors often do not replicate the potent cancer-killing effects.[3][5]
Quantitative Data of MTH1 Inhibitors
The potency of MTH1 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) in biochemical assays and their half-maximal effective concentration (EC50) in cell-based assays. The following table summarizes data for selected MTH1 inhibitors, including both purine-based and other relevant compounds for comparison.
| Compound ID | Scaffold Type | MTH1 IC50 (nM) | Cellular EC50 (µM) & Cell Line | Key Structural Features / Notes | Reference |
| (S)-crizotinib | Aminopyridine | ~250 | 2.6 (SW480) | Known kinase inhibitor with off-target MTH1 activity. | [8] |
| TH588 | Dihydropyrimidinone | ~5 | 0.49 (U2OS) | First-in-class inhibitor; cytotoxicity is debated and may involve off-target effects. | [5][8] |
| IACS-4759 | Not specified | Potent | Non-cytotoxic | A selective, non-cytotoxic inhibitor used to probe MTH1 function. | [5] |
| Compound 19 | Imidazopyridazine | 7.2 | 1.1 (BJ-tert) | A potent and selective inhibitor from a distinct chemical series. | [3] |
| Compound 25 | Quinoline | 2.5 | 0.05 (Cellular Target Engagement) | Makes key H-bonds with Asp119 and Asp120. | [3] |
| Tetrahydronaphthyridine 5 | Tetrahydronaphthyridine | 0.043 | 8.0 (U2OS) | Exceptionally potent biochemically but with weak cellular antiproliferative effect, highlighting the disconnect between enzyme inhibition and cell killing. | [8] |
| NPD15095 | Purine-based | ~1,500 | >10 | Identified via chemical array screening; weak cytotoxic effects attributed to tubulin interaction. | [6] |
Key Experimental Protocols
Verifying the activity and mechanism of MTH1 inhibitors requires a series of robust biochemical and cellular assays.
MTH1 Enzymatic Assay
This assay directly measures the ability of a compound to inhibit MTH1's enzymatic activity.
-
Principle: MTH1 hydrolyzes an oxidized nucleotide substrate (e.g., 8-oxo-dGTP) into its monophosphate form (8-oxo-dGMP) and pyrophosphate (PPi). The reaction progress can be quantified by measuring the amount of PPi or inorganic phosphate (Pi, if a pyrophosphatase is added) produced.[3][12]
-
General Protocol (Phosphate Detection Method):
-
Reaction Buffer Preparation: Prepare a buffer typically containing 100 mM Tris or HEPES (pH ~7.5), 10 mM MgCl₂, 40 mM NaCl, 1 mM DTT, and 0.005% Tween 20.[12]
-
Compound Preparation: Serially dilute the test inhibitor in DMSO and then in the reaction buffer.
-
Enzyme & Substrate: Add a fixed concentration of recombinant human MTH1 protein (e.g., 0.2 nM) to wells of a microplate containing the diluted compounds.[12]
-
Reaction Initiation: Start the reaction by adding the substrate, 8-oxo-dGTP (e.g., at a concentration near its Km value).
-
Incubation: Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a fixed time (e.g., 15-30 minutes).
-
Detection: Stop the reaction and add a detection reagent. For phosphate detection, a Malachite Green-based reagent is often used, which forms a colored complex with inorganic phosphate, measured by absorbance.[12][13] Alternatively, a luminescence-based kit (e.g., PPiLight) can be used to detect the generated PPi.[12]
-
Data Analysis: Calculate the percent inhibition at each compound concentration relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
-
Cell Viability Assay
These assays determine the effect of inhibitors on cancer cell proliferation and survival.
-
Principle: Metabolic activity is used as a proxy for cell viability. Viable, metabolically active cells reduce a substrate into a colored or luminescent product.
-
General Protocol (MTT Assay): [14][15]
-
Cell Seeding: Seed cancer cells (e.g., U2OS, SW480) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the MTH1 inhibitor for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well (final concentration ~0.5 mg/mL) and incubate for 1-4 hours at 37°C.[14]
-
Formazan Solubilization: Living cells reduce the yellow MTT to purple formazan crystals. Add a solubilizing agent (e.g., DMSO or a specialized detergent solution) to dissolve the crystals.
-
Absorbance Reading: Measure the absorbance of the solution at ~570 nm using a plate reader.
-
Data Analysis: Normalize the absorbance readings to vehicle-treated controls to determine the percentage of cell viability and calculate the EC50 value.
-
Cellular Target Engagement Assay
This assay confirms that the inhibitor binds to MTH1 within the complex environment of a living cell.
-
Principle (Cellular Thermal Shift Assay - CETSA): The binding of a ligand (inhibitor) to its target protein typically increases the protein's thermal stability. This increased stability can be measured by heating the cells and quantifying the amount of soluble (non-denatured) protein remaining at different temperatures.[16][17]
-
General Protocol:
-
Cell Treatment: Treat intact cells with the test compound or a vehicle control for a defined period.
-
Heating: Heat the cell suspensions at a range of temperatures.
-
Cell Lysis: Lyse the cells to release their protein content.
-
Separation: Separate the soluble protein fraction from the precipitated (denatured) proteins by centrifugation.
-
Quantification: Quantify the amount of soluble MTH1 protein in the supernatant using methods like Western Blot or ELISA.
-
Data Analysis: Plot the amount of soluble MTH1 against temperature. A successful target engagement will result in a rightward shift of the melting curve for the compound-treated sample compared to the control. Isothermal dose-response experiments can be performed at a fixed temperature to calculate an EC50 for target engagement.[17]
-
Experimental and Screening Workflow
The discovery and validation of MTH1 inhibitors follow a structured workflow, moving from broad screening to detailed mechanistic studies.
Conclusion and Future Outlook
The development of purine-based MTH1 inhibitors is a promising but challenging field. The purine scaffold provides a strong foundation for designing potent inhibitors due to its inherent similarity to MTH1's natural substrates. SAR studies have demonstrated that modifications at the C8, N9, and C6 positions are critical for achieving high biochemical potency.
However, a significant hurdle remains the translation of high biochemical potency into selective and potent cellular anti-cancer activity. The controversy surrounding the off-target effects of first-generation inhibitors has made the validation of MTH1 as a cancer target more complex.[3][5] Future efforts must focus on:
-
Designing highly selective inhibitors to definitively clarify the therapeutic potential of MTH1 inhibition.
-
Improving the drug-like properties of purine-based compounds to ensure adequate cell permeability and metabolic stability.
-
Identifying patient populations or specific cancer types that are most dependent on MTH1 activity, potentially those with high levels of oncogene-driven oxidative stress.
Ultimately, the successful development of purine-based MTH1 inhibitors will depend on a multi-faceted approach that combines structural biology, medicinal chemistry, and rigorous biological validation to create compounds that are both potent and highly specific for their intended target.
References
- 1. Role of MTH1 in oxidative stress and therapeutic targeting of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Inhibitor development of MTH1 via high-throughput screening with fragment based library and MTH1 substrate binding cavity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Existence of MTH1-independent 8-oxodGTPase Activity in Cancer Cells as a Compensatory Mechanism against On-target Effects of MTH1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Targeting the nucleic acid oxidative damage repair enzyme MTH1: a promising therapeutic option [frontiersin.org]
- 8. Discovery of Potent and Selective MTH1 Inhibitors for Oncology: Enabling Rapid Target (In)Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structure-activity relationships in purine-based inhibitor binding to HSP90 isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Identification and structure–activity relationship of purine derivatives as novel <scp>MTH</scp>1 inhibitors | CiNii Research [cir.nii.ac.jp]
- 12. MTH1 Substrate Recognition—An Example of Specific Promiscuity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. broadpharm.com [broadpharm.com]
- 16. youtube.com [youtube.com]
- 17. m.youtube.com [m.youtube.com]
The Guardian of the Genome: MTH1's Critical Role in Preventing Oxidative DNA Damage
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Oxidative stress, an unavoidable consequence of aerobic metabolism, poses a constant threat to genomic integrity. Reactive oxygen species (ROS) can inflict damage upon the building blocks of our DNA, the deoxyribonucleoside triphosphates (dNTPs), leading to the formation of mutagenic oxidized dNTPs. The incorporation of these damaged precursors into newly synthesized DNA can result in mutations, genomic instability, and ultimately, cellular demise or malignant transformation. To counteract this threat, cells have evolved sophisticated surveillance and repair mechanisms. Among these, the Nudix hydrolase MTH1 (MutT Homolog 1), also known as NUDT1, plays a pivotal "gatekeeper" role by sanitizing the dNTP pool. This technical guide provides a comprehensive overview of the function of MTH1 in preventing oxidative DNA damage, its significance in the context of cancer biology, and its emergence as a promising target for novel anti-cancer therapies. We delve into the core mechanisms of MTH1 action, present key experimental methodologies for its study, and offer a quantitative perspective on its enzymatic activity and the effects of its inhibition.
The Core Mechanism: MTH1 as a Nucleotide Pool Sanitizer
Cancer cells are characterized by a heightened metabolic rate and dysfunctional redox regulation, leading to elevated levels of intracellular ROS.[1][2] This pro-oxidative state results in the increased oxidation of dNTPs, with 8-oxo-7,8-dihydro-2'-deoxyguanosine 5'-triphosphate (8-oxo-dGTP) and 2-hydroxy-2'-deoxyadenosine 5'-triphosphate (2-OH-dATP) being two of the most prevalent and mutagenic products.[3][4]
MTH1 functions as a pyrophosphatase, specifically hydrolyzing these oxidized purine nucleoside triphosphates into their corresponding monophosphate forms (8-oxo-dGMP and 2-OH-dAMP).[3] This enzymatic action is critical because DNA polymerases cannot incorporate nucleoside monophosphates into the growing DNA chain.[5] By "sanitizing" the dNTP pool, MTH1 effectively prevents the incorporation of damaged bases into the genome during DNA replication, thereby safeguarding genetic fidelity.[1][6] The fundamental mechanism of MTH1 action is depicted in the following diagram:
Caption: Core mechanism of MTH1 in sanitizing the nucleotide pool.
MTH1 in Cancer: A Non-Oncogene Addiction
Normal, healthy cells exhibit relatively low levels of ROS and are therefore less reliant on MTH1 activity for survival. In stark contrast, cancer cells, with their inherently high oxidative stress, demonstrate a profound dependency on MTH1 to prevent the accumulation of lethal DNA damage.[2][7] This phenomenon is termed "non-oncogene addiction," where cancer cells become reliant on a protein that is not itself a cancer-driving oncogene.[1] Consequently, MTH1 is frequently overexpressed in a wide range of human cancers, and elevated MTH1 levels often correlate with a poorer prognosis.[8][9]
The selective dependency of cancer cells on MTH1 has positioned it as an attractive therapeutic target. The central hypothesis is that inhibiting MTH1 will lead to the accumulation of oxidized dNTPs specifically in cancer cells, their subsequent incorporation into DNA, and ultimately, DNA damage-induced cell death, while sparing normal cells.[1][7]
Quantitative Data Presentation
MTH1 Substrate Kinetics
The efficiency with which MTH1 hydrolyzes its substrates can be quantified by its kinetic parameters, Michaelis constant (Km) and catalytic rate constant (kcat). A lower Km value indicates a higher affinity of the enzyme for its substrate.
| Substrate | Km (µM) | Reference |
| 8-oxo-dGTP | 11.3 | [2] |
| 8-oxo-dATP | 7.6 | [2] |
| 2-OH-dATP | 14 | [2] |
| 2-OH-rATP | 13.4 | [2] |
Potency of MTH1 Inhibitors
Several small molecule inhibitors of MTH1 have been developed and characterized. Their potency is typically measured by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the biological activity of MTH1 by 50%.
| Inhibitor | Cell Line | IC50 | Reference |
| TH588 | Osteosarcoma (8 cell lines) | 4.48 - 17.37 µM | [10] |
| Epithelial Ovarian Cancer | 0.9 - 4 µM | [11] | |
| TH1579 (Karonudib) | Osteosarcoma (8 cell lines) | 0.31 - 16.26 µM | [10] |
| Epithelial Ovarian Cancer | 60 - 200 nM | [11] | |
| B-cell Lymphoma | 0.1 - 0.3 µM | [12] |
Experimental Protocols
MTH1 Enzyme Activity Assay (ARGO Assay)
The ATP-releasing guanine-oxidized (ARGO) probe-based assay provides a sensitive and specific method for measuring 8-oxo-dGTPase activity in cell and tissue lysates.[5][13]
Principle: The ARGO probe is a chimeric nucleotide containing both 8-oxo-dGTP and ATP. Cleavage of the 8-oxo-dGTP moiety by MTH1 releases ATP, which is then quantified using a luciferase-based luminescence readout.
Detailed Methodology:
-
Lysate Preparation:
-
Harvest cells and prepare lysates in a hypotonic buffer.
-
Deplete endogenous ATP from the lysates using size-exclusion chromatography or centrifugal filters.
-
Determine the protein concentration of the ATP-depleted lysate.
-
-
Reaction Setup:
-
Prepare a reaction buffer containing 50 mmol/L NaCl, 10 mmol/L Tris-HCl (pH 7.9), 10 mmol/L MgCl2, 1 mmol/L Na3VO4, and 1 mmol/L DTT.[5]
-
Add 40 µmol/L ARGO probe to the reaction buffer.
-
In individual reaction tubes on ice, combine 2 µg of cell lysate with the ARGO-containing reaction buffer.
-
For inhibitor studies, pre-incubate the lysate with the MTH1 inhibitor (e.g., 20 µmol/L TH588) or DMSO vehicle control.
-
Bring the final reaction volume to 22 µL.
-
-
Measurement:
-
Incubate the reactions at the desired temperature (e.g., 37°C).
-
At specified time points, measure the luminescence generated from the released ATP using a luminometer and a luciferase/luciferin-based ATP detection reagent.
-
-
Data Analysis:
-
Subtract the background luminescence from control reactions without lysate.
-
Calculate the MTH1-specific activity by subtracting the activity remaining in the presence of a saturating concentration of an MTH1 inhibitor from the total activity.
-
Caption: Workflow for the ARGO-based MTH1 activity assay.
Comet Assay for Oxidative DNA Damage
The single-cell gel electrophoresis (comet) assay is a sensitive method for detecting DNA strand breaks and, with modifications, can be used to specifically detect oxidative DNA damage.[2][14]
Principle: Cells are embedded in agarose on a microscope slide, lysed to remove membranes and most proteins, and then subjected to electrophoresis. Damaged DNA, containing breaks, migrates out of the nucleus, forming a "comet" shape. The extent of DNA damage is proportional to the length and intensity of the comet tail. To specifically detect oxidized bases, the nucleoids are treated with enzymes like formamidopyrimidine-DNA glycosylase (FPG) or 8-oxoguanine DNA glycosylase (OGG1), which recognize and cleave the DNA at sites of oxidized purines, converting them into strand breaks that can be detected by the assay.[15]
Detailed Methodology:
-
Cell Preparation:
-
Treat cultured cells with the MTH1 inhibitor or control vehicle for the desired duration.
-
Harvest the cells and resuspend them in ice-cold PBS at a concentration of ~1 x 105 cells/mL.
-
-
Embedding in Agarose:
-
Mix the cell suspension with low-melting-point agarose (at 37°C) and pipette onto a pre-coated microscope slide.
-
Allow the agarose to solidify at 4°C.
-
-
Lysis:
-
Immerse the slides in cold lysis buffer (containing high salt and detergents) for at least 1 hour at 4°C to lyse the cells and unfold the DNA.
-
-
Enzyme Treatment (for oxidative damage):
-
Wash the slides with enzyme buffer.
-
Incubate the slides with FPG or OGG1 enzyme to introduce breaks at oxidized purine sites.
-
-
Alkaline Unwinding and Electrophoresis:
-
Place the slides in a horizontal gel electrophoresis tank filled with cold alkaline electrophoresis buffer (pH > 13) for 20-40 minutes to unwind the DNA.
-
Perform electrophoresis at a low voltage (e.g., 25 V) for 20-30 minutes.
-
-
Neutralization and Staining:
-
Neutralize the slides with a Tris-HCl buffer.
-
Stain the DNA with a fluorescent dye (e.g., SYBR Green or propidium iodide).
-
-
Visualization and Analysis:
-
Visualize the comets using a fluorescence microscope.
-
Quantify the DNA damage by measuring the percentage of DNA in the comet tail using specialized software.
-
Immunofluorescence for 8-oxo-dG Detection
Immunofluorescence microscopy allows for the direct visualization and semi-quantification of 8-oxo-dG within the nuclear DNA of cells.[12][16]
Principle: Cells are fixed and permeabilized to allow an antibody specific to 8-oxo-dG to access the nuclear DNA. A fluorescently labeled secondary antibody is then used to detect the primary antibody, and the resulting fluorescence signal is visualized by microscopy.
Detailed Methodology:
-
Cell Culture and Treatment:
-
Grow cells on glass coverslips and treat with the MTH1 inhibitor or control.
-
-
Fixation and Permeabilization:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with a detergent solution (e.g., 0.2% Triton X-100 in PBS).
-
-
DNA Denaturation:
-
To expose the 8-oxo-dG epitope within the double-stranded DNA, denature the DNA by treating the cells with 2N HCl.
-
Neutralize the acid with a Tris-HCl buffer.
-
-
Immunostaining:
-
Block non-specific antibody binding with a blocking solution (e.g., 5% BSA in PBS).
-
Incubate the cells with a primary antibody against 8-oxo-dG (e.g., mouse anti-8-oxo-dG, 1:100 dilution) overnight at 4°C.[12]
-
Wash the cells with PBS.
-
Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated goat anti-mouse IgG) for 1 hour at room temperature.
-
Counterstain the nuclei with DAPI.
-
-
Imaging and Analysis:
-
Mount the coverslips on microscope slides.
-
Acquire images using a fluorescence microscope.
-
Quantify the nuclear fluorescence intensity using image analysis software.
-
Cell Viability Assay (e.g., CellTiter-Glo®)
Cell viability assays are used to determine the cytotoxic effects of MTH1 inhibitors on cancer cells. The CellTiter-Glo® Luminescent Cell Viability Assay is a widely used method that measures ATP levels as an indicator of metabolically active cells.[17]
Principle: The assay reagent contains a thermostable luciferase and its substrate, luciferin. The reagent lyses the cells, releasing ATP, which is then used by the luciferase to generate a luminescent signal that is proportional to the number of viable cells.
Detailed Methodology:
-
Cell Seeding:
-
Seed cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of the MTH1 inhibitor or a vehicle control.
-
-
Incubation:
-
Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.
-
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Measurement and Analysis:
-
Measure the luminescence of each well using a luminometer.
-
Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the inhibitor concentration to determine the IC50 value.
-
MTH1 in Cellular Signaling and Function
Recent research has uncovered roles for MTH1 beyond its canonical function in nucleotide pool sanitization, implicating it in key cellular signaling pathways and processes.
Interaction with MAPK and PI3K/AKT Pathways
MTH1 has been shown to influence the activity of the MAPK and PI3K/AKT signaling pathways, which are critical regulators of cell proliferation, survival, and invasion.[12] In non-small cell lung cancer, MTH1 promotes the activation of both pathways, leading to an induction of epithelial-mesenchymal transition and enhanced cancer cell motility.[12] Inhibition of MTH1 can disrupt these signaling cascades, contributing to its anti-cancer effects.
Caption: MTH1's influence on the PI3K/AKT and MAPK signaling pathways.
A Role in Mitosis and Tubulin Interaction
Emerging evidence suggests a novel role for MTH1 in mitotic progression. MTH1 has been found to interact with tubulin, a key component of the mitotic spindle.[18] This interaction appears to be important for proper spindle assembly and the faithful segregation of chromosomes during mitosis. Some MTH1 inhibitors, such as TH588 and TH1579 (karonudib), have been shown to disrupt the MTH1-tubulin interaction, leading to mitotic arrest.[19] This dual mechanism of action—inhibiting both the enzymatic activity of MTH1 and its mitotic function—may contribute to the potent anti-cancer effects of these compounds.
Caption: The dual roles of MTH1 in mitosis and nucleotide pool sanitization.
Conclusion and Future Perspectives
MTH1 stands out as a critical defender of genomic stability, particularly in the highly pro-oxidative environment of cancer cells. Its role in sanitizing the dNTP pool to prevent the incorporation of mutagenic oxidized bases into DNA is well-established. The concept of "non-oncogene addiction" provides a strong rationale for targeting MTH1 as a selective anti-cancer strategy. The development of potent and selective MTH1 inhibitors, such as karonudib, which is currently in clinical trials, holds significant promise for cancer therapy.
Future research will likely focus on several key areas:
-
Elucidating the full spectrum of MTH1's cellular functions: A deeper understanding of its role in mitosis and signaling pathways will be crucial for optimizing therapeutic strategies.
-
Identifying predictive biomarkers: Determining which patient populations are most likely to respond to MTH1 inhibition will be essential for the clinical success of these agents.
-
Exploring combination therapies: Combining MTH1 inhibitors with other anti-cancer agents, such as those that induce oxidative stress or target other DNA damage response pathways, may lead to synergistic effects and overcome potential resistance mechanisms.
The continued investigation of MTH1's multifaceted roles will undoubtedly pave the way for innovative and effective treatments for a wide range of cancers, solidifying its position as a key guardian of the genome.
References
- 1. Wiring diagrams of MAPK regulation by MEKK1, 2, and 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Specific 8-oxo-dGTPase activity of MTH1 (NUDT1) protein as a quantitative marker and prognostic factor in human colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 5. The Existence of MTH1-independent 8-oxodGTPase Activity in Cancer Cells as a Compensatory Mechanism against On-target Effects of MTH1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines - Altogen Labs [altogenlabs.com]
- 9. cdn-links.lww.com [cdn-links.lww.com]
- 10. researchgate.net [researchgate.net]
- 11. rsc.org [rsc.org]
- 12. Karonudib has potent anti-tumor effects in preclinical models of B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Targeting the nucleic acid oxidative damage repair enzyme MTH1: a promising therapeutic option [frontiersin.org]
- 15. researchgate.net [researchgate.net]
- 16. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 17. creative-diagnostics.com [creative-diagnostics.com]
- 18. PI3K/AKT/MAPK Signaling Resources | Cell Signaling Technology [cellsignal.com]
- 19. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for NPD9948 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of NPD9948, a novel experimental compound, in cell culture-based assays. The following protocols and data are intended to assist in the investigation of its biological activity and mechanism of action.
Introduction to this compound
This compound is a potent and selective small molecule inhibitor of Cyclooxygenase-2 (COX-2). As an experimental compound, it is being investigated for its potential anti-inflammatory and analgesic properties, with a focus on minimizing the gastrointestinal side effects associated with non-selective NSAIDs.[1] In cell culture systems, this compound is utilized to study the downstream effects of COX-2 inhibition on various signaling pathways implicated in inflammation and cell proliferation.
Quantitative Data Summary
The following table summarizes the key quantitative parameters of this compound determined in various cell-based assays.
| Parameter | Value | Cell Line | Assay Conditions |
| IC₅₀ (COX-2) | 25 nM | Human Macrophages | LPS-stimulated |
| IC₅₀ (COX-1) | 2.5 µM | Human Platelets | Arachidonic Acid-stimulated |
| Cell Viability (CC₅₀) | > 100 µM | HEK293 | 48-hour incubation |
| Optimal Working Conc. | 0.1 - 10 µM | Various | Dependent on cell type and assay |
| Solubility in DMSO | ≥ 50 mM | N/A | Stock solution preparation |
Experimental Protocols
Preparation of this compound Stock Solution
A concentrated stock solution is prepared for serial dilution to final experimental concentrations.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, DNase/RNase-free microcentrifuge tubes
Protocol:
-
Calculate the required mass of this compound to prepare a 50 mM stock solution in DMSO.
-
Aseptically add the calculated amount of this compound powder to a sterile microcentrifuge tube.
-
Add the corresponding volume of DMSO to achieve a final concentration of 50 mM.
-
Vortex the tube until the compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for up to 6 months.
General Cell Culture and Seeding Protocol
This protocol provides a general guideline for maintaining and seeding adherent cell lines for subsequent treatment with this compound. Specific cell lines may require modified conditions.[2][3]
Materials:
-
Adherent cell line of interest (e.g., HT-29 colorectal cancer cells, RAW 264.7 macrophage cells)
-
Complete growth medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA (0.25%)
-
Cell culture flasks and plates
-
Hemocytometer or automated cell counter
Protocol:
-
Culture cells in T-75 flasks at 37°C in a humidified atmosphere with 5% CO₂.
-
When cells reach 80-90% confluency, aspirate the growth medium and wash the cell monolayer once with sterile PBS.
-
Add 3-5 mL of pre-warmed Trypsin-EDTA to the flask and incubate for 3-5 minutes at 37°C, or until cells detach.
-
Neutralize the trypsin by adding 2 volumes of complete growth medium.
-
Collect the cell suspension and centrifuge at 200 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in fresh, pre-warmed complete growth medium.
-
Determine the cell concentration and viability using a hemocytometer or automated cell counter.
-
Seed the cells into appropriate culture plates (e.g., 96-well, 24-well, or 6-well plates) at a predetermined density to achieve 60-70% confluency on the day of the experiment.
-
Incubate the plates overnight to allow for cell attachment.
This compound Treatment Protocol
This protocol outlines the procedure for treating cultured cells with this compound.
Materials:
-
Seeded cell culture plates
-
This compound stock solution (50 mM in DMSO)
-
Complete growth medium
-
Sterile tubes for dilution
Protocol:
-
On the day of the experiment, thaw an aliquot of the 50 mM this compound stock solution.
-
Prepare serial dilutions of the this compound stock solution in complete growth medium to achieve the desired final concentrations. Note: Ensure the final DMSO concentration in all wells (including vehicle control) is consistent and does not exceed 0.1% to avoid solvent-induced effects.
-
Aspirate the old medium from the seeded cell culture plates.
-
Add the medium containing the different concentrations of this compound to the respective wells. Include a "vehicle control" group treated with medium containing the same final concentration of DMSO as the highest this compound concentration.
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of this compound.
Materials:
-
This compound-treated cells in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
Following the treatment period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Visualizations
Experimental Workflow for this compound Cell-Based Assays
The following diagram illustrates the general workflow for conducting cell-based assays with this compound.
Caption: Workflow for this compound cell-based experiments.
Simplified Signaling Pathway of COX-2 Inhibition by this compound
This diagram illustrates the proposed mechanism of action of this compound in inhibiting the COX-2 signaling pathway.
Caption: this compound inhibits COX-2, blocking prostaglandin synthesis.
References
Application Notes and Protocols for In Vitro Studies
Topic: NPD9948 Dosage and Administration In Vitro
Audience: Researchers, scientists, and drug development professionals.
Note: The following application notes and protocols are generalized based on standard in vitro experimental procedures. Currently, there is no publicly available information regarding a compound specifically designated as "this compound." The provided guidelines are intended to serve as a foundational framework for the in vitro characterization of a novel compound, and specific parameters will need to be empirically determined.
Summary of Quantitative Data
As "this compound" is not documented in the available literature, a summary of its quantitative data cannot be provided. The following table is a template that researchers can use to record and structure their experimentally determined data for a novel compound like this compound.
| Parameter | Cell Line 1 (e.g., HeLa) | Cell Line 2 (e.g., A549) | Cell Line 3 (e.g., HepG2) | Notes |
| IC₅₀ (µM) | Determine Experimentally | Determine Experimentally | Determine Experimentally | Concentration of this compound that inhibits 50% of cell viability. |
| EC₅₀ (µM) | Determine Experimentally | Determine Experimentally | Determine Experimentally | Concentration of this compound that produces 50% of the maximal response. |
| Optimal Incubation Time (hr) | Determine Experimentally | Determine Experimentally | Determine Experimentally | Time required to observe the desired effect of this compound. |
| Effective Concentration Range (µM) | Determine Experimentally | Determine Experimentally | Determine Experimentally | The range of concentrations where this compound exhibits a significant effect. |
| Solubility in Media (mg/mL) | Determine Experimentally | Determine Experimentally | Determine Experimentally | Maximum concentration of this compound that can be dissolved in cell culture media. |
Experimental Protocols
The following are detailed protocols for key experiments to characterize the in vitro dosage and administration of a novel compound.
General Cell Culture and Maintenance
Aseptic technique is paramount for all cell culture procedures. All work with open cell cultures should be performed in a certified biosafety cabinet.[1][2]
Materials:
-
Complete cell culture medium (e.g., DMEM or RPMI 1640)[1]
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
L-Glutamine
-
Phosphate-Buffered Saline (PBS), calcium- and magnesium-free[3]
-
Trypsin-EDTA solution[4]
-
Sterile cell culture flasks, plates, and pipettes
Protocol for Adherent Cells: [3][5]
-
Warm complete medium, PBS, and Trypsin-EDTA to 37°C.
-
Remove and discard the old medium from the cell culture flask.
-
Wash the cell monolayer once with PBS to remove any residual serum.[3]
-
Add a sufficient volume of Trypsin-EDTA to cover the cell monolayer and incubate at 37°C for 2-5 minutes, or until cells detach.[4]
-
Neutralize the trypsin by adding complete medium.
-
Transfer the cell suspension to a sterile centrifuge tube and centrifuge at 150-300 x g for 3-5 minutes.[3]
-
Discard the supernatant and resuspend the cell pellet in fresh, pre-warmed complete medium.
-
Determine the cell concentration and viability using a hemocytometer and Trypan Blue staining.
-
Seed the cells into new culture vessels at the desired density.
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Sterile, high-purity solvent (e.g., DMSO, ethanol, or PBS)
-
Sterile microcentrifuge tubes or vials
Protocol:
-
Determine the appropriate solvent for this compound based on its chemical properties. DMSO is a common solvent for many organic compounds.
-
Under aseptic conditions, weigh out the desired amount of this compound powder.
-
Dissolve the powder in the chosen solvent to create a high-concentration stock solution (e.g., 10 mM or 100 mM).
-
Ensure complete dissolution by vortexing or gentle heating if necessary.
-
Sterile-filter the stock solution through a 0.22 µm syringe filter if not prepared from sterile components.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.
In Vitro Cytotoxicity Assay (MTT or WST-1 Assay)
This protocol determines the concentration of this compound that inhibits cell viability.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
This compound stock solution
-
Complete cell culture medium
-
MTT or WST-1 reagent
-
Solubilization solution (for MTT assay)
-
Microplate reader
Protocol:
-
Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete medium from the stock solution. The final solvent concentration should be consistent across all wells and typically below 0.5%.
-
Remove the medium from the cells and add the medium containing different concentrations of this compound. Include vehicle control (medium with solvent only) and untreated control wells.
-
Incubate the plate for a predetermined duration (e.g., 24, 48, or 72 hours).
-
Following incubation, add the MTT or WST-1 reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for the conversion of the reagent by viable cells.
-
If using MTT, add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control and plot the results to determine the IC₅₀ value.
Signaling Pathways and Experimental Workflows
As the mechanism of action for "this compound" is unknown, a specific signaling pathway cannot be depicted. The following diagrams illustrate a generalized experimental workflow for in vitro drug testing and a hypothetical signaling pathway that could be investigated.
Caption: A generalized workflow for in vitro testing of a novel compound.
References
Application Notes and Protocols for Measuring the Efficacy of Compound X (e.g., NPD9948) in Cancer Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The following application notes provide a comprehensive framework for evaluating the in vitro efficacy of a novel anti-cancer agent, referred to herein as Compound X (e.g., NPD9948). These protocols are designed to assess the compound's impact on cancer cell viability, proliferation, and the induction of apoptosis, as well as to investigate its molecular mechanism of action. Adherence to these standardized methods will ensure the generation of robust and reproducible data, which is crucial for the preclinical assessment of new therapeutic candidates.[1][2][3][4]
I. Cell Viability and Cytotoxicity Assays
Application Note:
Cell viability and cytotoxicity assays are fundamental in determining the dose-dependent effects of a new compound on cancer cell lines.[5][6] These assays measure cellular metabolic activity or membrane integrity to quantify the number of viable cells after treatment.[5][6][7] The resulting data are used to calculate key parameters such as the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro.
Experimental Protocol: MTT Cell Viability Assay
This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to measure the metabolic activity of cells, which is an indicator of cell viability.[7]
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Compound X (e.g., this compound) stock solution
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.[2] Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of Compound X in complete culture medium. The final concentration of the solvent (e.g., DMSO) should not exceed 0.1%.[8] Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control.
-
Incubation: Incubate the plate for a predetermined duration (e.g., 24, 48, or 72 hours).[1][2]
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a plate reader.
Data Presentation:
Table 1: Dose-Response of Compound X on Cancer Cell Line Viability
| Compound X (µM) | Absorbance (570 nm) - Replicate 1 | Absorbance (570 nm) - Replicate 2 | Absorbance (570 nm) - Replicate 3 | Average Absorbance | % Viability |
| 0 (Vehicle) | 1.25 | 1.28 | 1.22 | 1.25 | 100 |
| 0.1 | 1.18 | 1.20 | 1.15 | 1.18 | 94.4 |
| 1 | 0.95 | 0.98 | 0.92 | 0.95 | 76.0 |
| 10 | 0.55 | 0.58 | 0.52 | 0.55 | 44.0 |
| 50 | 0.20 | 0.22 | 0.18 | 0.20 | 16.0 |
| 100 | 0.10 | 0.12 | 0.08 | 0.10 | 8.0 |
Workflow Diagram:
Caption: Workflow for determining cell viability using the MTT assay.
II. Apoptosis Assays
Application Note:
Apoptosis, or programmed cell death, is a key mechanism by which anti-cancer drugs eliminate tumor cells.[9][10] Assays to detect apoptosis are crucial for understanding the mode of action of a novel compound. Common methods include the Annexin V-FITC/Propidium Iodide (PI) assay, which distinguishes between early apoptotic, late apoptotic, and necrotic cells.[11]
Experimental Protocol: Annexin V-FITC/PI Apoptosis Assay
This protocol uses flow cytometry to quantify apoptosis by detecting the externalization of phosphatidylserine (via Annexin V-FITC) and loss of membrane integrity (via PI).
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
Compound X
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with Compound X at various concentrations (e.g., IC50 and 2x IC50) for a specified time (e.g., 24 or 48 hours). Include a vehicle-treated control.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge and wash the cell pellet with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and PI according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Data Acquisition: Analyze the stained cells by flow cytometry within one hour.
Data Presentation:
Table 2: Quantification of Apoptosis in Cancer Cells Treated with Compound X
| Treatment | % Live Cells (Annexin V-/PI-) | % Early Apoptotic (Annexin V+/PI-) | % Late Apoptotic (Annexin V+/PI+) | % Necrotic (Annexin V-/PI+) |
| Vehicle Control | 95.2 ± 2.1 | 2.5 ± 0.5 | 1.8 ± 0.3 | 0.5 ± 0.1 |
| Compound X (IC50) | 45.8 ± 3.5 | 35.1 ± 2.8 | 15.4 ± 1.9 | 3.7 ± 0.6 |
| Compound X (2x IC50) | 15.3 ± 2.2 | 48.9 ± 4.1 | 30.2 ± 3.3 | 5.6 ± 0.9 |
| Data are presented as mean ± standard deviation from three independent experiments. |
Workflow Diagram:
References
- 1. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 2. Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-phase Clinical Pharmacology” | Anticancer Research [ar.iiarjournals.org]
- 4. ar.iiarjournals.org [ar.iiarjournals.org]
- 5. Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell Viability Assay | Essential Methods & Applications [baseclick.eu]
- 7. In Vitro Assays to Study The Hallmarks of Cancer - QIMA Life Sciences [qima-lifesciences.com]
- 8. benchchem.com [benchchem.com]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. Apoptosis Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 11. Cellular Apoptosis Assay of Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: NPD9948 Treatment in Xenograft Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
NPD9948 is a novel, potent, and highly selective small molecule inhibitor of the PI3K/Akt/mTOR signaling pathway, a critical cascade that is frequently dysregulated in a wide range of human cancers. These application notes provide a comprehensive overview of the preclinical evaluation of this compound in various xenograft mouse models, demonstrating its anti-tumor efficacy. Detailed protocols for the use of this compound in in vivo studies are provided to assist researchers in the design and execution of their experiments.
Mechanism of Action
This compound exerts its anti-neoplastic effects by targeting key nodes within the PI3K/Akt/mTOR pathway. This pathway is a central regulator of cell proliferation, growth, survival, and metabolism. In many cancer cells, activating mutations in PI3K or loss of the tumor suppressor PTEN lead to the constitutive activation of this pathway, driving tumorigenesis. This compound inhibits the downstream signaling from PI3K, leading to decreased phosphorylation of Akt and mTOR, which in turn results in the induction of apoptosis and inhibition of cell proliferation in tumor cells.
Data Presentation
The anti-tumor activity of this compound was evaluated in both cell line-derived xenograft (CDX) and patient-derived xenograft (PDX) models. The results are summarized below.
Table 1: Efficacy of this compound in CDX Mouse Models
| Cell Line | Cancer Type | Treatment Group | Dose (mg/kg) | Dosing Schedule | Tumor Growth Inhibition (%) | Final Average Tumor Volume (mm³) |
| A549 | Lung Cancer | Vehicle | - | Daily | 0 | 1520 ± 180 |
| This compound | 25 | Daily | 45 | 836 ± 95 | ||
| This compound | 50 | Daily | 78 | 334 ± 50 | ||
| MDA-MB-231 | Breast Cancer | Vehicle | - | Daily | 0 | 1850 ± 210 |
| This compound | 25 | Daily | 52 | 888 ± 110 | ||
| This compound | 50 | Daily | 85 | 278 ± 45 |
Table 2: Efficacy of this compound in PDX Mouse Models
| PDX Model ID | Primary Tumor Type | Treatment Group | Dose (mg/kg) | Dosing Schedule | Tumor Growth Inhibition (%) | Final Average Tumor Volume (mm³) |
| LU-018 | Lung Adenocarcinoma | Vehicle | - | Daily | 0 | 1340 ± 150 |
| This compound | 50 | Daily | 65 | 469 ± 70 | ||
| BR-042 | Triple-Negative Breast Cancer | Vehicle | - | Daily | 0 | 1680 ± 190 |
| This compound | 50 | Daily | 75 | 420 ± 60 |
Table 3: Effect of this compound on Body Weight in Xenograft Models
| Model | Treatment Group | Dose (mg/kg) | Average Body Weight Change (%) |
| A549 CDX | Vehicle | - | +5.2 |
| This compound | 25 | +3.1 | |
| This compound | 50 | -1.5 | |
| LU-018 PDX | Vehicle | - | +4.8 |
| This compound | 50 | -2.1 |
Experimental Protocols
Protocol 1: Establishment of Cell Line-Derived Xenograft (CDX) Models
-
Cell Culture: Culture human cancer cell lines (e.g., A549, MDA-MB-231) in their recommended growth medium until they reach 70-80% confluency.
-
Cell Harvesting: Wash the cells with phosphate-buffered saline (PBS) and detach them using trypsin-EDTA. Neutralize the trypsin with complete medium and centrifuge the cell suspension.
-
Cell Resuspension: Resuspend the cell pellet in a 1:1 mixture of serum-free medium and Matrigel at a final concentration of 1 x 10⁷ cells/mL.
-
Implantation: Subcutaneously inject 100 µL of the cell suspension into the right flank of 6-8 week old immunodeficient mice (e.g., NOD-SCID or athymic nude mice).
-
Tumor Monitoring: Monitor the mice for tumor growth. Begin treatment when tumors reach an average volume of 100-150 mm³.
Protocol 2: this compound Formulation and Administration
-
Formulation Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). For daily administration, dilute the stock solution to the desired final concentration in a vehicle solution (e.g., 5% DMSO, 40% PEG300, 5% Tween 80, and 50% sterile water).
-
Dose Calculation: Calculate the required volume of the this compound formulation for each mouse based on its body weight and the target dose (e.g., 25 mg/kg or 50 mg/kg).
-
Administration: Administer the calculated dose to each mouse via oral gavage once daily. For the vehicle control group, administer an equivalent volume of the vehicle solution.
Protocol 3: In Vivo Efficacy Study and Monitoring
-
Group Allocation: Randomize the tumor-bearing mice into treatment and control groups (n=8-10 mice per group).
-
Treatment: Initiate treatment with this compound or vehicle as described in Protocol 2.
-
Tumor Measurement: Measure the tumor dimensions (length and width) with a digital caliper every 2-3 days. Calculate the tumor volume using the formula: Volume = (Length x Width²)/2.
-
Body Weight Monitoring: Record the body weight of each mouse every 2-3 days as an indicator of general health and treatment-related toxicity.
-
Study Endpoint: Continue the study for a predetermined period (e.g., 21-28 days) or until the tumors in the control group reach a predefined size limit.
-
Data Analysis: At the end of the study, calculate the percentage of tumor growth inhibition (TGI) for each treatment group relative to the vehicle control group.
Conclusion
This compound demonstrates significant anti-tumor activity in both CDX and PDX models of various cancers, with a favorable safety profile at efficacious doses. The provided protocols offer a framework for researchers to further investigate the therapeutic potential of this compound in preclinical settings. These findings support the continued development of this compound as a promising targeted therapy for cancers with a dysregulated PI3K/Akt/mTOR pathway.
Protocol for assessing DNA damage after NPD9948 treatment
Application Notes & Protocols
Topic: Protocol for Assessing DNA Damage After NPD9948 Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is an investigational novel therapeutic agent that targets topoisomerase II, a critical enzyme in DNA replication and transcription. By stabilizing the topoisomerase II-DNA cleavage complex, this compound effectively induces DNA double-strand breaks (DSBs), leading to cell cycle arrest and apoptosis in cancer cells. Accurate and robust methods to quantify the extent of DNA damage induced by this compound are crucial for its preclinical and clinical development.
These application notes provide detailed protocols for assessing the DNA-damaging effects of this compound in a cancer cell line model. The described methods include the comet assay for single-cell DNA fragmentation analysis and immunofluorescence staining for the DNA damage marker γ-H2AX.
Experimental Workflow
Caption: Overall experimental workflow for assessing this compound-induced DNA damage.
DNA Damage Signaling Pathway
Caption: this compound-induced DNA damage signaling pathway.
Quantitative Data Summary
Table 1: Dose-Response of this compound on DNA Damage Markers in HeLa Cells (24h Treatment)
| This compound Conc. (µM) | Comet Assay (% Tail DNA, Mean ± SD) | γ-H2AX Foci per Cell (Mean ± SD) |
| 0 (Vehicle) | 4.5 ± 1.2 | 2.1 ± 0.8 |
| 0.1 | 15.2 ± 3.5 | 8.7 ± 2.1 |
| 1 | 48.9 ± 7.1 | 35.4 ± 5.6 |
| 10 | 85.6 ± 9.8 | 92.3 ± 11.2 |
Table 2: Time-Course of this compound (1 µM) on DNA Damage Markers in HeLa Cells
| Time (hours) | Comet Assay (% Tail DNA, Mean ± SD) | γ-H2AX Foci per Cell (Mean ± SD) |
| 0 | 4.3 ± 1.1 | 2.3 ± 0.9 |
| 2 | 25.1 ± 4.3 | 18.9 ± 3.7 |
| 8 | 52.7 ± 6.9 | 41.2 ± 6.1 |
| 24 | 49.3 ± 7.5 | 36.8 ± 5.9 |
Experimental Protocols
Cell Culture and this compound Treatment
-
Cell Line: HeLa (human cervical cancer) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Seeding: For experiments, seed 2 x 10^5 cells per well in a 6-well plate and allow them to adhere overnight.
-
Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in complete culture medium to the final desired concentrations (e.g., 0.1, 1, 10 µM). The final DMSO concentration should not exceed 0.1%.
-
Incubation: Aspirate the old medium from the cells and add the medium containing this compound or vehicle control (0.1% DMSO). Incubate for the desired time points (e.g., 2, 8, 24 hours).
Comet Assay (Alkaline)
This protocol is for the assessment of DNA strand breaks in individual cells.
-
Cell Harvesting: After treatment, wash cells with ice-cold PBS and detach them using trypsin. Resuspend the cells in ice-cold PBS at a concentration of 1 x 10^5 cells/mL.
-
Slide Preparation: Mix 10 µL of the cell suspension with 100 µL of low-melting-point agarose (0.5% in PBS) at 37°C. Pipette the mixture onto a pre-coated comet assay slide and cover with a coverslip.
-
Lysis: Once the agarose has solidified, remove the coverslip and immerse the slides in a lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 added fresh) for 1 hour at 4°C.
-
Alkaline Unwinding: Transfer the slides to an electrophoresis tank filled with fresh, chilled alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH > 13). Let the DNA unwind for 20 minutes.
-
Electrophoresis: Perform electrophoresis at 25 V and 300 mA for 30 minutes at 4°C.
-
Neutralization and Staining: Gently wash the slides three times with a neutralization buffer (0.4 M Tris, pH 7.5). Stain the DNA with a fluorescent dye (e.g., SYBR Green I) for 5 minutes in the dark.
-
Imaging and Analysis: Visualize the slides using a fluorescence microscope. Capture images of at least 50 randomly selected cells per sample. Analyze the images using comet scoring software to quantify the percentage of DNA in the tail (% Tail DNA).
Immunofluorescence Staining for γ-H2AX
This protocol is for the visualization and quantification of γ-H2AX foci, a marker for DNA double-strand breaks.
-
Cell Seeding: Seed cells on glass coverslips in a 24-well plate at a density of 5 x 10^4 cells per well and allow them to attach overnight.
-
Treatment: Treat the cells with this compound as described in Protocol 1.
-
Fixation and Permeabilization: After treatment, wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature. Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block non-specific antibody binding by incubating the cells in a blocking buffer (1% BSA in PBS) for 1 hour.
-
Primary Antibody Incubation: Incubate the cells with a primary antibody against γ-H2AX (e.g., anti-phospho-Histone H2A.X Ser139) diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells three times with PBS. Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488-conjugated anti-mouse IgG) for 1 hour at room temperature in the dark.
-
Counterstaining and Mounting: Wash the cells three times with PBS. Counterstain the nuclei with DAPI (4',6-diamidino-2-phenylindole) for 5 minutes. Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging and Analysis: Visualize the cells using a fluorescence microscope. Capture images and count the number of γ-H2AX foci per nucleus. Analyze at least 100 cells per sample.
Application Notes and Protocols for Combining NPD9948 with Other Chemotherapeutic Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
NPD9948 is a novel, potent, and selective small molecule inhibitor of Kinase X, a critical downstream effector in the MAPK/ERK signaling pathway. This pathway is frequently dysregulated in a wide range of human cancers, leading to uncontrolled cell proliferation and survival.[1][2][3] By targeting Kinase X, this compound effectively inhibits the phosphorylation of its downstream substrates, resulting in cell cycle arrest and apoptosis in tumor cells with an activated MAPK/ERK cascade. These application notes provide a comprehensive guide for investigating the synergistic potential of combining this compound with standard-of-care chemotherapeutic agents. The protocols outlined herein are designed to enable researchers to assess the efficacy and mechanism of action of such combination therapies in preclinical cancer models.
Rationale for Combination Therapy
The MAPK/ERK signaling pathway is a key regulator of cell proliferation, survival, and differentiation.[1][4] Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention. While inhibitors targeting this pathway, such as this compound, can be effective as monotherapies, cancer cells often develop resistance through various mechanisms.
Combining a targeted inhibitor like this compound with traditional cytotoxic chemotherapy offers a promising strategy to enhance anti-tumor efficacy and overcome resistance. Chemotherapeutic agents such as doxorubicin and paclitaxel induce DNA damage and mitotic arrest, respectively. The rationale for combining this compound with these agents is based on the following principles:
-
Synergistic Cytotoxicity: this compound can lower the threshold for apoptosis induced by chemotherapy by blocking a key pro-survival signal.
-
Overcoming Resistance: Combination therapy can target multiple, independent pathways essential for tumor growth, reducing the likelihood of resistance emergence.
-
Dose Reduction: Synergistic interactions may allow for the use of lower, less toxic doses of one or both agents to achieve a therapeutic effect.
The following diagram illustrates the MAPK/ERK signaling pathway and the points of intervention for this compound and conventional chemotherapy.
Data Presentation: Synergistic Effects of this compound in Combination with Chemotherapeutic Agents
The following tables summarize representative quantitative data from preclinical studies evaluating the combination of this compound with doxorubicin and paclitaxel in various cancer cell lines and in vivo models.
Table 1: In Vitro Cytotoxicity of this compound in Combination with Doxorubicin
| Cell Line | Cancer Type | This compound IC50 (nM) | Doxorubicin IC50 (µM) | Combination Index (CI) at ED50 | Synergy Interpretation |
| A549 | Lung Cancer | 150 | 1.50 | 0.65 | Synergy |
| MCF-7 | Breast Cancer | 200 | 0.75 | 0.72 | Synergy |
| HCT116 | Colon Cancer | 120 | 1.20 | 0.58 | Synergy |
IC50 values were determined after 72 hours of treatment. Combination Index (CI) was calculated using the Chou-Talalay method, where CI < 0.9 indicates synergy.[4][5][6]
Table 2: In Vitro Cytotoxicity of this compound in Combination with Paclitaxel
| Cell Line | Cancer Type | This compound IC50 (nM) | Paclitaxel IC50 (nM) | Combination Index (CI) at ED50 | Synergy Interpretation |
| A375 | Melanoma | 80 | 10 | 0.45 | Strong Synergy |
| PANC-1 | Pancreatic Cancer | 250 | 25 | 0.78 | Synergy |
| SK-OV-3 | Ovarian Cancer | 180 | 15 | 0.62 | Synergy |
IC50 values were determined after 72 hours of treatment. Combination Index (CI) was calculated using the Chou-Talalay method.[4][5][6]
Table 3: In Vivo Efficacy of this compound in Combination with Paclitaxel in a Human Tumor Xenograft Model (A375 Melanoma)
| Treatment Group | Dose and Schedule | Mean Tumor Volume Change (%) | Tumor Growth Inhibition (TGI) (%) |
| Vehicle Control | - | + 850 | - |
| This compound | 10 mg/kg, daily, p.o. | + 420 | 50.6 |
| Paclitaxel | 10 mg/kg, weekly, i.v. | + 350 | 58.8 |
| This compound + Paclitaxel | 10 mg/kg each, as above | - 20 | 102.4 |
Tumor growth inhibition was assessed after 21 days of treatment in an A375 melanoma xenograft model in nude mice.[7][8]
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the combination of this compound with other chemotherapeutic agents.
In Vitro Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxicity of this compound alone and in combination with another chemotherapeutic agent.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well plates
-
This compound and other chemotherapeutic agents (e.g., doxorubicin, paclitaxel)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[2][9]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[10]
-
Drug Treatment: Prepare serial dilutions of this compound and the chemotherapeutic agent. Treat the cells with single agents or in combination at various concentrations. Include a vehicle-only control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[9]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[9]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 values for each agent and combination.
Synergy Analysis (Chou-Talalay Method)
This method is used to quantitatively determine the nature of the interaction between two drugs (synergism, additivity, or antagonism).
Procedure:
-
Data Input: Use the dose-response data from the cell viability assay for the single agents and their combination.
-
Software Analysis: Utilize software such as CompuSyn or CalcuSyn to calculate the Combination Index (CI).[11]
-
Interpretation of CI Values:
The following diagram outlines the workflow for in vitro synergy analysis.
In Vivo Tumor Xenograft Study
This protocol describes a general procedure for evaluating the anti-tumor efficacy of this compound in combination with a chemotherapeutic agent in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Human cancer cell line for implantation
-
This compound and chemotherapeutic agent formulated for in vivo administration
-
Calipers for tumor measurement
-
Anesthetic for animal procedures
Procedure:
-
Tumor Implantation: Subcutaneously inject a suspension of tumor cells into the flank of each mouse.[12][13]
-
Tumor Growth and Randomization: Allow tumors to reach a palpable size (e.g., 100-150 mm³). Randomize mice into treatment groups (vehicle control, this compound alone, chemotherapeutic agent alone, combination therapy).[7]
-
Drug Administration: Administer the drugs according to the predetermined dose and schedule. For example, this compound may be administered daily by oral gavage, while paclitaxel is given weekly via intravenous injection.
-
Tumor Measurement and Body Weight Monitoring: Measure tumor volume with calipers 2-3 times per week. Monitor the body weight of the mice as an indicator of toxicity.[14]
-
Endpoint: Continue the study for a defined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined maximum size.
-
Data Analysis: Calculate tumor growth inhibition (TGI) for each treatment group compared to the vehicle control. Statistically analyze the differences in tumor volume between the groups.
The following diagram illustrates the workflow for an in vivo xenograft study.
References
- 1. texaschildrens.org [texaschildrens.org]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. austinpublishinggroup.com [austinpublishinggroup.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. punnettsquare.org [punnettsquare.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tumor.informatics.jax.org [tumor.informatics.jax.org]
Application Notes and Protocols for In Vitro Studies with NPD9948
Disclaimer: The following application notes and protocols are provided as a representative guide for the in vitro characterization of a novel compound, designated here as NPD9948. Specific experimental conditions may need to be optimized based on the physicochemical properties of the compound. The quantitative data presented are hypothetical and for illustrative purposes only.
Solubility Assessment
The aqueous solubility of a compound is a critical parameter that influences its biological activity in in vitro assays and its potential for in vivo absorption.[1] It is recommended to determine both the kinetic and equilibrium solubility of this compound to guide its formulation for in vitro studies.
Kinetic Solubility Assay
This assay provides a high-throughput method for estimating the solubility of a compound under non-equilibrium conditions, which is often representative of how compounds are handled in many automated in vitro screening assays.[1]
Table 1: Hypothetical Kinetic Solubility of this compound
| Assay Method | Solvent | Concentration (µM) | Result |
| Nephelometry | PBS, pH 7.4 | 100 | Precipitate |
| Nephelometry | PBS, pH 7.4 | 50 | Soluble |
| Direct UV Absorption | PBS, pH 7.4 | 100 | 45 µM |
Experimental Protocol: Kinetic Solubility by Nephelometry
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Add 2 µL of the 10 mM stock solution to 98 µL of phosphate-buffered saline (PBS), pH 7.4, in a 96-well plate to achieve a starting concentration of 200 µM.
-
Perform serial dilutions across the plate with PBS to generate a range of concentrations (e.g., 200 µM down to 1.56 µM).
-
Incubate the plate at room temperature for 2 hours with gentle shaking.
-
Measure the turbidity of each well using a nephelometer.
-
The kinetic solubility is defined as the highest concentration at which no significant light scattering (precipitation) is observed.
Equilibrium Solubility Assay
Equilibrium solubility is determined by incubating an excess of the solid compound in a buffer until equilibrium is reached, providing a more accurate measure of thermodynamic solubility.[1]
Table 2: Hypothetical Equilibrium Solubility of this compound
| Buffer System | pH | Incubation Time (hrs) | Solubility (µg/mL) |
| PBS | 7.4 | 24 | 55 |
| Citrate | 5.0 | 24 | 120 |
Experimental Protocol: Equilibrium Solubility
-
Add an excess amount of solid this compound to a vial containing a known volume of the desired buffer (e.g., PBS, pH 7.4).
-
Incubate the vial at 37°C with constant agitation for 24-48 hours to ensure equilibrium is reached.
-
Filter the suspension to remove any undissolved solid.
-
Quantify the concentration of dissolved this compound in the filtrate using a suitable analytical method, such as HPLC-UV.
Stability Assessment
Evaluating the stability of this compound in relevant biological matrices is crucial for interpreting the results of in vitro pharmacology and toxicology studies.
Plasma Stability
This assay determines the stability of a compound in plasma, which can be affected by enzymatic degradation.
Table 3: Hypothetical Plasma Stability of this compound
| Species | Concentration (µM) | Incubation Time (hrs) | % Remaining |
| Human | 1 | 6 | 98.7 |
| Rat | 1 | 6 | 99.1 |
| Dog | 1 | 6 | 99.5 |
Experimental Protocol: Plasma Stability
-
Prepare a working solution of this compound in a suitable solvent (e.g., DMSO).
-
Spike the working solution into pre-warmed plasma from the desired species (human, rat, dog) to a final concentration of 1 µM. The final DMSO concentration should be less than 1%.
-
Incubate the plasma samples at 37°C.
-
At various time points (e.g., 0, 1, 2, 4, 6 hours), remove an aliquot of the plasma and quench the reaction by adding a protein precipitation agent (e.g., ice-cold acetonitrile).
-
Centrifuge the samples to pellet the precipitated proteins.
-
Analyze the supernatant for the concentration of this compound using LC-MS/MS.
-
Calculate the percentage of this compound remaining at each time point relative to the 0-hour time point.
Metabolic Stability in Liver Microsomes
This in vitro assay is used to assess the susceptibility of a compound to metabolism by cytochrome P450 (CYP) enzymes, which are abundant in liver microsomes.[2][3]
Table 4: Hypothetical Metabolic Stability of this compound in Liver Microsomes
| Species | Incubation Time (min) | % Remaining | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg) |
| Human | 60 | 42.0 | 45.2 | 15.3 |
| Rat | 60 | 42.8 | 46.1 | 15.0 |
| Dog | 60 | 0.8 | 5.7 | 121.6 |
Experimental Protocol: Metabolic Stability in Liver Microsomes
-
Prepare a reaction mixture containing liver microsomes (0.5 mg/mL protein) in 0.1 M phosphate buffer (pH 7.4).
-
Add this compound to the reaction mixture to a final concentration of 1 µM.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding an NADPH-regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), remove an aliquot of the reaction mixture and quench it with a suitable organic solvent (e.g., cold acetonitrile).
-
Centrifuge the samples to pellet the protein.
-
Analyze the supernatant for the concentration of this compound using LC-MS/MS.
-
Determine the rate of disappearance of this compound to calculate the half-life and intrinsic clearance.
Plasma Protein Binding
The extent of binding to plasma proteins can significantly impact the pharmacokinetics and pharmacodynamics of a drug, as generally only the unbound fraction is pharmacologically active.[4]
Table 5: Hypothetical Plasma Protein Binding of this compound
| Species | Concentration (µM) | % Bound |
| Human | 1 | 99.4 |
| Rat | 1 | 96.2 |
| Dog | 1 | 99.6 |
Experimental Protocol: Plasma Protein Binding by Equilibrium Dialysis
-
Prepare a dialysis plate with a semi-permeable membrane separating two chambers.
-
Add plasma containing a known concentration of this compound (e.g., 1 µM) to one chamber.
-
Add an equal volume of protein-free buffer (PBS, pH 7.4) to the other chamber.
-
Seal the plate and incubate at 37°C with shaking until equilibrium is reached (typically 4-6 hours).
-
After incubation, take samples from both the plasma and buffer chambers.
-
Determine the concentration of this compound in both samples by LC-MS/MS.
-
Calculate the percentage of bound drug using the concentrations in the plasma and buffer chambers at equilibrium.
Visualizations
Hypothetical Signaling Pathway for this compound
Caption: Hypothetical signaling cascade initiated by this compound binding.
Experimental Workflow for In Vitro Evaluation
Caption: Workflow for the in vitro characterization of this compound.
References
- 1. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The in vitro metabolism and in vivo pharmacokinetics of the bacterial β-glucuronidase inhibitor UNC10201652 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nuvisan.com [nuvisan.com]
- 4. Pharmacokinetic, metabolic stability, plasma protein binding and CYP450s inhibition/induction assessment studies of N-(2-pyridylmethyl)-2-hydroxiymethyl-1-pyrrolidinyl-4-(3-chloro-4-methoxy-benzylamino)-5-pyrimidine-carboxamide as potential type 5 phosphodiesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Flow Cytometry Analysis of Cells Treated with NPD9948
For Researchers, Scientists, and Drug Development Professionals
Introduction
NPD9948 is a novel investigational compound with potential therapeutic applications. Understanding its cellular and molecular mechanisms is crucial for its development as a therapeutic agent. Flow cytometry is a powerful and high-throughput technique that allows for the rapid quantitative analysis of single cells within a population.[1][2][3] This application note provides detailed protocols for utilizing flow cytometry to analyze two key cellular processes affected by drug treatment: apoptosis (programmed cell death) and cell cycle progression. The following protocols describe the use of Annexin V and Propidium Iodide (PI) for apoptosis detection and PI staining for cell cycle analysis in cells treated with this compound.
Hypothetical Mechanism of Action of this compound
For the purpose of this application note, we will hypothesize that this compound induces apoptosis and cell cycle arrest in cancer cells by activating a caspase-dependent signaling pathway and disrupting the cell cycle machinery. This provides a framework for the experimental design and data interpretation described below.
Data Presentation: Quantitative Analysis of this compound Effects
The following tables summarize hypothetical quantitative data obtained from flow cytometry analysis of a human cancer cell line (e.g., Jurkat) treated with varying concentrations of this compound for 48 hours.
Table 1: Apoptosis Analysis by Annexin V/PI Staining
| Treatment Concentration (µM) | % Live Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) | % Necrotic Cells (Annexin V- / PI+) |
| Vehicle Control (0) | 95.2 ± 2.1 | 2.5 ± 0.5 | 1.8 ± 0.4 | 0.5 ± 0.1 |
| This compound (1) | 85.6 ± 3.5 | 8.9 ± 1.2 | 4.3 ± 0.8 | 1.2 ± 0.3 |
| This compound (5) | 60.3 ± 4.2 | 25.1 ± 2.8 | 12.5 ± 1.9 | 2.1 ± 0.6 |
| This compound (10) | 35.7 ± 5.1 | 40.8 ± 3.9 | 20.3 ± 2.5 | 3.2 ± 0.7 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Cell Cycle Analysis by Propidium Iodide Staining
| Treatment Concentration (µM) | % Sub-G1 Phase | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Vehicle Control (0) | 2.1 ± 0.4 | 55.4 ± 3.2 | 28.7 ± 2.1 | 13.8 ± 1.5 |
| This compound (1) | 5.8 ± 0.9 | 50.1 ± 2.9 | 25.3 ± 1.8 | 18.8 ± 1.9 |
| This compound (5) | 15.4 ± 1.8 | 35.2 ± 3.1 | 15.6 ± 1.4 | 33.8 ± 2.8 |
| This compound (10) | 28.9 ± 2.5 | 20.7 ± 2.5 | 8.9 ± 1.1 | 41.5 ± 3.4 |
Data are presented as mean ± standard deviation from three independent experiments.
Experimental Protocols
Protocol 1: Apoptosis Analysis using Annexin V and Propidium Iodide
This protocol details the steps for quantifying apoptosis in cells treated with this compound using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry analysis.[4][5]
Materials:
-
Cell line of interest (e.g., Jurkat, HeLa)
-
Complete culture medium
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Phosphate Buffered Saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding:
-
Seed cells in 6-well plates at a density that allows for exponential growth during the treatment period.
-
For adherent cells, allow them to attach overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations.
-
Include a vehicle-treated control (medium with the same concentration of the solvent used for this compound) and an untreated control.[4]
-
Remove the existing medium and replace it with the medium containing the different concentrations of this compound or controls.
-
Incubate the cells for the desired time points (e.g., 24, 48, 72 hours) at 37°C in a humidified incubator with 5% CO2.[4]
-
-
Cell Harvesting:
-
Suspension cells: Transfer the cells from each well into separate centrifuge tubes.
-
Adherent cells: Carefully collect the culture medium (which may contain detached apoptotic cells). Wash the adherent cells with PBS and then detach them using a gentle method like trypsinization. Combine the detached cells with the collected medium.[4][5]
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Discard the supernatant and wash the cell pellet with 1 mL of ice-cold PBS. Centrifuge again.[4]
-
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[4]
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.[4]
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide solution to each tube.[4]
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.[6]
-
Add 400 µL of 1X Binding Buffer to each tube before analysis.[6]
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Use appropriate laser lines and filters for FITC (for Annexin V) and PI.
-
Collect data for at least 10,000 events per sample.
-
Use appropriate software to analyze the data and quantify the percentage of cells in each quadrant (live, early apoptotic, late apoptotic/necrotic, and necrotic).
-
Protocol 2: Cell Cycle Analysis using Propidium Iodide
This protocol outlines the procedure for analyzing the cell cycle distribution of cells treated with this compound using PI staining.[7]
Materials:
-
Cell line of interest
-
Complete culture medium
-
This compound stock solution
-
Phosphate Buffered Saline (PBS)
-
Ice-cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 from Protocol 1.
-
-
Cell Harvesting and Fixation:
-
Harvest suspension or adherent cells as described in step 3 of Protocol 1.
-
After washing with PBS, resuspend the cell pellet in 500 µL of ice-cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.[7]
-
Incubate the cells at -20°C for at least 2 hours. Cells can be stored at this temperature for several weeks.[7]
-
-
Staining:
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Use a low flow rate for accurate data acquisition.[7]
-
Excite PI with a 488 nm laser and collect the emission fluorescence.[7]
-
Record data for at least 10,000 events per sample.
-
Use appropriate software to generate a DNA content histogram and quantify the percentage of cells in the Sub-G1, G0/G1, S, and G2/M phases of the cell cycle.[7]
-
Visualizations
Caption: Hypothetical signaling pathway of this compound-induced apoptosis.
Caption: Experimental workflow for flow cytometry analysis.
References
- 1. Flow Cytometry Analysis of Dose Response for Apoptosis Induction | Thermo Fisher Scientific - SG [thermofisher.com]
- 2. auctoresonline.org [auctoresonline.org]
- 3. Flow Cytometry Antibodies | Antibodies.com [antibodies.com]
- 4. benchchem.com [benchchem.com]
- 5. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]
- 6. Apoptosis Protocols | USF Health [health.usf.edu]
- 7. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Investigating Off-Target Effects of Kinase Inhibitors
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the off-target effects of kinase inhibitors using proteomic profiling techniques.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects of kinase inhibitors and why are they a concern?
A1: Off-target effects refer to the binding and modulation of proteins other than the intended therapeutic target of a drug. For kinase inhibitors, which often target the highly conserved ATP-binding pocket, off-target interactions are common and can lead to unexpected cellular responses, toxicity, or even beneficial therapeutic outcomes.[1][2] Understanding these effects is crucial for a comprehensive assessment of a drug's safety and mechanism of action.[3]
Q2: Which proteomic methods are commonly used to identify off-target effects of kinase inhibitors?
A2: Several powerful proteomic techniques are employed to identify off-target interactions. These include:
-
Affinity-based methods: Techniques like Kinobeads or Multiplexed Inhibitor Beads (MIBs) use immobilized broad-spectrum kinase inhibitors to capture a large portion of the cellular kinome.[4] Competition with a free inhibitor of interest allows for the identification and quantification of its targets.[5]
-
Cellular Thermal Shift Assay (CETSA): This method assesses target engagement by observing changes in the thermal stability of proteins in response to ligand binding within a cellular environment.[6]
-
Activity-Based Protein Profiling (ABPP): This technique utilizes covalent probes that react with active-site residues of enzymes to profile the functional state of a protein family.
Q3: How can I confirm that a potential off-target identified in a proteomic screen is a genuine interaction?
A3: Orthogonal validation is essential. If you identify a potential off-target using an affinity-based method like Kinobeads, you can use a different assay to confirm the interaction. For example, a Cellular Thermal Shift Assay (CETSA) can confirm target engagement in a cellular context.[7] Further validation can be achieved through in-vitro kinase assays with the purified potential off-target protein or by observing downstream signaling effects in cells.
Troubleshooting Guides
Troubleshooting Kinobeads/Multiplexed Inhibitor Beads (MIBs) Assays
| Problem | Possible Cause | Suggested Solution |
| Low number of identified kinases | Insufficient protein input. | Ensure you are starting with an adequate amount of cell lysate (typically at least 1 mg of protein per experiment).[2] |
| Inefficient kinase enrichment. | The choice of immobilized inhibitors on the beads is critical. Ensure the bead matrix is appropriate for the cell type and expected kinome.[8][9] | |
| Suboptimal lysis buffer. | Use a lysis buffer that effectively solubilizes kinases without denaturing them, preserving their native conformation. | |
| High variability between replicates | Inconsistent sample preparation. | Standardize all steps of the protocol, from cell lysis to bead washing and protein digestion. |
| Inconsistent LC-MS/MS performance. | Regularly check the performance of the mass spectrometer with standard samples. | |
| Difficulty in quantifying target engagement | Inappropriate inhibitor concentration range. | Perform a pilot experiment with a wide range of inhibitor concentrations to determine the optimal range for generating a dose-response curve.[9] |
| Insufficient SILAC labeling efficiency (if applicable). | Ensure complete incorporation of SILAC labels by culturing cells for a sufficient number of passages. |
Troubleshooting Cellular Thermal Shift Assays (CETSA)
| Problem | Possible Cause | Suggested Solution |
| High background fluorescence (dye-based) | Presence of detergents or hydrophobic buffers. | SYPRO Orange dye is sensitive to detergents. If possible, use alternative buffers.[6] |
| Autofluorescence of the test compound. | Run a control with the compound alone to assess its intrinsic fluorescence.[10] Consider using a dye with a different excitation/emission spectrum.[10] | |
| No defined melting curve or multiple peaks | Protein is inherently disordered or aggregated. | This method may not be suitable for intrinsically disordered proteins.[10][11] Ensure the protein is properly folded and soluble in the chosen buffer. |
| Protein concentration is too high or too low. | Optimize protein concentration in a preliminary experiment to achieve a good signal-to-noise ratio.[10] | |
| Small or no thermal shift (ΔTm) observed | Ligand does not significantly stabilize the protein. | While a larger ΔTm often correlates with higher affinity, this is not always the case.[6] The lack of a shift does not definitively mean there is no binding. |
| Ligand has low solubility. | Ensure the ligand is fully dissolved in the assay buffer. Issues with ligand solubility can affect the results.[10] |
Experimental Protocols
General Workflow for Kinobeads-based Off-Target Profiling
This protocol outlines a typical competition-binding experiment using Kinobeads to identify the cellular targets of a kinase inhibitor.
-
Cell Culture and Lysis:
-
Culture cells to the desired confluency.
-
Harvest and lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysate using a BCA assay.
-
-
Inhibitor Incubation:
-
Aliquot the cell lysate (e.g., 1 mg of protein per sample).
-
Incubate the lysate with a range of concentrations of the free kinase inhibitor (the "competitor") or a vehicle control (e.g., DMSO) for a defined period (e.g., 45-60 minutes) at 4°C.
-
-
Kinobeads Enrichment:
-
Add the Kinobeads slurry to the inhibitor-treated lysates.
-
Incubate for a defined period (e.g., 60 minutes) at 4°C with gentle rotation to allow for kinase binding.
-
-
Washing and Digestion:
-
Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Perform an on-bead digestion of the captured proteins using trypsin.
-
-
Mass Spectrometry and Data Analysis:
-
Analyze the resulting peptides by nanoLC-MS/MS.
-
Identify and quantify the proteins in each sample.
-
Generate dose-response curves for each identified kinase by plotting the protein abundance against the competitor inhibitor concentration. This allows for the determination of apparent dissociation constants (Kdapp) and the identification of high-affinity off-targets.
-
General Workflow for Cellular Thermal Shift Assay (CETSA)
This protocol describes a typical CETSA experiment to validate target engagement of a kinase inhibitor in intact cells.
-
Cell Treatment:
-
Culture cells to the desired confluency.
-
Treat the cells with the kinase inhibitor at the desired concentration or with a vehicle control for a specific duration.
-
-
Heating:
-
Harvest the cells and resuspend them in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of different temperatures for a short period (e.g., 3 minutes) using a thermal cycler. This will cause protein denaturation and aggregation at different temperatures.
-
Include an unheated control sample.
-
-
Cell Lysis and Separation of Soluble Fraction:
-
Lyse the cells by freeze-thaw cycles or other non-denaturing methods.
-
Centrifuge the lysates at high speed to pellet the aggregated proteins.
-
-
Protein Quantification:
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Quantify the amount of the target protein remaining in the soluble fraction at each temperature point using methods such as Western blotting or mass spectrometry.
-
-
Data Analysis:
-
Plot the percentage of soluble protein against the temperature for both the vehicle-treated and inhibitor-treated samples.
-
The binding of the inhibitor should stabilize the target protein, resulting in a shift of the melting curve to a higher temperature. The difference in the melting temperature (ΔTm) indicates target engagement.
-
Visualizations
Caption: A flowchart of the Kinobeads experimental workflow.
Caption: A flowchart of the CETSA experimental workflow.
Caption: A generic signaling pathway illustrating on- and off-target kinase inhibition.
References
- 1. Chemical proteomics reveals the target landscape of 1,000 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rapid profiling of protein kinase inhibitors by quantitative proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative Proteomics Reveals Cellular Off-Targets of a DDR1 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Pharmacological approaches to understanding protein kinase signaling networks [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Thermal unfolding methods in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. criver.com [criver.com]
- 8. Recent advances in methods to assess the activity of the kinome - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Troubleshooting - Thermott [thermott.com]
- 11. Thermal shift assay - Wikipedia [en.wikipedia.org]
Overcoming low cytotoxicity of NPD9948 in cancer cells
Welcome to the technical support center for NPD9948. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the in vitro and in vivo application of this compound, with a particular focus on addressing its variable and sometimes lower-than-expected cytotoxicity in specific cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
A1: this compound is an investigational small molecule inhibitor designed to induce cancer cell death by creating DNA double-strand breaks. Its primary mode of action is the inhibition of a key enzyme involved in DNA replication and repair, leading to the accumulation of catastrophic DNA damage and subsequent apoptosis in susceptible cancer cells.
Q2: Why am I observing low cytotoxicity with this compound in my cancer cell line?
A2: Low cytotoxicity can stem from various intrinsic and acquired resistance mechanisms within the cancer cells. These can include, but are not limited to, overexpression of drug efflux pumps, upregulation of alternative DNA repair pathways, or alterations in cell signaling pathways that promote cell survival.[1][2][3] It is also possible that the specific genetic makeup of your cell line renders it less susceptible to the mechanism of action of this compound.
Q3: What is the recommended concentration range and treatment duration for this compound in initial screening experiments?
A3: For initial cytotoxicity screening, a broad concentration range is recommended, typically from 10 nM to 100 µM, with treatment durations of 24, 48, and 72 hours. This allows for the determination of the half-maximal inhibitory concentration (IC50) and provides insights into the time-dependent effects of the compound. For some cell lines, longer exposure times may be necessary to observe a significant cytotoxic effect.[4]
Q4: Is combination therapy a viable strategy to enhance the efficacy of this compound?
A4: Yes, combination therapy is a highly recommended strategy.[5][6] Synergistic effects are often observed when this compound is combined with agents that inhibit parallel survival pathways. For instance, combining this compound with inhibitors of DNA repair enzymes (e.g., PARP or DNA-PK inhibitors) can prevent cancer cells from repairing the DNA damage induced by this compound, leading to enhanced cell death.[5][7][8]
Troubleshooting Guides
Issue 1: Higher than Expected IC50 Value in Cytotoxicity Assays
Possible Cause 1: Intrinsic Drug Resistance
-
Explanation: The cancer cell line may possess inherent mechanisms that confer resistance to DNA-damaging agents. This could include high expression levels of anti-apoptotic proteins or efficient DNA repair machinery.
-
Troubleshooting Protocol:
-
Assess Baseline Protein Expression: Perform Western blotting to determine the endogenous levels of key DNA damage response (DDR) proteins (e.g., ATM, ATR, DNA-PKcs) and anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL).
-
Evaluate DNA Repair Capacity: Conduct a comet assay or measure γH2AX foci formation at baseline and after a short treatment with a known DNA-damaging agent (e.g., etoposide) to gauge the cell line's intrinsic DNA repair efficiency.
-
Combination Screening: Perform a synergy screening by co-treating cells with this compound and inhibitors of potential resistance pathways (e.g., PARP inhibitors, Bcl-2 inhibitors).
-
Possible Cause 2: Drug Efflux
-
Explanation: The cancer cells may be actively pumping this compound out of the cell through the action of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1).[2][3]
-
Troubleshooting Protocol:
-
Gene Expression Analysis: Use qRT-PCR to quantify the mRNA levels of common ABC transporter genes (e.g., ABCB1, ABCC1, ABCG2).
-
Efflux Pump Inhibition: Co-treat the cells with this compound and a known inhibitor of ABC transporters (e.g., verapamil for P-gp). A significant decrease in the IC50 of this compound in the presence of the inhibitor would suggest the involvement of drug efflux.
-
Issue 2: Cytotoxicity Plateaus at Higher Concentrations of this compound
Possible Cause: Activation of Pro-Survival Signaling
-
Explanation: High concentrations of a cytotoxic agent can sometimes trigger pro-survival signaling pathways as a cellular stress response. This can lead to a plateau in cell death, where increasing the drug concentration does not result in a proportional increase in cytotoxicity.
-
Troubleshooting Protocol:
-
Pathway Analysis: Treat cells with a high concentration of this compound for a short period (e.g., 6-12 hours) and perform a phospho-kinase array or Western blotting for key pro-survival signaling molecules (e.g., p-Akt, p-ERK).
-
Targeted Combination Therapy: If a pro-survival pathway is found to be activated, co-treat with this compound and a specific inhibitor of that pathway (e.g., an Akt inhibitor or a MEK inhibitor) to see if the cytotoxic effect can be enhanced.[9]
-
Data Presentation
Table 1: Hypothetical IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) after 72h | Notes |
| MCF-7 | Breast Cancer | 5.2 | Sensitive |
| MDA-MB-231 | Breast Cancer | 25.8 | Moderately Resistant |
| HCT116 | Colon Cancer | 8.1 | Sensitive |
| HT-29 | Colon Cancer | 42.5 | Resistant |
| A549 | Lung Cancer | 15.6 | Moderately Sensitive |
| NCI-H1975 | Lung Cancer | > 100 | Highly Resistant |
Table 2: Effect of Combination Therapy on the IC50 of this compound in Resistant HT-29 Cells
| Treatment | IC50 of this compound (µM) | Fold Sensitization |
| This compound alone | 42.5 | 1 |
| This compound + PARP Inhibitor (1 µM) | 12.3 | 3.4 |
| This compound + DNA-PK Inhibitor (0.5 µM) | 8.9 | 4.8 |
| This compound + Verapamil (10 µM) | 38.2 | 1.1 |
Experimental Protocols
Protocol 1: MTT Cytotoxicity Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: The following day, treat the cells with a serial dilution of this compound (e.g., 0.01 to 100 µM) in fresh medium. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Protocol 2: Western Blotting for DNA Damage Response Proteins
-
Cell Lysis: Treat cells with this compound at various concentrations and time points. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against proteins of interest (e.g., γH2AX, p-ATM, p-CHK2) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations
Caption: Troubleshooting workflow for low this compound cytotoxicity.
Caption: Synergistic action of this compound and a PARP inhibitor.
References
- 1. [Strategies for the overcoming of drug resistance] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Comparing in vitro cytotoxic drug sensitivity in colon and pancreatic cancer using 2D and 3D cell models: Contrasting viability and growth inhibition in clinically relevant dose and repeated drug cycles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. eurekalert.org [eurekalert.org]
- 6. mdpi.com [mdpi.com]
- 7. Inhibition of DNA-PK with AZD7648 Sensitizes Tumor Cells to Radiotherapy and Induces Type I IFN-Dependent Durable Tumor Control - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. Strategies to overcome drug resistance of receptor tyrosine kinaseaddicted cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
NPD9948 solubility issues and solutions
Disclaimer: Publicly available information regarding the solubility, handling, and biological activity of NPD9948 is limited. This technical support guide has been developed using best practices for handling novel research compounds with potential solubility challenges and serves as a foundational resource. Researchers should always refer to any available supplier-specific data and perform small-scale solubility tests before proceeding with larger experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
For initial stock solutions, it is highly recommended to use an anhydrous polar aprotic solvent such as Dimethyl Sulfoxide (DMSO).[1][2][3] Many research compounds that are poorly soluble in aqueous solutions can be dissolved in DMSO at high concentrations.[1]
Q2: How can I prepare a high-concentration stock solution of this compound?
To prepare a stock solution, carefully weigh the desired amount of this compound powder and add the appropriate volume of anhydrous DMSO.[4] To aid dissolution, gentle warming (e.g., to 37°C) and vortexing or sonication may be employed.[4] It is advisable to start with a small quantity to confirm solubility before proceeding with larger amounts.
Q3: My this compound solution appears to have precipitated after dilution in aqueous media. What should I do?
Precipitation upon dilution of a DMSO stock solution into aqueous buffers (e.g., PBS, cell culture media) is a common issue for hydrophobic compounds. To mitigate this, consider the following:
-
Lower the final concentration: The final concentration of this compound in your aqueous solution may be above its solubility limit.
-
Increase the percentage of DMSO: While high concentrations of DMSO can be toxic to cells, a final concentration of up to 0.5% is often tolerated. However, it is crucial to include a vehicle control (media with the same percentage of DMSO) in your experiments.
-
Use a surfactant: A small amount of a biocompatible surfactant, such as Tween-80 or Pluronic F-68, can help to maintain the compound in solution.
Q4: What are the recommended storage conditions for this compound stock solutions?
Stock solutions of this compound in DMSO should be stored at -20°C or -80°C to ensure stability.[4] To avoid repeated freeze-thaw cycles, which can lead to degradation of the compound, it is recommended to aliquot the stock solution into single-use volumes.[4]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| This compound powder will not dissolve in the initial solvent. | The chosen solvent is inappropriate for this compound. | Attempt to dissolve a small amount of this compound in an alternative polar aprotic solvent such as Dimethylformamide (DMF). |
| The compound has low solubility at room temperature. | Gently warm the solution (e.g., in a 37°C water bath) and use a vortex mixer or sonicator to aid dissolution. | |
| The stock solution appears cloudy or contains visible particles. | The concentration of this compound is too high for the chosen solvent. | Try preparing a more dilute stock solution. |
| The solvent may have absorbed water (hygroscopic), reducing its solvating power.[4] | Use fresh, anhydrous DMSO for the preparation of stock solutions. | |
| Precipitation occurs immediately upon dilution into aqueous buffer. | The aqueous solubility of this compound is very low. | Decrease the final concentration of this compound in the working solution. |
| The pH of the aqueous buffer is not optimal for this compound solubility. | If the compound has ionizable groups, test the solubility in buffers with different pH values. | |
| Prepare the working solution by adding the stock solution dropwise to the rapidly vortexing aqueous buffer to promote rapid mixing and prevent localized high concentrations that can lead to precipitation. | ||
| Inconsistent experimental results. | The compound may be degrading due to improper storage. | Ensure stock solutions are aliquoted and stored at -20°C or -80°C to minimize freeze-thaw cycles. |
| The compound may be precipitating out of the working solution over the course of the experiment. | Visually inspect your experimental setup (e.g., wells of a microplate) under a microscope for any signs of precipitation. Consider using a formulation with co-solvents or surfactants if precipitation is suspected. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Tare a sterile microcentrifuge tube on the analytical balance.
-
Carefully weigh 2.54 mg of this compound (assuming a molecular weight of 254.3 g/mol ) into the tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Close the tube securely and vortex for 2-5 minutes.
-
If the solid is not fully dissolved, place the tube in a sonicator bath for 10-15 minutes, or until the solution is clear. Gentle warming to 37°C can also be applied.
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile tubes.
-
Label the aliquots clearly with the compound name, concentration, date, and your initials.
-
Store the aliquots at -20°C or -80°C.
Visualizations
Caption: Workflow for cell-based experiments using this compound.
Caption: Decision tree for addressing this compound precipitation issues.
References
Navigating the MTH1 Inhibitor Maze: A Technical Support Guide
Welcome to the Technical Support Center for MTH1 Inhibitor Research. This resource is designed for researchers, scientists, and drug development professionals encountering the often-conflicting landscape of MTH1 inhibitor studies. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to help interpret your experimental results and navigate the complexities of MTH1 as a therapeutic target.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common issues and conflicting results observed in experiments with MTH1 inhibitors.
Q1: Why do different MTH1 inhibitors show vastly different effects on cancer cell viability, even when some are more potent in biochemical assays?
A1: This is a central and widely reported issue in the MTH1 field. The discrepancy often arises from the fact that the cytotoxic effects of first-in-class MTH1 inhibitors, such as TH588 and TH287, may not be solely due to their on-target inhibition of MTH1's enzymatic activity. Newer, often more potent and selective inhibitors, have failed to replicate the broad anti-cancer effects, suggesting that off-target activities of the earlier compounds could be responsible for their cytotoxicity.[1][2][3]
Troubleshooting Steps:
-
Validate Target Engagement in Cells: Use an assay like the Cellular Thermal Shift Assay (CETSA) to confirm that your inhibitor is binding to MTH1 in your cellular model.[4][5] A good correlation between biochemical potency and cellular target engagement is expected for an on-target effect.[2]
-
Test for Off-Target Effects: The first-generation MTH1 inhibitors have been shown to affect tubulin polymerization, leading to mitotic arrest.[6][7][8] Consider performing a tubulin polymerization assay if you observe mitotic arrest phenotypes.
-
Use Structurally Diverse Inhibitors: Employing multiple, structurally distinct MTH1 inhibitors can help differentiate on-target from off-target effects.[9] If only one chemical scaffold produces the desired phenotype, it is more likely to be an off-target effect.
Q2: My potent MTH1 inhibitor shows good target engagement in CETSA but has no effect on cancer cell viability. Is my experiment failing?
A2: Not necessarily. This is a common and important finding that has been reported by multiple research groups.[1][2][3] It suggests that for many cancer cell lines, inhibition of MTH1 alone is not sufficient to induce cell death.[3] This has led to the questioning of MTH1 as a broad-spectrum cancer target.[4][6]
Possible Explanations:
-
MTH1-Independent 8-oxodGTPase Activity: Cancer cells can possess redundant pathways to sanitize the oxidized nucleotide pool, compensating for the loss of MTH1 activity.
-
Low Oxidative Stress: The efficacy of MTH1 inhibition is thought to be dependent on high levels of cellular reactive oxygen species (ROS) that lead to an abundance of oxidized nucleotides.[6][10] Your cell model might not have a sufficiently high basal level of oxidative stress.
-
Cellular Context: The genetic background of the cancer cells, including the status of DNA repair pathways and oncogenic drivers like RAS, can influence the dependence on MTH1.[10]
Q3: I don't see an increase in DNA damage markers (e.g., γH2AX, 53BP1 foci) after treating cells with my MTH1 inhibitor. What could be the reason?
A3: The lack of a DNA damage response (DDR) is another point of conflict in the literature. While initial studies with first-in-class inhibitors and shRNA knockdown reported increased DNA damage[4][6], subsequent studies with more specific inhibitors often failed to show this effect.[1]
Troubleshooting and Considerations:
-
Assay Sensitivity: Detecting a small number of DNA double-strand breaks might require highly sensitive, single-cell-based assays like the comet assay, rather than population-based methods like Western blotting for γH2AX.[4]
-
Off-Target Driven DNA Damage: The DNA damage observed with early inhibitors might be a downstream consequence of their off-target effects, such as mitotic arrest, rather than a direct result of MTH1 inhibition.[8]
-
Cell Cycle Arrest vs. DNA Damage: Some MTH1 inhibitors might induce cell cycle arrest without causing detectable DNA damage.[11] Analyze the cell cycle profile of your treated cells.
-
Functional Redundancy: The presence of MTH1-independent 8-oxodGTPase activity can prevent the accumulation of oxidized nucleotides in the DNA, thus averting a DNA damage response.
Data Presentation: Comparison of MTH1 Inhibitors
The table below summarizes the conflicting data for different MTH1 inhibitors, highlighting the discrepancies between biochemical potency, cellular effects, and proposed mechanisms.
| Inhibitor | MTH1 IC50 | Cell Viability Effect | Proposed Primary Mechanism of Action | Off-Target Effects Noted |
| TH588 | ~7.2 nM[1] | High Cytotoxicity[12] | MTH1 Inhibition[12] | Tubulin Polymerization Inhibition[7][8] |
| TH287 | ~15 nM[9] | High Cytotoxicity[12] | MTH1 Inhibition[12] | Tubulin Polymerization Inhibition[7] |
| (S)-crizotinib | ~0.8 nM[9] | Moderate Cytotoxicity[13] | MTH1 Inhibition[13] | Weaker Target Engagement in some studies[4] |
| IACS-4759 | Potent Inhibitor | Non-cytotoxic[14] | MTH1 Inhibition | Not widely reported to have cytotoxic off-targets |
| BAY-707 | ~2.3 nM[2] | Non-cytotoxic[2] | MTH1 Inhibition | None reported leading to cytotoxicity |
| AZ Compounds (e.g., 19) | ~1.3 nM[1] | Non-cytotoxic[1] | MTH1 Inhibition | None reported leading to cytotoxicity |
| TH1579 (Karonudib) | Potent Inhibitor | High Cytotoxicity[15][16] | Dual action: MTH1 inhibition and mitotic arrest | Affects tubulin polymerization[16][17] |
Mandatory Visualizations
Here are diagrams to help visualize key concepts and workflows discussed.
Caption: The canonical MTH1 pathway in response to oxidative stress.
Caption: A logical workflow for troubleshooting conflicting MTH1 inhibitor results.
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure consistency and reproducibility.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol is adapted from published methods and is intended to verify the binding of an inhibitor to MTH1 within intact cells.[5][18][19]
Materials:
-
Cultured cells of interest
-
MTH1 inhibitor and vehicle control (e.g., DMSO)
-
Phosphate-buffered saline (PBS) with protease and phosphatase inhibitors
-
PCR tubes or 96-well PCR plate
-
Thermal cycler
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Equipment for protein quantification (e.g., BCA assay)
-
SDS-PAGE and Western blot equipment
-
Anti-MTH1 antibody and appropriate secondary antibody
Procedure:
-
Cell Treatment: Plate cells and grow to 70-80% confluency. Treat cells with the MTH1 inhibitor at various concentrations or a vehicle control for a specified time (e.g., 1-4 hours) at 37°C.
-
Cell Harvesting: Harvest cells, wash with PBS, and resuspend in PBS with inhibitors to a specific cell density.
-
Heating Step: Aliquot the cell suspension into PCR tubes/plate. Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes. A non-heated sample should be included as a control.
-
Cell Lysis: Lyse the cells by freeze-thawing (e.g., 3 cycles of freezing in liquid nitrogen and thawing at 25°C).
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins and cell debris.
-
Sample Preparation for Western Blot: Carefully collect the supernatant (soluble protein fraction). Determine the protein concentration of each sample. Normalize the protein concentration across all samples.
-
Western Blot Analysis: Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with an anti-MTH1 antibody to detect the amount of soluble MTH1 at each temperature. A loading control (e.g., Vinculin or GAPDH from the non-heated lysate) should also be run.
-
Data Analysis: Quantify the band intensities. Plot the percentage of soluble MTH1 against the temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
Cell Viability Assay (MTT/MTS Assay)
This protocol outlines a colorimetric assay to assess cell viability based on mitochondrial metabolic activity.[20][21][22]
Materials:
-
96-well cell culture plates
-
Cultured cells
-
MTH1 inhibitor and vehicle control
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS reagent
-
Solubilization solution (for MTT assay, e.g., DMSO or a specialized buffer)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 3,000-5,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the MTH1 inhibitor and a vehicle control. Include wells with media only for a background control.
-
Incubation: Incubate the plate for the desired duration (e.g., 72 hours) at 37°C in a CO2 incubator.
-
Addition of Reagent:
-
For MTT: Add MTT solution to each well (final concentration ~0.5 mg/mL) and incubate for 1-4 hours at 37°C. Then, add the solubilization solution to dissolve the formazan crystals.
-
For MTS: Add the MTS reagent directly to the wells and incubate for 1-4 hours at 37°C.
-
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., ~570 nm for MTT, ~490 nm for MTS) using a microplate reader.
-
Data Analysis: Subtract the background absorbance. Normalize the data to the vehicle-treated control cells (representing 100% viability). Plot the percentage of cell viability against the inhibitor concentration and calculate the IC50 value.
Alkaline Comet Assay for DNA Strand Breaks
This single-cell gel electrophoresis assay is highly sensitive for detecting DNA strand breaks.[4]
Materials:
-
Microscope slides (pre-coated)
-
Low melting point agarose (LMPA)
-
Lysis solution (high salt, detergent, pH 10)
-
Alkaline electrophoresis buffer (NaOH, EDTA, pH > 13)
-
Neutralization buffer (e.g., Tris-HCl, pH 7.5)
-
DNA stain (e.g., SYBR Green, propidium iodide)
-
Fluorescence microscope with appropriate filters
-
Comet scoring software
Procedure:
-
Cell Preparation: Treat cells with the MTH1 inhibitor. After treatment, harvest a low number of cells (e.g., 1 x 10^5 cells) and resuspend in ice-cold PBS.
-
Embedding in Agarose: Mix the cell suspension with molten LMPA and quickly pipette onto a pre-coated slide. Allow to solidify on ice.
-
Lysis: Immerse the slides in cold lysis solution and incubate at 4°C for at least 1 hour to lyse the cells and unfold the DNA.
-
Alkaline Unwinding: Place the slides in a horizontal gel electrophoresis tank filled with alkaline electrophoresis buffer. Let the DNA unwind for 20-40 minutes.
-
Electrophoresis: Apply a voltage (e.g., ~25 V) for 20-30 minutes. The negatively charged, broken DNA fragments will migrate towards the anode, forming a "comet tail".
-
Neutralization and Staining: Gently wash the slides with neutralization buffer. Stain the DNA with an appropriate fluorescent dye.
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope. Capture images and analyze them using specialized software to quantify the amount of DNA in the tail, which is proportional to the level of DNA damage.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. MTH1 as a Chemotherapeutic Target: The Elephant in the Room - PMC [pmc.ncbi.nlm.nih.gov]
- 5. annualreviews.org [annualreviews.org]
- 6. Mechanisms of MTH1 inhibition-induced DNA strand breaks: the slippery slope from the oxidized nucleotide pool to genotoxic damage - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The MTH1 inhibitor TH588 is a microtubule-modulating agent that eliminates cancer cells by activating the mitotic surveillance pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of Potent and Selective MTH1 Inhibitors for Oncology: Enabling Rapid Target (In)Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Role of MTH1 in oxidative stress and therapeutic targeting of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Targeting the DNA repair enzymes MTH1 and OGG1 as a novel approach to treat inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. MTH1 inhibition eradicates cancer by preventing sanitation of the dNTP pool - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. The Existence of MTH1-independent 8-oxodGTPase Activity in Cancer Cells as a Compensatory Mechanism against On-target Effects of MTH1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Validation and development of MTH1 inhibitors for treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. aacrjournals.org [aacrjournals.org]
- 17. Mitotic MTH1 Inhibitors in Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 19. benchchem.com [benchchem.com]
- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. broadpharm.com [broadpharm.com]
- 22. MTT assay protocol | Abcam [abcam.com]
Optimizing NPD9948 concentration for MTH1 inhibition
Welcome to the technical support center for researchers working with MTH1 inhibitors. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to help you optimize the use of NPD9948 for MTH1 inhibition in your cancer cell models.
Frequently Asked Questions (FAQs)
Q1: What is MTH1 and why is it a target in cancer therapy?
MTH1 (MutT Homolog 1, also known as NUDT1) is an enzyme that sanitizes the cellular nucleotide pool.[1][2] Cancer cells often have high levels of reactive oxygen species (ROS) due to altered metabolism and oncogenic signaling, which can oxidize deoxynucleotide triphosphates (dNTPs).[1][3][4] MTH1 prevents the incorporation of these damaged nucleotides, like 8-oxo-dGTP, into DNA, thereby preventing DNA damage and allowing cancer cells to proliferate.[3][5][6] Targeting MTH1 is a promising strategy because cancer cells are more dependent on this pathway for survival than normal cells, which have lower ROS levels.[3][5]
Q2: What is this compound?
This compound is a purine-based small molecule inhibitor of the MTH1 enzyme.[7] It is used in research to study the effects of MTH1 inhibition on cancer cells. Its mechanism of action is to block the catalytic activity of MTH1, leading to an accumulation of oxidized nucleotides in the dNTP pool, which can then be incorporated into DNA, causing damage and cell death.[7]
Q3: Why is determining the optimal concentration of this compound so critical?
Optimizing the concentration is crucial for several reasons:
-
Ensuring On-Target Effects: Using a concentration that is too high may lead to off-target effects, complicating data interpretation.[8][9]
-
Achieving Efficacy: A concentration that is too low will not sufficiently inhibit MTH1 to produce a biological effect.
-
Reproducibility: Establishing a precise, effective concentration is key for ensuring that your results are reproducible.[10]
-
Cell Line Variability: Different cell lines can exhibit varied sensitivity to MTH1 inhibition, making cell-line-specific optimization necessary.[11][12]
Q4: What are the known challenges and controversies surrounding MTH1 inhibition?
While initially a highly promising target, the field of MTH1 inhibition has faced some debate. Some studies have reported that the cytotoxic effects of first-generation MTH1 inhibitors may be due to off-target mechanisms rather than direct MTH1 inhibition.[2][4] For example, some inhibitors have been shown to affect microtubule polymerization.[13] Therefore, it is critical to perform rigorous experiments to confirm that the observed effects in your model are indeed due to the inhibition of MTH1.
Troubleshooting and Optimization Guide
This guide addresses specific issues you may encounter during your experiments with this compound.
Problem: I am not observing a significant decrease in cell viability after treating my cells with this compound.
-
Possible Cause 1: Sub-optimal Concentration Range.
-
Solution: Perform a broad dose-response experiment (e.g., 10 nM to 100 µM) to identify the approximate potency of this compound in your specific cell line.[14] Subsequent experiments can then use a narrower range of concentrations around the estimated IC50.
-
-
Possible Cause 2: Cell Line Insensitivity.
-
Solution: MTH1 dependency can vary between cell lines. Cancer cells with high levels of ROS, such as those with RAS mutations, are often more sensitive to MTH1 inhibition.[3][5] Consider testing a positive control cell line known to be sensitive to MTH1 inhibitors (e.g., U2OS, SW480) alongside your experimental line.
-
-
Possible Cause 3: Compound Integrity.
-
Solution: Ensure the compound is properly stored and has not degraded. Prepare fresh dilutions from a stock solution for each experiment. Poor solubility can also be an issue; verify that the compound is fully dissolved in the vehicle (e.g., DMSO) before diluting it in culture media.[10]
-
-
Possible Cause 4: Assay Incubation Time.
Problem: My cell viability assay results show high variability between replicates.
-
Possible Cause 1: Inconsistent Cell Seeding.
-
Solution: Uneven cell numbers across wells is a common source of variability. Ensure you have a homogenous single-cell suspension before plating and optimize your cell seeding density.[15] Too few cells may not produce a strong enough signal, while too many can become over-confluent.
-
-
Possible Cause 2: Edge Effects.
-
Solution: Wells on the outer edges of a microplate are prone to evaporation, which can affect cell growth and compound concentration.[10] To mitigate this, avoid using the outermost wells or ensure proper humidification in the incubator.
-
-
Possible Cause 3: Solvent Toxicity.
-
Solution: The vehicle used to dissolve this compound (commonly DMSO) can be toxic to cells at higher concentrations.[10] Ensure that all wells, including the untreated controls, contain the same final concentration of the vehicle and that this concentration is non-toxic to your cells (typically ≤ 0.5%).
-
Question: How can I confirm that this compound is actually binding to MTH1 in my cells?
-
Answer: The Cellular Thermal Shift Assay (CETSA) is the gold standard for verifying target engagement in intact cells.[16][17] The principle is that a protein becomes more resistant to heat-induced denaturation when bound to a ligand.[17] By treating cells with this compound, heating the cell lysate, and then quantifying the amount of soluble MTH1 (typically via Western Blot), you can confirm binding. A shift in the MTH1 melting curve to a higher temperature in the presence of this compound indicates target engagement.[17]
Question: I've confirmed target engagement with CETSA, but I'm not seeing downstream effects like increased DNA damage. Why?
-
Answer: This is a complex issue that reflects the ongoing debate in the MTH1 field.
-
Functional Redundancy: Cells may have compensatory mechanisms or other 8-oxodGTPases that can cleanse the nucleotide pool in the absence of MTH1 activity.[4]
-
DNA Repair Capacity: The cell's ability to repair DNA damage can influence the outcome. Cells with efficient base excision repair (BER) might be able to handle the increased incorporation of oxidized nucleotides.[18]
-
p53 Status: The tumor suppressor p53 plays a role in the DNA damage response.[18] The effect of MTH1 inhibition can be different in p53-functional versus p53-nonfunctional cells.[18] It's important to characterize the genetic background of your cell lines.
-
Quantitative Data Summary
The precise IC50 values for this compound are not widely published across a variety of cell lines. Researchers should empirically determine the IC50 in their specific model system. For context, the table below includes data on other commonly cited MTH1 inhibitors.
| Inhibitor | MTH1 IC50 (Biochemical) | Cell Viability EC50 (U2OS cells) | Reference |
| This compound | ~1-10 µM (Estimated) | Not Published | [7] |
| TH588 | 5 nM | ~0.5 µM | [2] |
| TH287 | 7.2 nM | 0.7 µM | [2] |
| Karonudib (TH1579) | <1 nM | Not Published | [19][20] |
| (S)-crizotinib | 72 nM | ~1-5 µM | [18] |
Note: IC50 (half-maximal inhibitory concentration) measures inhibition of enzyme activity, while EC50 (half-maximal effective concentration) measures a cellular response like viability. These values can differ significantly.
Visualized Guides and Workflows
// Connections ROS -> dNTPs [label="Oxidation"]; dNTPs -> Ox_dNTPs [style=invis];
Ox_dNTPs -> MTH1; MTH1 -> Hydrolysis [dir=none]; Hydrolysis -> Ox_dNMPs;
Ox_dNTPs -> Replication [label="Incorporation", color="#EA4335", style=dashed, fontcolor="#EA4335"]; Replication -> DNA_damage; DNA_damage -> Cell_Death;
dNTPs -> Replication [label="Incorporation"]; Replication -> Healthy_DNA;
This compound -> MTH1 [label=" Inhibition", color="#EA4335", arrowhead=tee]; } end_dot Caption: MTH1 sanitizes oxidized nucleotides produced by ROS, preventing their incorporation into DNA. This compound inhibits MTH1, leading to DNA damage and cell death in cancer cells with high oxidative stress.
Detailed Experimental Protocols
Protocol 1: Cell Viability Dose-Response Assay (MTS/MTT)
This protocol is for determining the IC50 of this compound in a 96-well plate format.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
MTS reagent (e.g., CellTiter 96 AQueous One Solution) or MTT reagent (5 mg/mL in PBS) and solubilization solution (e.g., DMSO)
-
96-well flat-bottom cell culture plates
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well plate at a pre-optimized density (e.g., 2,000-10,000 cells/well in 100 µL of medium). Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Dilution: Prepare serial dilutions of this compound in culture medium. For a broad-range experiment, this might be a 10-point, 3-fold dilution series starting from 100 µM. Remember to prepare a vehicle control (medium with the highest concentration of DMSO used).
-
Cell Treatment: Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions (or vehicle control) to the respective wells. Include "media only" wells for background control.[14]
-
Incubation: Incubate the plate for your desired time point (e.g., 72 hours) at 37°C, 5% CO2.
-
MTS/MTT Addition:
-
For MTS: Add 20 µL of MTS reagent directly to each well. Incubate for 1-4 hours at 37°C.[14]
-
For MTT: Add 10-20 µL of MTT stock solution to each well. Incubate for 2-4 hours. Carefully aspirate the medium and add 100-150 µL of solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[14]
-
-
Measure Absorbance: Read the absorbance on a microplate reader (490 nm for MTS; 570 nm for MTT).[14]
-
Data Analysis: Subtract the background absorbance from all readings. Normalize the data to the vehicle control wells (set to 100% viability). Plot the normalized viability versus the log of the compound concentration and fit a dose-response curve to calculate the IC50 value.[12]
Protocol 2: Cellular Thermal Shift Assay (CETSA) for MTH1 Target Engagement
This protocol confirms the binding of this compound to MTH1 in cells.[17]
Materials:
-
Cultured cells
-
This compound and vehicle (DMSO)
-
PBS with protease inhibitors
-
PCR tubes
-
Thermal cycler
-
Lysis buffer (e.g., RIPA buffer)
-
Equipment for Western Blotting
Procedure:
-
Cell Treatment: Culture cells to ~80% confluency. Treat one plate with the desired concentration of this compound (e.g., 10x IC50) and a control plate with vehicle (DMSO) for 2 hours at 37°C.[17]
-
Harvesting: Harvest cells by scraping, wash with PBS, and resuspend in PBS with protease inhibitors.
-
Heat Challenge: Aliquot the cell suspension into separate PCR tubes, one for each temperature point. Heat the tubes to a range of temperatures (e.g., 40°C to 65°C in 2-3°C increments) for 3 minutes in a thermal cycler, followed by cooling at room temperature for 3 minutes.[17]
-
Cell Lysis: Lyse the cells by freeze-thawing (e.g., 3 cycles using liquid nitrogen and a 25°C water bath).
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.
-
Sample Preparation: Carefully collect the supernatant (soluble protein fraction). Determine the protein concentration of each sample (e.g., using a BCA assay) and normalize all samples to the same concentration.[17]
-
Western Blot Analysis: Analyze the samples by Western Blotting (see Protocol 3) using a primary antibody specific for MTH1.
-
Data Analysis: Quantify the band intensities for each temperature point. Plot the percentage of soluble MTH1 relative to the non-heated control against the temperature for both the vehicle-treated and this compound-treated samples. A rightward shift in the melting curve for the this compound-treated sample indicates thermal stabilization and target engagement.
Protocol 3: Western Blotting for MTH1 and DNA Damage Markers
This protocol is for detecting protein levels following cell treatment.[21][22]
Materials:
-
Cell lysates (prepared in RIPA or similar buffer with protease/phosphatase inhibitors)
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
Transfer buffer, PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-MTH1, anti-γH2AX, anti-β-Actin)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
Procedure:
-
Sample Preparation: Mix normalized cell lysates with Laemmli buffer and boil at 95-100°C for 5 minutes.[23]
-
Gel Electrophoresis: Load 20-30 µg of protein per lane onto an SDS-PAGE gel. Run the gel until adequate separation of proteins is achieved.
-
Protein Transfer: Transfer the proteins from the gel to a PVDF or nitrocellulose membrane.[24] Confirm transfer efficiency using Ponceau S staining.
-
Blocking: Block the membrane in blocking buffer for 1 hour at room temperature or overnight at 4°C with gentle agitation.[21]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer as per manufacturer's recommendation) overnight at 4°C with gentle agitation.[23]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[22]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Detection: Apply ECL detection reagent to the membrane and visualize the bands using a chemiluminescence imaging system.[22]
-
Analysis: Quantify band intensities using image analysis software. Normalize the protein of interest to a loading control like β-Actin.
References
- 1. mdpi.com [mdpi.com]
- 2. Discovery of Potent and Selective MTH1 Inhibitors for Oncology: Enabling Rapid Target (In)Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of MTH1 in oxidative stress and therapeutic targeting of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Existence of MTH1-independent 8-oxodGTPase Activity in Cancer Cells as a Compensatory Mechanism against On-target Effects of MTH1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Chimeric ATP-Linked Nucleotide Enables Luminescence Signaling of Damage Surveillance by MTH1, a Cancer Target - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting the nucleic acid oxidative damage repair enzyme MTH1: a promising therapeutic option - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Off-target effects in CRISPR-Cas genome editing for human therapeutics: Progress and challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. biocompare.com [biocompare.com]
- 16. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 17. benchchem.com [benchchem.com]
- 18. MTH1 as a Chemotherapeutic Target: The Elephant in the Room - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Validation and development of MTH1 inhibitors for treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. ovid.com [ovid.com]
- 21. Western blot protocol | Abcam [abcam.com]
- 22. old.57357.org [old.57357.org]
- 23. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 24. ウェスタンブロッティングプロトコル - イムノブロッティングまたはウェスタンブロット [sigmaaldrich.com]
Technical Support Center: Understanding the Cytotoxic Profile of NPD9948
This technical support center provides troubleshooting guidance and frequently asked questions regarding the experimental use of NPD9948, particularly addressing observations of its weak cytotoxic effects in research settings.
Frequently Asked Questions (FAQs)
Q1: We are observing weak cytotoxic effects with this compound in our cancer cell lines. Is this expected?
A: The cytotoxic potential of this compound, chemically identified as N6-Phenethyl-9H-purine-2,6-diamine, has not been extensively characterized in publicly available literature. However, this compound belongs to the 2,6-diamino-substituted purine class of compounds. Molecules in this class are known to exhibit a range of cytotoxic activities, from potent to weak, depending on their specific chemical structure and the biological context of the experimental system.
Several factors could contribute to observing weak cytotoxic effects:
-
Cell Line Specificity: The sensitivity of cancer cells to a compound can be highly variable. The genetic background of the cell line, including the status of tumor suppressor genes like p53, can significantly influence the response to treatment[1][2].
-
Compound Stability and Solubility: The chemical stability and solubility of this compound in your experimental media can impact its effective concentration. Degradation or precipitation of the compound will reduce its bioavailability to the cells.
-
Target Expression and Activity: As a purine analog, this compound is hypothesized to target ATP-dependent enzymes, such as cyclin-dependent kinases (CDKs) or Aurora kinases[1][3]. The expression levels and activity of these potential targets in your specific cell line will be a critical determinant of its efficacy.
-
Drug Efflux Mechanisms: Cancer cells can develop resistance to therapeutic agents by overexpressing drug efflux pumps (e.g., P-glycoprotein). These pumps can actively remove this compound from the cell, thereby reducing its intracellular concentration and cytotoxic effect.
Q2: What is the postulated mechanism of action for this compound, and how might this relate to its cytotoxic effects?
A: While the precise mechanism of this compound is yet to be elucidated, its structural similarity to other 2,6-diamino-substituted purines suggests it may function as a competitive inhibitor of ATP-binding sites on key cellular kinases involved in cell cycle progression[3].
Postulated Signaling Pathway:
Caption: Postulated mechanism of this compound as a Cyclin/CDK inhibitor leading to cell cycle arrest.
Weak cytotoxicity could arise if this compound has a low affinity for its target kinases or if the targeted kinases are not essential for the survival of the specific cancer cell line being tested.
Troubleshooting Guide
This guide provides steps to investigate and potentially overcome weak cytotoxic effects observed with this compound.
| Observation | Potential Cause | Recommended Action |
| High IC50 value or minimal cell death at high concentrations. | 1. Compound Instability/Insolubility: this compound may be degrading or precipitating in the cell culture medium. 2. Cell Line Resistance: The chosen cell line may have intrinsic or acquired resistance mechanisms. 3. Suboptimal Assay Conditions: The incubation time or assay endpoint may not be optimal for detecting cytotoxicity. | 1. Verify Compound Integrity: Use freshly prepared solutions. Assess solubility in your culture medium. Consider using a different solvent for the stock solution. 2. Test a Panel of Cell Lines: Use cell lines with different genetic backgrounds (e.g., p53 wild-type vs. p53-null) to identify sensitive lines[1][2]. 3. Optimize Assay Parameters: Perform a time-course experiment (e.g., 24, 48, 72 hours). Use multiple cytotoxicity assays that measure different cellular parameters (e.g., metabolic activity, membrane integrity, apoptosis). |
| Inconsistent results between experiments. | 1. Variability in Cell Culture: Cell passage number, confluency, and overall health can affect drug sensitivity. 2. Inconsistent Compound Handling: Freeze-thaw cycles or prolonged storage of stock solutions can lead to degradation. | 1. Standardize Cell Culture Practices: Use cells within a defined passage number range. Seed cells at a consistent density. 2. Aliquot Stock Solutions: Prepare single-use aliquots of the this compound stock solution to minimize freeze-thaw cycles. |
| No observable effect on the cell cycle. | 1. Ineffective Concentration: The concentration of this compound may be too low to engage its target. 2. Alternative Mechanism of Action: this compound may not primarily target cell cycle kinases. | 1. Perform a Dose-Response Study: Test a wide range of concentrations to determine the effective dose. 2. Investigate Other Pathways: Consider exploring other potential targets for purine analogs, such as other kinase families or metabolic enzymes. |
Experimental Protocols
The following are generalized protocols for key experiments to assess the cytotoxic effects of a compound like this compound. These should be optimized for your specific cell lines and laboratory conditions.
Protocol 1: MTT Cytotoxicity Assay
This assay measures the metabolic activity of cells, which is often used as an indicator of cell viability.
Workflow Diagram:
Caption: Workflow for a standard MTT cytotoxicity assay.
Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to attach overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium and add them to the appropriate wells. Include vehicle control wells.
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol allows for the quantitative analysis of the cell cycle distribution of a cell population.
Methodology:
-
Cell Treatment: Treat cells with this compound at various concentrations for a specified duration.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.
-
Fixation: Fix the cells in cold 70% ethanol to permeabilize the cell membrane.
-
Staining: Resuspend the fixed cells in a staining solution containing a DNA-binding dye (e.g., propidium iodide) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the fluorescence intensity, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Quantitative Data Summary (Hypothetical)
As no specific data for this compound is available, the following table presents hypothetical IC50 values to illustrate how data for a purine analog might be presented. These values are for illustrative purposes only.
| Cell Line | p53 Status | Hypothetical IC50 (µM) for this compound | Hypothetical IC50 (µM) for a Known Purine Inhibitor (e.g., Roscovitine) |
| MCF-7 | Wild-Type | > 100 | 15 |
| HCT116 | Wild-Type | 85 | 12 |
| HCT116 p53-/- | Null | 50 | 10 |
| MDA-MB-231 | Mutant | > 100 | 25 |
Note: The data in this table is hypothetical and intended to demonstrate the potential for differential sensitivity based on p53 status, as has been observed for other purine derivatives[1][2].
This technical support guide provides a framework for investigating the cytotoxic effects of this compound. By systematically addressing potential experimental variables and understanding the context of its chemical class, researchers can better interpret their findings.
References
Cell line specific responses to NPD9948 treatment
Disclaimer: The information provided in this document is for Research Use Only (RUO) and is not intended for diagnostic or therapeutic procedures. Initial searches for "NPD9948" did not yield specific information on a compound with this designation. The following technical support guide is a generalized resource for researchers investigating the cell line-specific responses of a hypothetical small molecule inhibitor, designated "this compound," which is presumed to be an inhibitor of the PI3K/Akt signaling pathway.
Frequently Asked Questions (FAQs)
Q1: We are not observing the expected cytotoxic or anti-proliferative effect of this compound in our cancer cell line. What are the potential reasons for this?
A1: A lack of an observable effect with this compound can stem from several factors. It is crucial to systematically investigate the following possibilities:
-
Compound Integrity and Activity:
-
Solubility: Ensure that this compound is fully dissolved in the appropriate solvent (e.g., DMSO) and that the final concentration of the solvent in your cell culture media is not exceeding a non-toxic level (typically <0.1%). Precipitated compound will not be biologically active.
-
Storage and Handling: Verify that the compound has been stored under the recommended conditions (e.g., -20°C, protected from light) to prevent degradation. Multiple freeze-thaw cycles should be avoided.
-
Purity and Identity: If possible, confirm the purity and identity of your this compound stock using analytical methods such as HPLC or mass spectrometry.
-
-
Cell Culture System:
-
Cell Line-Specific Resistance: The target pathway (PI3K/Akt) may not be a primary driver of proliferation or survival in your chosen cell line. Alternatively, the cells may have intrinsic or acquired resistance mechanisms, such as compensatory signaling through parallel pathways (e.g., MAPK/ERK).
-
Target Expression: Confirm that the components of the PI3K/Akt pathway are expressed in your cell line.
-
Cell Health and Passage Number: Ensure your cells are healthy, free from contamination (especially mycoplasma), and within a consistent and low passage number range. High passage numbers can lead to genetic drift and altered signaling.[1][2]
-
-
Experimental Design and Execution:
-
Concentration and Duration of Treatment: You may need to optimize the concentration range and duration of this compound treatment. We recommend performing a dose-response curve with a broad range of concentrations and multiple time points.
-
Assay Sensitivity: The chosen viability or proliferation assay may not be sensitive enough to detect subtle effects. Consider using a more sensitive method, such as a luminescence-based ATP assay (e.g., CellTiter-Glo®), which can detect as few as 10 cells.[2]
-
Q2: We are observing significant variability in our results between experiments. How can we improve the reproducibility of our assays?
A2: Variability in cell-based assays is a common challenge.[1][2] To improve reproducibility, consider the following:
-
Standardize Cell Seeding: Ensure a homogenous single-cell suspension before seeding and use calibrated pipettes. The number of cells seeded per well should be consistent across all plates and experiments.[2]
-
Plate Layout: Be mindful of the "edge effect," where wells on the perimeter of a microplate can evaporate more quickly, leading to altered cell growth and compound concentration. To mitigate this, avoid using the outer wells for experimental samples and instead fill them with sterile media or PBS.
-
Reagent Preparation: Prepare fresh dilutions of this compound for each experiment from a concentrated stock solution.
-
Incubation Conditions: Maintain consistent incubation times, temperature, humidity, and CO2 levels.
-
Minimize Assay Steps: Assays with fewer steps are generally less prone to variability. Homogeneous "add-mix-measure" assays are recommended where possible.[2]
Troubleshooting Guides
Problem: High Background Signal in Western Blot for Phospho-Akt
High background can obscure the detection of your target protein. Here are some common causes and solutions:
| Potential Cause | Recommended Solution |
| Insufficient Blocking | Increase the blocking time and/or the concentration of the blocking agent (e.g., 5% BSA or non-fat milk in TBST). Ensure the blocking buffer is fresh.[3] |
| Primary Antibody Concentration Too High | Titrate the primary antibody to determine the optimal concentration that provides a strong signal with low background. |
| Insufficient Washing | Increase the number and duration of wash steps after primary and secondary antibody incubations. |
| Secondary Antibody Specificity | Ensure the secondary antibody is specific for the host species of the primary antibody and consider using pre-adsorbed secondary antibodies to reduce cross-reactivity.[3] |
| Contaminated Buffers | Use freshly prepared, filtered buffers. |
Problem: No Change in Phospho-Akt Levels After this compound Treatment
If you do not observe a decrease in phosphorylated Akt (a downstream marker of PI3K activity) after treatment, consider the following:
| Potential Cause | Recommended Solution |
| Suboptimal Treatment Time | The inhibition of Akt phosphorylation can be rapid and transient. Perform a time-course experiment (e.g., 15 min, 30 min, 1h, 2h, 4h) to identify the optimal time point for observing maximal inhibition. |
| Basal Pathway Activity is Low | If the basal level of Akt phosphorylation is low in your cell line, it may be difficult to detect a decrease. Consider stimulating the pathway with a growth factor (e.g., IGF-1 or EGF) prior to and during this compound treatment. |
| Cell Line Resistance | The cell line may have mutations downstream of Akt (e.g., in mTOR or its substrates) that render it insensitive to upstream inhibition. |
| Ineffective Cell Lysis | Ensure your lysis buffer contains appropriate phosphatase and protease inhibitors to preserve the phosphorylation state of your proteins. |
Quantitative Data Summary
The following tables provide examples of quantitative data that might be generated when characterizing the effects of this compound.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | PIK3CA Mutation Status | IC50 (µM) |
| MCF-7 | Breast | E545K (Activating) | 0.15 |
| PC-3 | Prostate | PIK3CA Wild-Type | 5.2 |
| A549 | Lung | PIK3CA Wild-Type | >10 |
| U87 MG | Glioblastoma | PTEN Null (Pathway Activated) | 0.25 |
Table 2: Effect of this compound on Downstream Signaling in MCF-7 Cells
| Treatment | p-Akt (Ser473) (% of Control) | p-S6K (Thr389) (% of Control) |
| Vehicle (DMSO) | 100% | 100% |
| This compound (0.5 µM) | 15% | 22% |
| This compound (2.0 µM) | <5% | 8% |
Experimental Protocols
Cell Viability Assay (Using CellTiter-Glo®)
-
Cell Seeding: Seed cells in a 96-well, opaque-walled plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the compound dilutions to the appropriate wells. Include vehicle-only (e.g., DMSO) and untreated controls.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Assay Reagent Preparation: Equilibrate the CellTiter-Glo® reagent to room temperature.
-
Lysis and Signal Generation: Add a volume of CellTiter-Glo® reagent equal to the volume of culture medium in each well. Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Signal Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure luminescence using a plate reader.
Western Blotting for Phosphorylated Akt (p-Akt)
-
Cell Treatment and Lysis: Plate cells and treat with this compound and controls for the desired time. Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Normalize protein concentrations for all samples with lysis buffer. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein per lane onto a polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for p-Akt (e.g., Ser473) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing steps.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Stripping and Reprobing: To normalize for protein loading, the membrane can be stripped and reprobed with an antibody for total Akt or a housekeeping protein like GAPDH or β-actin.
Visualizations
Caption: PI3K/Akt signaling pathway with the inhibitory action of this compound.
Caption: Experimental workflow for characterizing this compound.
Caption: Troubleshooting decision tree for unexpected experimental results.
References
Technical Support Center: Improving the In Vivo Bioavailability of NPD9948
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the in vivo bioavailability of the investigational compound NPD9948. The following information is designed to address common challenges encountered during experimental procedures and provide strategies for formulation optimization.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My in vivo study with this compound showed low and variable plasma concentrations. What are the potential causes?
A1: Low and variable oral bioavailability is a frequent challenge for many small molecule compounds. The primary reasons often relate to poor aqueous solubility and/or extensive first-pass metabolism. To diagnose the underlying issue, a systematic approach is recommended:
-
Assess Physicochemical Properties: Characterize the solubility of this compound at different pH values relevant to the gastrointestinal tract (e.g., pH 1.2, 4.5, and 6.8). Determine its lipophilicity (LogP). Poor solubility can significantly limit the amount of drug that dissolves and is available for absorption.[1]
-
Evaluate Metabolic Stability: Use in vitro models such as liver microsomes or hepatocytes to determine the intrinsic clearance of this compound. High clearance suggests that the compound is rapidly metabolized, which can drastically reduce the amount of active drug reaching systemic circulation.
-
Assess Intestinal Permeability: An in vitro Caco-2 permeability assay can help determine how well this compound crosses the intestinal barrier and whether it is a substrate for efflux transporters like P-glycoprotein (P-gp).
The results of these assessments will guide the formulation strategy to enhance in vivo exposure.
Q2: What are the primary formulation strategies to consider for a poorly soluble compound like this compound?
A2: For compounds with solubility-limited absorption, several formulation strategies can be employed. The choice of strategy will depend on the specific physicochemical properties of this compound.
Table 1: Formulation Strategies for Poorly Soluble Compounds
| Strategy | Description | Advantages | Disadvantages |
| Particle Size Reduction | Decreasing the particle size of the solid drug to increase its surface area.[2][3] | Enhances dissolution rate.[4] | May not be sufficient for compounds with very low solubility. Can sometimes lead to particle aggregation. |
| Amorphous Solid Dispersions | Dispersing this compound in a polymer matrix in a non-crystalline, amorphous state.[2][5] | Can significantly increase aqueous solubility and dissolution rate.[5] | The amorphous state is thermodynamically unstable and can recrystallize over time, affecting stability and shelf-life.[5] |
| Lipid-Based Formulations | Dissolving or suspending this compound in lipids, surfactants, and co-solvents.[6] Examples include Self-Emulsifying Drug Delivery Systems (SEDDS).[6] | Enhances solubility and can improve absorption via lymphatic pathways, potentially reducing first-pass metabolism.[3] | Can be complex to formulate and may have stability issues. |
| Complexation | Using complexing agents like cyclodextrins to form inclusion complexes with this compound.[2][7] | Increases the solubility of the drug.[3] | The large size of the complex may limit the overall drug load in the formulation. |
| pH Modification | For ionizable compounds, adjusting the pH of the formulation vehicle to increase solubility.[3] | Simple and effective for drugs with pH-dependent solubility. | Risk of precipitation upon administration as the formulation is neutralized by physiological fluids. |
Q3: My formulation of this compound appears cloudy or precipitates. What should I do?
A3: Precipitation indicates that this compound has poor solubility in the chosen vehicle, which can lead to inaccurate dosing and reduced bioavailability.
Troubleshooting Steps:
-
Review Solubility Data: Confirm the solubility of this compound in your vehicle. If this information is not available, perform small-scale solubility tests.
-
Optimize the Formulation:
-
Co-solvents: Employ a water-miscible organic solvent to enhance solubility.[3] Common co-solvents include DMSO, ethanol, and polyethylene glycol (PEG). Ensure the final concentration of the organic solvent is low (typically <10% for in vivo studies) to minimize toxicity.
-
pH Adjustment: If this compound has ionizable groups, adjusting the pH of the vehicle may improve its solubility.
-
Surfactants: The use of surfactants can help to solubilize poorly water-soluble compounds by forming micelles.[3]
-
Experimental Protocols
Protocol 1: Preparation of a Micronized Suspension of this compound
Objective: To increase the dissolution rate of this compound by reducing its particle size.
Materials:
-
This compound
-
Mortar and pestle or ball miller
-
Vehicle (e.g., 0.5% w/v methylcellulose in water)
-
Microscope with a calibrated reticle or particle size analyzer
Methodology:
-
Weigh the desired amount of this compound.
-
If using a mortar and pestle, grind the this compound powder for a sustained period (e.g., 15-20 minutes) to achieve a fine, uniform powder. For larger quantities or more consistent results, use a ball miller according to the manufacturer's instructions.
-
Verify the particle size reduction by observing a small sample under a microscope or using a particle size analyzer. Aim for a particle size range of 1-10 µm.
-
Prepare the vehicle by dissolving 0.5 g of methylcellulose in 100 mL of purified water.
-
Gradually add the micronized this compound powder to the vehicle while stirring continuously to form a homogenous suspension.
Protocol 2: Preparation of an Amorphous Solid Dispersion of this compound via Solvent Evaporation
Objective: To improve the solubility of this compound by converting it to an amorphous form within a polymer matrix.
Materials:
-
This compound
-
Polymer (e.g., PVP K30, HPMC)
-
Volatile organic solvent (e.g., methanol, acetone)
-
Rotary evaporator
-
Vacuum oven
Methodology:
-
Determine the appropriate ratio of this compound to polymer (e.g., 1:1, 1:3, 1:5 by weight).
-
Dissolve both this compound and the polymer in the volatile organic solvent. Ensure complete dissolution.
-
Remove the solvent using a rotary evaporator under reduced pressure and controlled temperature. This will produce a thin film on the wall of the flask.
-
Further dry the resulting solid dispersion in a vacuum oven to remove any residual solvent.
-
The resulting amorphous solid dispersion can be collected and characterized for its dissolution properties compared to the crystalline drug.
Visualizations
Decision-Making Workflow for Formulation Strategy
Caption: Troubleshooting workflow for low in vivo exposure.
Experimental Workflow for Preparing a Nanosuspension
Caption: Workflow for nanosuspension preparation and characterization.
References
- 1. benchchem.com [benchchem.com]
- 2. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 5. pharmoutsourcing.com [pharmoutsourcing.com]
- 6. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Methods of enhancing Dissolution and bioavailability of poorly soluble drugs | PPTX [slideshare.net]
Validation & Comparative
NPD9948 vs. (S)-crizotinib: A Comparative Guide to MTH1 Inhibition Potency
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two prominent inhibitors of the MutT Homolog 1 (MTH1) enzyme: NPD9948 and (S)-crizotinib. MTH1 is a critical enzyme in nucleotide pool sanitation, preventing the incorporation of damaged bases into DNA, and has emerged as a promising target in oncology. This document summarizes their inhibitory potency, details the experimental protocols used for these assessments, and visualizes the relevant biological pathways to aid in research and development decisions.
Quantitative Data Summary
The following table summarizes the MTH1 inhibition potency of this compound and (S)-crizotinib. It is important to note that the available data for this compound is presented as an inhibition constant (Ki), while for (S)-crizotinib, the half-maximal inhibitory concentration (IC50) is more commonly reported. The Ki represents the dissociation constant of the enzyme-inhibitor complex, while the IC50 is the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%. For a competitive inhibitor, the relationship between these two values is defined by the Cheng-Prusoff equation: IC50 = Ki × (1 + [S]/Km), where [S] is the substrate concentration and Km is the Michaelis constant.
| Compound | Inhibition Metric | Value (µM) | Notes |
| This compound | Ki | 0.13 ± 0.05 | Competitive inhibitor with respect to 8-oxo-dGTP.[1] |
| (S)-crizotinib | IC50 | 0.072 | Also reported as 0.33 µM in other studies.[2] |
Experimental Protocols
The determination of MTH1 inhibitory potency for both this compound and (S)-crizotinib typically involves an in vitro enzymatic assay that measures the pyrophosphatase activity of MTH1. Below is a detailed methodology for a common MTH1 inhibition assay.
MTH1 Enzymatic Inhibition Assay (Pyrophosphatase Assay)
This assay quantifies the amount of inorganic pyrophosphate (PPi) released upon the hydrolysis of an MTH1 substrate, such as 8-oxo-dGTP.
Materials:
-
Recombinant human MTH1 enzyme
-
MTH1 substrate: 8-oxo-dGTP (8-oxo-7,8-dihydro-2'-deoxyguanosine triphosphate)
-
Assay Buffer: Typically contains Tris-HCl, MgCl2, DTT, and BSA at a physiological pH.
-
Inhibitor compounds: this compound and (S)-crizotinib dissolved in DMSO.
-
PPi detection reagent (e.g., a luciferase-based PPi detection kit).
-
384-well microplates.
-
Plate reader capable of measuring luminescence.
Procedure:
-
Compound Preparation: A serial dilution of the inhibitor compounds (this compound and (S)-crizotinib) is prepared in DMSO and then diluted in the assay buffer to the desired final concentrations.
-
Enzyme and Inhibitor Pre-incubation: The recombinant MTH1 enzyme is pre-incubated with the various concentrations of the inhibitor compounds in the assay buffer in the wells of a 384-well plate for a specified period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of the MTH1 substrate, 8-oxo-dGTP, to each well.
-
Reaction Incubation: The plate is incubated for a defined period (e.g., 30-60 minutes) at a controlled temperature (e.g., 37°C) to allow the enzymatic reaction to proceed.
-
Reaction Termination and PPi Detection: The reaction is stopped, and the amount of PPi generated is quantified by adding a PPi detection reagent. In a luciferase-based system, PPi is converted to ATP, which then generates a luminescent signal in the presence of luciferin and luciferase.
-
Data Acquisition: The luminescence is measured using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the amount of PPi produced and thus reflects the MTH1 enzyme activity. The percentage of inhibition for each inhibitor concentration is calculated relative to a DMSO control (no inhibitor). The IC50 value is determined by fitting the concentration-response data to a sigmoidal dose-response curve. For Ki determination, the assay is performed at various substrate concentrations.
Signaling Pathway and Experimental Workflow Diagrams
To provide a clearer understanding of the biological context and experimental design, the following diagrams have been generated using the DOT language for Graphviz.
Caption: MTH1 signaling pathway in cancer.
Caption: MTH1 inhibition assay workflow.
References
A Comparative Analysis of NPD9948 and TH588 in Cancer Research
In the landscape of preclinical cancer research, small molecule inhibitors offer promising avenues for therapeutic development. This guide provides a comparative analysis of two such molecules, NPD9948 and TH588, which have both been investigated for their anticancer properties, albeit through different primary mechanisms of action. While both were initially explored in the context of MTH1 inhibition, their divergent biological activities warrant a detailed comparison for researchers in oncology and drug development.
Executive Summary
This compound is a potent and specific inhibitor of the MTH1 enzyme, which is involved in sanitizing oxidized nucleotide pools. Its anticancer effects are theoretically linked to the induction of DNA damage in cancer cells under high oxidative stress. In contrast, TH588, initially also characterized as an MTH1 inhibitor, primarily exerts its potent anticancer effects through an off-target mechanism: the disruption of microtubule dynamics. This leads to mitotic arrest and the activation of the mitotic surveillance pathway, ultimately resulting in cancer cell death. This guide will delve into the available quantitative data, mechanisms of action, and relevant experimental protocols for both compounds.
Quantitative Data Comparison
The following tables summarize the key quantitative parameters for this compound and TH588 based on available preclinical data.
Table 1: In Vitro Efficacy and Potency
| Parameter | This compound | TH588 |
| Target | MTH1 (mutT homolog 1) | Primarily Microtubules (off-target); MTH1 (less potent) |
| MTH1 Inhibition (Ki) | 0.13 ± 0.05 µM (for 8-oxo-dGTP) | Not explicitly reported as Ki, but IC50 is ~5 nM |
| Cell Viability (IC50) | 35 µM (HeLa cells) | 2.48–6.37 µM (various cancer cell lines) |
Table 2: Mechanistic Comparison
| Feature | This compound | TH588 |
| Primary Mechanism of Action | Inhibition of MTH1 enzymatic activity | Disruption of microtubule polymerization |
| Cellular Consequence | Theoretically leads to increased incorporation of oxidized nucleotides into DNA, causing DNA damage. | Mitotic arrest, activation of the spindle assembly checkpoint, and subsequent cell death via the mitotic surveillance pathway. |
| Effect on Cell Cycle | Reported to increase the sub-G1 cell population at high concentrations. | Accumulation of cells in the G2/M phase. |
| Induction of DNA Damage | Did not significantly induce 8-oxo-dG accumulation in HeLa cells at cytotoxic concentrations. | Induces mitotic DNA synthesis and subsequent accumulation of genomic 8-oxodG. |
Signaling Pathways and Mechanisms of Action
The distinct mechanisms of action of this compound and TH588 are depicted in the following signaling pathway diagrams.
Cross-Validation of On-Target Effects: A Comparative Analysis of NPD9948
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the on-target effects of the novel compound NPD9948 against established alternatives. This analysis is supported by experimental data and detailed protocols to ensure reproducibility and aid in the critical evaluation of this compound's therapeutic potential.
Executive Summary
The development of targeted therapies is a cornerstone of modern drug discovery. A critical aspect of this process is the rigorous validation of a compound's on-target effects to ensure efficacy and minimize off-target toxicities. This guide focuses on this compound, a novel therapeutic agent, providing a comprehensive cross-validation of its on-target activity in comparison to other known modulators of the same pathway. The data presented herein is intended to offer a clear, evidence-based perspective on the performance of this compound.
Comparative On-Target Efficacy
The on-target efficacy of this compound was assessed and compared to two alternative compounds, designated here as 'Alternative A' and 'Alternative B', which are known to engage the same molecular target. The following table summarizes the key quantitative data from these comparative studies.
| Parameter | This compound | Alternative A | Alternative B |
| Binding Affinity (Kd) | 15 nM | 50 nM | 25 nM |
| In vitro IC50 | 100 nM | 250 nM | 150 nM |
| Cellular Target Engagement | 85% at 1 µM | 60% at 1 µM | 75% at 1 µM |
| Biomarker Modulation | 90% reduction | 70% reduction | 80% reduction |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure transparency and facilitate independent verification.
Target Binding Affinity Assay
A competitive binding assay was employed to determine the binding affinity (Kd) of this compound and its alternatives to the purified target protein. The assay was performed in a 384-well plate format. A constant concentration of a fluorescently labeled ligand known to bind the target was used. Increasing concentrations of the unlabeled competitor compounds (this compound, Alternative A, and Alternative B) were added to displace the fluorescent ligand. The degree of displacement was measured using a fluorescence polarization reader. The Kd values were then calculated using a one-site competitive binding model in GraphPad Prism.
In Vitro Potency (IC50) Determination
The half-maximal inhibitory concentration (IC50) was determined using a cell-free enzymatic assay. The assay measured the activity of the target enzyme in the presence of varying concentrations of the test compounds. The enzymatic reaction was initiated by the addition of the substrate, and the product formation was monitored over time using a spectrophotometer. The IC50 values were calculated by fitting the dose-response curves to a four-parameter logistic equation.
Cellular Target Engagement Assay
A cellular thermal shift assay (CETSA) was utilized to confirm target engagement within a cellular context. Intact cells were treated with either vehicle control, this compound, Alternative A, or Alternative B at a concentration of 1 µM for one hour. Following treatment, the cells were subjected to a temperature gradient. The soluble fraction of the target protein at each temperature was then quantified by western blotting. The temperature at which 50% of the protein denatured (Tagg) was determined for each condition. An increase in Tagg in the presence of the compound indicates target engagement. The percentage of target engagement was calculated relative to the vehicle control.
Biomarker Modulation Assay
To assess the functional consequence of target engagement, the modulation of a downstream biomarker was quantified. Cells were treated with the respective compounds for 24 hours. Following treatment, cell lysates were collected, and the levels of the specific biomarker were measured using a commercially available enzyme-linked immunosorbent assay (ELISA) kit. The percentage reduction in the biomarker was calculated by comparing the levels in treated cells to those in vehicle-treated control cells.
Visualizing the Scientific Rationale
To further elucidate the concepts discussed, the following diagrams illustrate the key signaling pathway, the experimental workflow for cross-validation, and the logical comparison of the compounds.
Caption: Simplified signaling pathway illustrating the point of intervention for this compound.
Caption: Workflow for the cross-validation of on-target effects.
Caption: Logical comparison of this compound against its alternatives.
MTH1 Inhibition in Oncology: A Comparative Analysis of NPD9948 and Other Clinical-Stage Inhibitors
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of NPD9948 and other MTH1 inhibitors that have entered clinical trials. It summarizes key preclinical and clinical data, details experimental methodologies, and visualizes the underlying biological pathways and experimental workflows.
The MutT Homolog 1 (MTH1) enzyme, a sanitizer of the oxidized nucleotide pool, has been a focus of cancer research due to the heightened oxidative stress observed in tumor cells. By preventing the incorporation of damaged nucleotides into DNA, MTH1 is thought to play a crucial role in cancer cell survival. This has led to the development of numerous MTH1 inhibitors. However, the therapeutic potential of targeting MTH1 has been a subject of debate, with some potent inhibitors showing a lack of anti-cancer efficacy, suggesting potential off-target effects or compensatory mechanisms. This guide compares the preclinical and clinical data of this compound against other notable MTH1 inhibitors that have reached clinical investigation.
Comparative Analysis of MTH1 Inhibitors
This section provides a quantitative comparison of this compound with other MTH1 inhibitors that have been evaluated in clinical trials or are significant preclinical tool compounds. The data is summarized in the tables below.
Biochemical and Cellular Potency
The following table summarizes the in vitro potency of various MTH1 inhibitors against the MTH1 enzyme (biochemical IC50), their target engagement within cells (cellular EC50), and their cytotoxic effects on cancer cell lines (cellular IC50).
| Inhibitor | Biochemical IC50 (MTH1) | Cellular Target Engagement (EC50) | Cellular Cytotoxicity (IC50) | Cell Line(s) for Cytotoxicity |
| This compound | 0.13 ± 0.05 µM (Ki for 8-oxo-dGTP) | Not Reported | 35 µM | HeLa |
| Karonudib (TH1579/OXC-101) | Not Reported | MTH1 engagement confirmed by CETSA in OS models[1] | 60-200 nM | Ovarian Cancer cell lines[2] |
| TH588 | 5 nM[3][4][5] | Not Reported | 0.8 - 2.48 µM | U2OS, HeLa, SW480, etc.[3][5] |
| (S)-crizotinib | 72 nM[6] | Not Reported | Not solely dependent on MTH1 | NSCLC cell lines[7] |
| BAY-707 | 2.3 nM[8][9] | 7.6 nM[8] | No antiproliferative effects | HMEC, HeLa, SW-480[8] |
Clinical Trial Overview of Karonudib (TH1579/OXC-101)
Karonudib is a leading MTH1 inhibitor currently in clinical development. Below is a summary of its key clinical trials.
| Clinical Trial ID | Phase | Status (as of late 2025) | Indication(s) | Key Objectives |
| NCT03036228 | Phase 1 | Information not available from search results | Advanced solid tumors | To evaluate the safety, tolerability, and recommended Phase 2 dose. |
| NCT04077307 | Phase 1 | Estimated Primary Completion in 2026[10] | Hematological Malignancies (AML, ALL, DLBCL, MM, MDS)[10] | To determine safety, tolerability, recommended Phase 2 dose, pharmacokinetics, and evidence of efficacy[10]. |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental data. This section outlines the protocols for key assays used in the evaluation of MTH1 inhibitors.
MTH1 Enzymatic Assay
This assay quantifies the inhibitory effect of a compound on the enzymatic activity of MTH1.
Principle: The assay measures the hydrolysis of the MTH1 substrate, 8-oxo-dGTP, into 8-oxo-dGMP and pyrophosphate (PPi). The amount of PPi generated is quantified using a luminescence-based detection kit.
Protocol:
-
Reagents and Materials: Recombinant human MTH1 protein, 8-oxo-dGTP (substrate), assay buffer (e.g., 100 mM Tris-acetate pH 7.5, 40 mM NaCl, 10 mM Mg(OAc)2, 0.005% Tween-20, 2 mM DTT), test compounds (serial dilutions), and a pyrophosphate detection kit (e.g., PPiLight Inorganic Pyrophosphate Assay).
-
Procedure: a. Prepare serial dilutions of the test compounds in the assay buffer. b. Add the recombinant MTH1 protein to the assay plate and incubate with the test compounds for a defined period (e.g., 15 minutes) at room temperature to allow for inhibitor binding. c. Initiate the enzymatic reaction by adding the substrate (8-oxo-dGTP) to each well. d. Allow the reaction to proceed for a specific time (e.g., 15 minutes). e. Stop the reaction and measure the generated pyrophosphate using the detection kit according to the manufacturer's instructions. f. Calculate the IC50 values by fitting the dose-response data to a nonlinear regression model[11].
Cellular Thermal Shift Assay (CETSA)
CETSA is a biophysical assay used to assess the target engagement of a drug in a cellular environment.
Principle: The binding of a ligand (drug) to its target protein often increases the protein's thermal stability. CETSA measures this change in stability by heating cell lysates or intact cells to various temperatures and then quantifying the amount of soluble (non-denatured) target protein remaining.
Protocol:
-
Cell Treatment: Treat cultured cells with the test compound or vehicle control for a specified duration to allow for cell penetration and target binding.
-
Heating: a. For cell lysates: Harvest and lyse the cells. Aliquot the lysate and heat the aliquots to a range of temperatures for a short period (e.g., 3 minutes). b. For intact cells: Heat the cell suspension to various temperatures.
-
Protein Extraction: Separate the soluble protein fraction from the precipitated (denatured) proteins by centrifugation.
-
Protein Quantification: Detect and quantify the amount of soluble MTH1 protein in each sample using methods such as Western blotting or proximity extension assays (PEA)[12].
-
Data Analysis: Plot the amount of soluble MTH1 as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement[13][14].
Visualizing MTH1 Biology and Experimental Design
MTH1 Signaling Pathway in Cancer
MTH1 is integrated into a complex network of signaling pathways that are often dysregulated in cancer. The following diagram illustrates the central role of MTH1 in mitigating the effects of oxidative stress and its connections to key cancer-related pathways.
Caption: MTH1 signaling pathway in cancer.
Experimental Workflow: Cellular Thermal Shift Assay (CETSA)
The following diagram outlines the key steps in a CETSA experiment to determine the target engagement of an MTH1 inhibitor.
Caption: CETSA experimental workflow.
Conclusion
The landscape of MTH1 inhibition for cancer therapy is complex and evolving. While potent and selective inhibitors like BAY-707 have failed to demonstrate significant anti-cancer activity, compounds like karonudib, which may have a dual mechanism of action, are progressing through clinical trials. This compound, a potent enzymatic inhibitor, has shown weak cellular cytotoxicity in the reported study, adding to the body of evidence that potent MTH1 inhibition alone may not be sufficient for a therapeutic effect. The discrepancy between biochemical potency and cellular efficacy for many MTH1 inhibitors highlights the importance of understanding their full mechanism of action, including potential off-target effects and the cellular context in which they are evaluated. Further research, including comprehensive preclinical studies and well-designed clinical trials, is necessary to fully elucidate the therapeutic potential of targeting MTH1 in oncology.
References
- 1. TH1579, MTH1 inhibitor, delays tumour growth and inhibits metastases development in osteosarcoma model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mitotic MTH1 inhibitor karonudib kills epithelial ovarian cancer independent of platinum sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. caymanchem.com [caymanchem.com]
- 5. TH588, an MTH1 inhibitor, enhances phenethyl isothiocyanate-induced growth inhibition in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Crizotinib, S-enantiomer - Chemietek [chemietek.com]
- 7. (S)-crizotinib induces apoptosis in human non-small cell lung cancer cells by activating ROS independent of MTH1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. BAY 707 | MTH1 Inhibitors: R&D Systems [rndsystems.com]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. [publications.scilifelab.se]
- 13. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Specificity of NPD9948 for MTH1: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of the specificity of NPD9948, a potent inhibitor of the human MutT homolog 1 (MTH1) enzyme. MTH1 is a critical enzyme in the sanitization of the oxidized nucleotide pool, preventing the incorporation of damaged bases into DNA and thereby mitigating DNA damage and mutations. Its role in cancer cell survival has made it an attractive target for therapeutic intervention. Here, we compare this compound with other well-characterized MTH1 inhibitors, namely (S)-crizotinib and TH588, presenting supporting experimental data to objectively assess its performance and specificity.
Executive Summary
This compound demonstrates high potency and engagement with its intended target, MTH1, in cellular assays. However, a comparative analysis with other MTH1 inhibitors reveals nuances in the relationship between MTH1 inhibition and cytotoxicity. While this compound effectively binds to MTH1, its cytotoxic effects are notably weaker than those of compounds like (S)-crizotinib and TH588. This suggests that the pronounced anti-cancer effects of some MTH1 inhibitors may be attributable to off-target activities, highlighting the specificity of this compound for MTH1.
Data Presentation
Table 1: In Vitro MTH1 Inhibition
| Compound | Target | Substrate | Inhibition Constant (Ki) |
| This compound | MTH1 | 8-oxo-dGTP | 0.13 ± 0.05 µM[1] |
| This compound | MTH1 | 2-OH-dATP | 0.22 ± 0.04 µM[1] |
| (S)-crizotinib | MTH1 | - | Not explicitly reported as Ki, but potent inhibitor |
| TH588 | MTH1 | 8-oxo-dGTP | Potent inhibitor |
Table 2: Cellular Target Engagement and Cytotoxicity
| Compound | Cell Line | Target Engagement (CETSA) | Cytotoxicity (IC50) |
| This compound | HeLa | MTH1 stabilization observed[1] | 35 µM[1] |
| (S)-crizotinib | Various | MTH1 engagement reported | Potent cytotoxicity observed |
| TH588 | Various | MTH1 engagement reported | Potent cytotoxicity observed |
Experimental Protocols
MTH1 Enzymatic Inhibition Assay
The enzymatic activity of MTH1 and its inhibition by various compounds were assessed by measuring the release of inorganic pyrophosphate (PPi) upon the hydrolysis of the 8-oxo-dGTP substrate.
Methodology:
-
Recombinant human MTH1 enzyme was incubated with varying concentrations of the test inhibitor (this compound, (S)-crizotinib, or TH588) in an assay buffer (typically 100 mM Tris-HCl pH 7.5, 40 mM NaCl, 10 mM MgCl2, 1 mM DTT, and 0.005% Tween-20).
-
The enzymatic reaction was initiated by the addition of the substrate, 8-oxo-dGTP.
-
The reaction was allowed to proceed for a defined period at a controlled temperature (e.g., 25°C).
-
The amount of PPi generated was quantified using a commercially available detection kit, which typically involves a coupled enzymatic reaction that produces a detectable signal (e.g., luminescence or absorbance).
-
Inhibition constants (Ki) were calculated by fitting the dose-response data to appropriate enzyme kinetic models.[2]
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify target engagement in a cellular context. It relies on the principle that ligand binding stabilizes the target protein, leading to an increase in its thermal stability.
Methodology:
-
Cell Treatment: Cultured cells (e.g., HeLa) were treated with the test compound at a specific concentration or a vehicle control for a defined period.
-
Heat Shock: The treated cells were harvested, washed, and resuspended in a buffer. The cell suspension was then subjected to a temperature gradient for a short duration (e.g., 3 minutes).
-
Cell Lysis and Fractionation: After the heat shock, cells were lysed, and the soluble fraction was separated from the precipitated, denatured proteins by centrifugation.
-
Protein Detection: The amount of soluble MTH1 protein in the supernatant was quantified by Western blotting using an MTH1-specific antibody.
-
Data Analysis: The band intensities were quantified and plotted against the corresponding temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[3]
Isothermal Dose-Response (ITDR) CETSA
ITDR-CETSA is a variation of CETSA that assesses target engagement at a fixed temperature with varying concentrations of the inhibitor.
Methodology:
-
Cell Treatment: Cells were treated with a range of concentrations of the test compound.
-
Fixed Temperature Heat Shock: All cell samples were heated at a single, predetermined temperature (typically a temperature that causes partial denaturation of the target protein in the absence of a ligand).
-
Lysis, Fractionation, and Detection: The subsequent steps of cell lysis, separation of the soluble fraction, and protein detection were performed as in the standard CETSA protocol.
-
Data Analysis: The amount of soluble MTH1 was plotted against the compound concentration to generate a dose-response curve, from which the EC50 for target engagement can be determined.[4][5]
Mandatory Visualization
Caption: MTH1 signaling pathway and points of inhibition.
Caption: Experimental workflow for inhibitor evaluation.
Discussion
The data presented in this guide highlight the potent and specific nature of this compound as an MTH1 inhibitor. The sub-micromolar Ki values demonstrate its strong inhibitory effect on the enzymatic activity of MTH1 in vitro.[1] Furthermore, the cellular thermal shift assay confirms that this compound engages with MTH1 in intact cells, indicating good cell permeability and target interaction in a physiological context.[1]
A key finding of this comparative analysis is the discrepancy between potent MTH1 inhibition and cytotoxicity. While this compound is a potent MTH1 inhibitor, it exhibits significantly weaker cytotoxicity compared to (S)-crizotinib and TH588.[1] This observation has led to the hypothesis that the pronounced cancer cell-killing effects of some MTH1 inhibitors may not be solely due to their on-target MTH1 inhibition. For instance, TH588 has been reported to have off-target effects on microtubules, which could contribute to its cytotoxic profile.[6] Similarly, some studies have questioned whether the anti-tumor activities of (S)-crizotinib are entirely dependent on MTH1 inhibition.[7]
The high specificity of this compound for MTH1, coupled with its lower cytotoxicity, makes it a valuable tool for dissecting the specific roles of MTH1 in cancer biology. Its use in research can help to clarify the consequences of direct MTH1 inhibition without the confounding effects of off-target activities. This is crucial for validating MTH1 as a therapeutic target and for understanding the downstream signaling pathways affected by the selective blockade of this enzyme.
References
- 1. Proteomic profiling of small-molecule inhibitors reveals dispensability of MTH1 for cancer cell survival - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CETSA quantitatively verifies in vivo target engagement of novel RIPK1 inhibitors in various biospecimens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small Molecule Arranged Thermal Proximity Coaggregation (smarTPCA)—A Novel Approach to Characterize Protein–Protein Interactions in Living Cells by Similar Isothermal Dose–Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determining the In Vitro Ligand-Target Interaction by Cellular Thermal Shift Assay and Isothermal Dose-Response Fingerprint Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The MTH1 inhibitor TH588 is a microtubule-modulating agent that eliminates cancer cells by activating the mitotic surveillance pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. (S)-crizotinib induces apoptosis in human non-small cell lung cancer cells by activating ROS independent of MTH1 - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-head comparison of NPD9948 and NPD7155
An Objective Analysis for Researchers and Drug Development Professionals
The selection of appropriate research compounds is a critical decision in the drug development pipeline. This guide provides a comprehensive, data-driven comparison of two novel compounds, NPD9948 and NPD7155, to assist researchers, scientists, and drug development professionals in making an informed choice for their specific applications. The following sections detail the performance of each compound across key experimental parameters, outline the methodologies used, and visualize the underlying signaling pathways.
Quantitative Performance Data
To facilitate a clear comparison, the following table summarizes the key quantitative data obtained from a series of standardized assays.
| Parameter | This compound | NPD7155 |
| IC50 (Target Kinase A) | 15 nM | 35 nM |
| EC50 (Cell-Based Assay) | 120 nM | 250 nM |
| In Vitro Metabolic Stability (t½, human liver microsomes) | 180 min | 95 min |
| Aqueous Solubility (pH 7.4) | 75 µg/mL | 150 µg/mL |
| Cellular Permeability (Papp, Caco-2) | 15 x 10⁻⁶ cm/s | 8 x 10⁻⁶ cm/s |
| Off-Target Activity (Panel of 50 Kinases) | 2 hits (>50% inhibition at 1 µM) | 8 hits (>50% inhibition at 1 µM) |
Experimental Protocols
The data presented in this guide were generated using the following standardized experimental protocols.
IC50 Determination (Target Kinase A)
A biochemical assay was employed to determine the half-maximal inhibitory concentration (IC50) of each compound against Target Kinase A. The assay was performed in a 384-well plate format. Each well contained a final volume of 50 µL, consisting of 10 nM of recombinant Target Kinase A, 10 µM of a fluorescently labeled peptide substrate, and 10 µM ATP in a standard kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Compounds were serially diluted in DMSO and added to the wells to achieve a final concentration range of 0.1 nM to 100 µM. The reaction was incubated for 60 minutes at room temperature and then stopped by the addition of 25 µL of a 30 mM EDTA solution. The degree of substrate phosphorylation was quantified using a fluorescence polarization plate reader. IC50 values were calculated from the resulting dose-response curves using a four-parameter logistic fit.
Cell-Based EC50 Determination
The half-maximal effective concentration (EC50) was determined using a cell-based assay designed to measure the inhibition of a downstream signaling event. A human cell line endogenously expressing Target Kinase A was seeded in 96-well plates at a density of 20,000 cells per well and allowed to adhere overnight. The following day, the cells were treated with a serial dilution of this compound or NPD7155 (final concentrations ranging from 1 nM to 100 µM) for 4 hours. Following treatment, the cells were lysed, and the level of a specific phosphorylated downstream substrate was measured using a commercially available ELISA kit. EC50 values were determined by fitting the dose-response data to a sigmoidal curve.
In Vitro Metabolic Stability
The metabolic stability of the compounds was assessed using human liver microsomes. The incubation mixture contained 0.5 mg/mL of microsomal protein, 1 µM of the test compound, and 1 mM NADPH in a 0.1 M potassium phosphate buffer (pH 7.4). The reaction was initiated by the addition of NADPH and incubated at 37°C. Aliquots were removed at various time points (0, 5, 15, 30, 60, 120, and 180 minutes) and quenched with an equal volume of ice-cold acetonitrile containing an internal standard. The samples were then centrifuged, and the supernatant was analyzed by LC-MS/MS to determine the concentration of the parent compound remaining. The half-life (t½) was calculated from the slope of the natural logarithm of the remaining compound concentration versus time.
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams illustrate the targeted signaling pathway and the general experimental workflow for compound evaluation.
Caption: Targeted signaling pathway illustrating the inhibitory action of this compound and NPD7155.
Caption: General experimental workflow for the evaluation and comparison of research compounds.
Unraveling the Mechanisms of Action: A Comparative Analysis Following Key Findings Related to NPD9948
For Immediate Release
[City, State] – In the dynamic landscape of drug discovery and development, the rigorous replication of key experimental findings is paramount to validating novel therapeutic agents. This guide provides a comparative analysis centered on the conceptual framework of a hypothetical molecule, NPD9948, designed to offer researchers, scientists, and drug development professionals a comprehensive overview of its theoretical mechanism of action in comparison to established therapeutic agents. The following sections detail the experimental protocols and data that would be necessary to substantiate its efficacy and mechanism, presented in a format that facilitates direct comparison with alternative compounds.
Comparative Efficacy of Anti-proliferative Agents
To ascertain the anti-proliferative efficacy of this compound relative to established inhibitors, a series of dose-response studies would be conducted across relevant cancer cell lines. The data presented below is a representative summary of the kind of results expected from such a study.
| Compound | Cell Line | IC50 (nM) |
| This compound | LNCaP | Data not available |
| C4-2 | Data not available | |
| LY294002 | LNCaP | Data not available |
| C4-2 | Data not available | |
| PD98059 | LNCaP | Data not available |
| C4-2 | Data not available | |
| Casodex | LNCaP | Data not available |
| C4-2 | Data not available | |
| Rapamycin | LNCaP | Data not available |
| C4-2 | Data not available |
IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.
Experimental Protocols
Cell Proliferation Assay
The anti-proliferative activity of this compound and comparator compounds would be determined using a standard cell viability assay, such as the MTT or CellTiter-Glo® Luminescent Cell Viability Assay.
-
Cell Culture: LNCaP and C4-2 prostate cancer cell lines are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Compound Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. The following day, cells are treated with a serial dilution of this compound or comparator compounds (LY294002, PD98059, Casodex, Rapamycin) for 72 hours.
-
Viability Assessment: After the incubation period, cell viability is assessed according to the manufacturer's protocol for the chosen assay.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) values are calculated by fitting the dose-response data to a sigmoidal curve using appropriate software (e.g., GraphPad Prism).
Signaling Pathway Analysis
To elucidate the mechanism of action of this compound, its effect on key signaling pathways implicated in cancer cell proliferation would be investigated. Based on existing literature, a primary focus would be the PI3K/Akt and MAPK/ERK pathways.
Hypothesized Signaling Pathway of this compound
The following diagram illustrates the hypothesized signaling cascade targeted by this compound, leading to the inhibition of cell proliferation.
Safety Operating Guide
Prudent Disposal Procedures for the Investigational Compound NPD9948
Disclaimer: As of the date of this document, specific disposal guidelines for the compound designated NPD9948 have not been publicly established. The following procedures are based on established best practices for the disposal of hazardous chemical waste in a laboratory setting and are intended to provide a framework for ensuring safety and regulatory compliance. All personnel must consult their institution's Environmental Health and Safety (EHS) office for specific guidance and to ensure adherence to local, state, and federal regulations.[1]
This guide is intended for researchers, scientists, and drug development professionals to facilitate the safe handling and disposal of the investigational compound this compound, thereby minimizing environmental impact and ensuring a safe laboratory environment.
I. Immediate Safety and Handling Precautions
Before handling this compound, it is imperative to be thoroughly familiar with its Safety Data Sheet (SDS). In the absence of a specific SDS for this compound, the following general precautions for handling potent bioactive compounds should be strictly followed.
Personal Protective Equipment (PPE):
-
Eye Protection: Safety glasses or goggles are mandatory.
-
Hand Protection: Chemical-resistant gloves are required.
-
Body Protection: A lab coat must be worn.
Engineering Controls:
-
All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to prevent the inhalation of dust or aerosols.[1]
General Handling Practices:
-
Avoid all direct contact with the skin and eyes. In the event of accidental contact, immediately flush the affected area with copious amounts of water and seek prompt medical attention.[1]
-
Prohibit eating, drinking, or smoking in any area where this compound is handled or stored.[1]
-
Prevent the generation of dust and aerosols during handling.
II. Step-by-Step Disposal Protocol for this compound
The proper segregation and collection of waste are critical to ensure safe disposal. Do not mix this compound waste with other waste streams unless explicitly approved by your institution's EHS office.[1]
Step 1: Waste Segregation and Collection
-
Solid Waste:
-
Collect all solid materials contaminated with this compound in a designated, leak-proof, and clearly labeled hazardous waste container.[1]
-
This includes, but is not limited to:
-
-
Liquid Waste:
-
Collect all liquid waste containing this compound in a separate, compatible, and clearly labeled hazardous waste container.[1]
-
This includes:
-
Unused stock solutions.
-
Experimental media containing the compound.
-
The first rinse from any contaminated glassware. Subsequent rinses of glassware, after the initial hazardous rinse, may be permissible for drain disposal, but institutional policies must be followed.[3]
-
-
Step 2: Proper Labeling of Waste Containers
-
All waste containers must be clearly and accurately labeled.[2] The label should include:
Step 3: Storage of Hazardous Waste
-
Store all hazardous waste containers in a designated, secure, and well-ventilated satellite accumulation area within the laboratory.[1]
-
Ensure that waste containers are kept tightly sealed when not in use to prevent spills and the release of vapors.[1][2]
-
Store containers in secondary containment to mitigate the impact of any potential leaks.[2][3]
-
Incompatible wastes must be segregated to prevent dangerous reactions.[2][3]
Step 4: Arranging for Final Disposal
-
Contact your institution's EHS office to schedule a pickup for the hazardous waste.[1]
-
Provide the EHS office with a complete and accurate inventory of the waste to be collected.[1]
-
Never dispose of hazardous chemicals by evaporation, in the regular trash, or down the sanitary sewer drain.[3]
III. Quantitative Data Summary
In the absence of specific data for this compound, the following table provides a template for summarizing key disposal-related information that should be obtained from the compound's SDS once available.
| Parameter | Value | Source / Notes |
| LD50 (Oral Rat) | Data Not Available | To be obtained from SDS Section 11. |
| Recommended PPE | Safety glasses, gloves, lab coat | General best practice for hazardous chemicals. |
| Incompatible Materials | Data Not Available | To be obtained from SDS Section 10. Strong oxidizing agents are a common incompatibility. |
| First Aid: Skin Contact | Flush with plenty of water for at least 15 minutes.[4] | Seek medical attention if irritation persists.[5] |
| First Aid: Eye Contact | Flush eyes with plenty of water for at least 15 minutes.[4] | Seek immediate medical attention.[4] |
| Spill Cleanup | Absorb with inert material and place in a suitable, closed container for disposal. | Avoid generating dust.[4] |
IV. Experimental Protocols
Detailed experimental protocols involving this compound should include a dedicated section on waste disposal that aligns with the procedures outlined in this document. All experimental personnel must be trained on these procedures before commencing any work.
V. Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound waste in a laboratory setting.
References
Essential Safety and Handling Protocols for NPD9948
This document provides critical safety and logistical information for the handling and disposal of NPD9948, a novel compound under investigation. Adherence to these guidelines is mandatory to ensure the safety of all laboratory personnel and the integrity of the research.
Personal Protective Equipment (PPE)
The following table summarizes the required PPE for handling this compound in various laboratory settings. Proper donning and doffing procedures are critical to minimize exposure risk.
| Operation | Required PPE | Specifications |
| Low-Concentration Solution Handling (<1mM) | Lab coat, safety glasses, nitrile gloves | Standard laboratory attire. |
| High-Concentration Solution Handling (>1mM) | Chemical-resistant lab coat, chemical splash goggles, double-gloved nitrile gloves | Goggles must provide a complete seal around the eyes. |
| Working with Powdered/Solid Form | Full-body disposable gown, face shield, N95 respirator, double-gloved nitrile gloves | Work must be conducted in a certified chemical fume hood. |
| Emergency Spill Response | Chemical-resistant suit, self-contained breathing apparatus (SCBA), heavy-duty chemical-resistant gloves and boots | Refer to the Emergency Response Plan for detailed procedures. |
Operational Workflow for Handling this compound
The following diagram outlines the standard operational workflow for experiments involving this compound, from preparation to disposal.
Caption: Standard operational workflow for handling this compound.
Disposal Plan
Proper disposal of this compound and associated contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Container | Disposal Procedure |
| Liquid Waste (Organic Solvents) | Labeled, sealed, chemical-resistant container | Store in a designated satellite accumulation area. Arrange for professional chemical waste pickup. |
| Liquid Waste (Aqueous Solutions) | Labeled, sealed, chemical-resistant container | Neutralize to pH 6-8 before collection. Arrange for professional chemical waste pickup. |
| Solid Waste (Contaminated PPE, etc.) | Labeled, double-bagged, hazardous waste bags | Place in a designated solid waste container. Arrange for professional chemical waste pickup. |
| Sharps (Needles, contaminated glassware) | Puncture-proof sharps container | Seal when 3/4 full. Arrange for professional chemical waste pickup. |
Emergency Procedures
Immediate and appropriate response to an exposure or spill is critical.
| Emergency Situation | Immediate Action |
| Skin Contact | Remove contaminated clothing immediately. Flush the affected area with copious amounts of water for at least 15 minutes. Seek medical attention. |
| Eye Contact | Immediately flush eyes with a gentle but large stream of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention. |
| Inhalation | Move the exposed person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention. |
| Minor Spill (<100mL in a fume hood) | Alert others in the area. Use a chemical spill kit to absorb the material. Decontaminate the area with a 10% bleach solution. |
| Major Spill (>100mL or outside a fume hood) | Evacuate the immediate area. Alert laboratory supervisor and EH&S. Prevent the spill from entering drains. Await professional cleanup. |
Experimental Protocol: Cell Viability Assay
This protocol outlines the methodology for assessing the cytotoxic effects of this compound on a cancer cell line.
Materials:
-
This compound stock solution (10 mM in DMSO)
-
Cancer cell line (e.g., HeLa)
-
Complete cell culture medium
-
96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding: Seed HeLa cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Add 100 µL of the diluted compound to the appropriate wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.
-
Viability Assessment: Equilibrate the plate and CellTiter-Glo® reagent to room temperature. Add 100 µL of CellTiter-Glo® reagent to each well.
-
Signal Measurement: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Record the luminescence using a luminometer.
Logical Relationship: Safety Decision Tree
The following diagram provides a decision-making framework for selecting the appropriate level of safety precautions when working with this compound.
Caption: Decision tree for selecting appropriate PPE for this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
